GSK2033
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]-N-[[5-(trifluoromethyl)furan-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F3NO5S2/c1-19-14-20(2)28(21(3)15-19)40(36,37)33(18-25-12-13-27(38-25)29(30,31)32)17-22-8-10-23(11-9-22)24-6-5-7-26(16-24)39(4,34)35/h5-16H,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOXOVKYGWBTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C)CC4=CC=C(O4)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F3NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK2033: A Technical Guide to its Mechanism of Action as a Liver X Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2033 is a potent, cell-permeable antagonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the regulation of lipid metabolism, inflammation, and cholesterol homeostasis. While initially investigated for its potential to modulate these pathways, extensive research has revealed a more complex pharmacological profile. This guide provides an in-depth analysis of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols used in its characterization, and visualizing the relevant biological pathways. Evidence to date does not support a role for this compound in the necroptosis pathway; its primary and well-documented activity is the antagonism of LXR.
Core Mechanism of Action: LXR Antagonism
This compound functions as a direct antagonist of both LXRα and LXRβ. In its canonical pathway, LXR, upon activation by endogenous oxysterols, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. These target genes are central to reverse cholesterol transport and fatty acid synthesis.
This compound disrupts this process by binding to the LXR ligand-binding domain, preventing the conformational changes necessary for coactivator recruitment and subsequent gene transcription. Furthermore, some studies indicate that this compound can act as an inverse agonist, meaning it can suppress the basal transcriptional activity of LXR even in the absence of an agonist.[1] This inverse agonism is achieved through the recruitment of corepressor proteins to the LXR/RXR heterodimer, actively silencing gene expression.[1]
Promiscuous Activity
A critical aspect of this compound's pharmacological profile is its promiscuity.[1] In addition to its high affinity for LXRs, it has been shown to interact with a range of other nuclear receptors, including the glucocorticoid receptor, pregnane X receptor, and farnesoid X receptor.[1] This off-target activity can lead to complex and sometimes unexpected biological effects, particularly in in vivo models, and is a crucial consideration in the interpretation of experimental data.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity from various in vitro studies.
| Parameter | LXRα | LXRβ | Cell Line/System | Reference |
| IC₅₀ (LXRE-driven luciferase reporter) | 17 nM | 9 nM | HEK293 cells | |
| IC₅₀ (ABCA1-driven luciferase reporter) | 52 nM | 10 nM | HEK293 cells | |
| pIC₅₀ | 7.0 | 7.4 | Not Specified | |
| IC₅₀ (T0901317-induced activation) | 1.7 µM | 167 nM | Mouse Primary Hepatocytes | |
| IC₅₀ | 0.1 µM | 0.398 µM | Not Specified |
Key Experimental Protocols
Cell-Based Luciferase Reporter Assay for LXR Antagonism
This assay is fundamental to quantifying the antagonist potency of this compound.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector for full-length human LXRα or LXRβ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an LXR Response Element (LXRE) (e.g., from the ABCA1 promoter).
-
A control plasmid, such as one expressing β-galactosidase, for normalization of transfection efficiency.
-
-
Methodology:
-
HEK293 cells are co-transfected with the LXR expression vector, the LXRE-luciferase reporter plasmid, and the control plasmid.
-
After a period of incubation to allow for protein expression, the cells are treated with a known LXR agonist (e.g., T0901317) to induce luciferase expression.
-
Concurrently, cells are co-treated with the LXR agonist and varying concentrations of this compound.
-
Following treatment, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of the agonist-induced luciferase activity.
-
-
Data Analysis: Luciferase values are normalized to the control (e.g., β-galactosidase) activity. The data is then plotted as a dose-response curve to determine the IC₅₀.
Gene Expression Analysis in HepG2 Cells
This protocol assesses the effect of this compound on the expression of endogenous LXR target genes.
-
Cell Line: Human hepatoma (HepG2) cells are used as they endogenously express LXR and its target genes involved in lipid metabolism.
-
Methodology:
-
HepG2 cells are cultured to a suitable confluency.
-
The cells are then treated with this compound at a specific concentration (e.g., 10 µM) for a defined period (e.g., 24 hours).
-
Following treatment, total RNA is extracted from the cells.
-
The RNA is then reverse-transcribed into cDNA.
-
Quantitative real-time PCR (qPCR) is performed using primers specific for LXR target genes such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c).
-
-
Data Analysis: The expression levels of the target genes are normalized to a housekeeping gene (e.g., GAPDH). The fold change in gene expression in this compound-treated cells is then calculated relative to vehicle-treated control cells.
In Vivo Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
This experimental setup evaluates the in vivo efficacy and pharmacological properties of this compound.
-
Animal Model: C57BL/6J mice fed a high-fat diet are a common model for inducing NAFLD.
-
Methodology:
-
Mice are placed on a high-fat diet for an extended period to induce obesity and hepatic steatosis.
-
A cohort of these mice is then treated with this compound, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 30 mg/kg) and frequency (e.g., once daily) for several weeks.
-
A control group receives vehicle injections.
-
Throughout the study, physiological parameters such as body weight and food intake are monitored.
-
At the end of the treatment period, blood and liver tissue are collected.
-
-
Endpoints and Analysis:
-
Pharmacokinetics: Plasma and liver concentrations of this compound are measured at different time points after administration to determine its bioavailability and tissue distribution.
-
Gene Expression: Hepatic expression of LXR target genes and inflammatory markers is analyzed by qPCR.
-
Histology: Liver sections are stained (e.g., with Oil Red O) to assess the degree of lipid accumulation (steatosis).
-
Biochemical Analysis: Plasma and hepatic triglyceride levels are quantified.
-
Visualizations
Caption: LXR signaling and the antagonistic action of this compound.
Caption: General experimental workflow for characterizing this compound.
Clinical Development Status
As of late 2025, there is no publicly available information from clinical trial registries indicating that this compound has entered human clinical trials. It remains a compound primarily used for preclinical research to probe the biology of the Liver X Receptor.
References
GSK2033: An In-Depth Technical Guide to its LXR Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of GSK2033 as a Liver X Receptor (LXR) antagonist. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its activity, the experimental protocols used for its evaluation, and its place within the broader LXR signaling pathway.
Executive Summary
This compound is a potent antagonist of both LXRα and LXRβ isoforms. It has been characterized as an inverse agonist, capable of suppressing the basal transcriptional activity of LXRs. This is achieved by promoting the recruitment of co-repressors to the LXR-RXR heterodimer on LXR response elements (LXREs) of target genes. While effective in cell-based assays at inhibiting the expression of LXR target genes involved in lipogenesis and cholesterol transport, in vivo studies have revealed a more complex pharmacological profile. This compound exhibits significant promiscuity, interacting with a range of other nuclear receptors, which can lead to unexpected effects on gene expression in complex biological systems. This guide delves into the quantitative data defining its activity, the detailed methodologies for its characterization, and visual representations of the underlying biological and experimental frameworks.
Quantitative Data Summary
The antagonist activity of this compound on LXRα and LXRβ has been quantified in various assays. The following tables summarize the key potency values.
Table 1: In Vitro Potency of this compound on LXRα and LXRβ
| Assay Type | Target | Parameter | Value | Reference |
| Full-Length LXR Cotransfection Assay | LXRα | IC50 | 17 nM | [1] |
| Full-Length LXR Cotransfection Assay | LXRβ | IC50 | 9 nM | [1] |
| ABCA1-driven Luciferase Reporter Assay | LXRα | IC50 | 52 nM | [1] |
| ABCA1-driven Luciferase Reporter Assay | LXRβ | IC50 | 10 nM | [1] |
| LXR Antagonist Assay | LXRα | pIC50 | 7.0 | [2] |
| LXR Antagonist Assay | LXRβ | pIC50 | 7.4 |
Table 2: Off-Target Activity of this compound on Other Nuclear Receptors
Data from a Gal4-LBD cotransfection assay in HEK293 cells with 10 μM this compound.
| Nuclear Receptor | Activity |
| RORγ | Activation |
| FXR | Activation |
| VDR | Activation |
| PXR | Activation |
| CAR | Activation |
| ERα | Activation |
| ERβ | Activation |
| GR | Activation |
| ERRβ | Activation |
| ERRγ | Activation |
| ERRα | Repression |
| PR | Repression |
LXR Signaling Pathway and this compound's Mechanism of Action
Liver X Receptors (LXRs) are nuclear receptors that play a critical role in regulating cholesterol, fatty acid, and glucose homeostasis. They function as ligand-activated transcription factors that form a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer binds to LXR Response Elements (LXREs) in the promoter regions of target genes.
In the absence of a ligand, the LXR/RXR heterodimer is often bound to co-repressor proteins, which inhibit gene transcription. Upon binding of an agonist (such as an oxysterol), a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activators. This complex then initiates the transcription of LXR target genes.
This compound functions as an antagonist and inverse agonist. As an antagonist, it competes with agonists for binding to the LXR ligand-binding domain. As an inverse agonist, its binding not only blocks agonist activity but also actively promotes the recruitment of co-repressor proteins, leading to a suppression of basal LXR-mediated gene transcription.
Experimental Protocols
Luciferase Reporter Gene Assay
This assay is used to quantify the ability of this compound to suppress LXR-mediated gene transcription.
Objective: To determine the IC50 value of this compound for LXRα and LXRβ.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Expression vectors for full-length LXRα or LXRβ
-
Luciferase reporter vector containing an LXR response element (e.g., DR4 LXRE) or a target gene promoter (e.g., ABCA1 promoter)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS.
-
Transfection: Co-transfect HEK293 cells with the LXR expression vector and the luciferase reporter vector using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence data against the this compound concentration and fit to a dose-response curve to determine the IC50 value.
Quantitative Real-Time PCR (qPCR)
This method is used to measure the effect of this compound on the mRNA expression levels of LXR target genes.
Objective: To quantify the suppression of LXR target gene expression (e.g., FASN, SREBP1c) by this compound.
Materials:
-
HepG2 cells
-
Minimal Essential Medium (MEM)
-
FBS
-
This compound
-
RNA isolation kit (e.g., Qiagen RNeasy kit)
-
cDNA synthesis kit (e.g., iScript cDNA kit)
-
SYBR Green qPCR master mix
-
qPCR instrument (e.g., 7900HT Fast Real-Time PCR System)
-
Primers for target genes (e.g., FASN, SREBP1c) and a reference gene (e.g., Cyclophilin B)
Procedure:
-
Cell Culture and Treatment: Maintain HepG2 cells in MEM with 10% FBS and treat with this compound for 24 hours.
-
RNA Isolation: Isolate total RNA from the treated cells.
-
cDNA Synthesis: Reverse transcribe the total RNA into cDNA.
-
qPCR: Perform qPCR using SYBR Green master mix and primers for the target and reference genes.
-
Data Analysis: Analyze the qPCR data using the ddCt method to determine the relative fold change in gene expression.
Co-regulator Recruitment Assay
This assay determines the ability of this compound to influence the interaction between LXR and its co-regulator peptides (co-activators and co-repressors).
Objective: To demonstrate that this compound promotes the recruitment of co-repressors and inhibits the recruitment of co-activators to the LXR ligand-binding domain (LBD).
Materials:
-
His-tagged LXR LBD
-
Biotinylated co-activator peptide (e.g., SRC1-2)
-
Biotinylated co-repressor peptide (e.g., NCoR2)
-
Streptavidin-coated beads
-
Fluorescently labeled anti-His antibody (e.g., PentaHis Alexa 532)
-
This compound and a reference LXR agonist (e.g., T0901317)
-
Assay buffer (e.g., PBS/BSA)
-
Luminex or similar bead-based detection system
Procedure:
-
Peptide Coupling: Couple the biotinylated co-regulator peptides to streptavidin-coated beads.
-
LXR-Antibody Incubation: Incubate the His-tagged LXR LBD with the fluorescently labeled anti-His antibody.
-
Assay Assembly: In a microplate, combine the peptide-coupled beads, the LXR-antibody complex, and either this compound or the reference agonist at various concentrations.
-
Incubation: Allow the interaction to proceed for 3 hours at room temperature.
-
Detection: Read the plate using a Luminex system to quantify the amount of LXR LBD bound to the beads.
-
Data Analysis: Analyze the data to determine the effect of this compound on the recruitment of co-activator and co-repressor peptides compared to the reference agonist and vehicle control.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This biophysical assay can be used to assess the direct binding of this compound to the LXR protein and its effect on protein stability.
Objective: To determine if this compound binding alters the thermal stability of the LXR protein.
Materials:
-
Purified LXR protein
-
SYPRO Orange dye
-
This compound
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument with a thermal ramping capability
Procedure:
-
Reaction Setup: In a qPCR plate, prepare reactions containing the purified LXR protein, SYPRO Orange dye, and either this compound at various concentrations or a vehicle control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and subject it to a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye in real-time as the temperature increases. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed during unfolding.
-
Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition, the melting temperature (Tm), is determined from the peak of the first derivative of the curve. A shift in the Tm in the presence of this compound indicates a change in protein stability upon binding.
Conclusion and Future Directions
This compound is a valuable tool compound for studying the role of LXR in various biological processes. Its characterization as a potent LXR antagonist and inverse agonist is well-supported by in vitro data. However, its promiscuous activity on other nuclear receptors highlights the importance of careful target validation and selectivity profiling in drug development. Future research may focus on developing more selective LXR antagonists to dissect the specific roles of LXRα and LXRβ in health and disease, and to explore their therapeutic potential without the confounding off-target effects observed with this compound. The experimental protocols and data presented in this guide provide a solid foundation for such future investigations.
References
GSK2033: A Technical Guide to its Target Receptor Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: GSK2033 is a synthetic small molecule initially identified as a potent, cell-active antagonist of the Liver X Receptors (LXRα and LXRβ).[1][2] It functions as an inverse agonist, meaning it not only blocks the effects of LXR agonists but also suppresses the basal transcriptional activity of the receptors.[1] This is achieved by preventing the recruitment of coactivator proteins and promoting the recruitment of corepressor complexes to LXR target gene promoters.[1] While this compound has proven to be a valuable tool for studying LXR biology in cell-based models, subsequent investigations have revealed a significant degree of promiscuity.[1] It interacts with a number of other nuclear receptors, which can lead to unexpected and complex biological outcomes in vivo, complicating its use as a specific LXR-targeting agent. This guide provides a detailed overview of this compound's target receptor profile, its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.
Quantitative Receptor Profile
The inhibitory activity of this compound has been quantified across various cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values for its primary targets, LXRα and LXRβ.
Table 1: this compound IC₅₀ Values for Liver X Receptors (LXRs)
| Receptor Isoform | Assay System | Reporter/Promoter | IC₅₀ Value | Reference |
| LXRα | HEK293 Cells | LXRE-driven Luciferase | 17 nM | |
| LXRβ | HEK293 Cells | LXRE-driven Luciferase | 9 nM | |
| LXRα | HEK293 Cells | ABCA1 Promoter Luciferase | 52 nM | |
| LXRβ | HEK293 Cells | ABCA1 Promoter Luciferase | 11 nM | |
| LXRα | HEK293 Cells (Full-Length) | Not Specified | 310 nM | |
| LXRβ | HEK293 Cells (Full-Length) | Not Specified | 83 nM | |
| LXRα | Mouse Primary Hepatocytes | GAL4-LXRα | 1.7 µM | |
| LXRβ | Mouse Primary Hepatocytes | GAL4-LXRβ | 167 nM | |
| LXRα | Transactivation Assay | Not Specified | 0.1 µM | |
| LXRβ | Transactivation Assay | Not Specified | 0.398 µM |
Table 2: Off-Target Activity Profile of this compound
While primarily characterized as an LXR antagonist, this compound exhibits significant promiscuous activity, interacting with several other nuclear receptors. This off-target binding is a critical consideration for interpreting experimental results.
| Off-Target Receptor | Observed Effect | Assay System | Reference |
| Glucocorticoid Receptor (GR) | Activation | Gal4-LBD Cotransfection | |
| Pregnane X Receptor (PXR) | Activation | Gal4-LBD Cotransfection | |
| Farnesoid X Receptor (FXR) | Activation | Gal4-LBD Cotransfection | |
| Estrogen-related Receptor α (ERRα) | Repression | Gal4-LBD Cotransfection | |
| Progesterone Receptor (PR) | Repression | Gal4-LBD Cotransfection | |
| Retinoid X Receptor α (RXRα) | Binding | Nuclear Receptor Profiling | |
| Estrogen Receptor α (ERα) | Binding | Nuclear Receptor Profiling | |
| Estrogen Receptor β (ERβ) | Binding | Nuclear Receptor Profiling | |
| Retinoic acid-related orphan receptor γ (RORγ) | Binding | Nuclear Receptor Profiling |
Core Mechanism of Action: LXR Inverse Agonism
Liver X Receptors are transcription factors that form a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR complex binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.
-
In the presence of an agonist (e.g., oxysterols), the LXR/RXR complex undergoes a conformational change that facilitates the recruitment of coactivator proteins, leading to the initiation of gene transcription. Key target genes include those involved in cholesterol efflux and lipid metabolism, such as ABCA1, ABCG1, and SREBP-1c.
-
This compound acts as an inverse agonist. It binds to LXR and induces a conformation that actively recruits corepressor proteins (e.g., NCoR). This corepressor complex actively suppresses the basal (constitutive) transcription of LXR target genes. This compound was shown to suppress the expression of well-characterized LXR target genes like fatty acid synthase (FASN) and sterol regulatory binding protein 1c (SREBP1c) in HepG2 cells.
Signaling Pathway Diagram
Caption: LXR signaling pathway showing agonist activation versus this compound inverse agonism.
Experimental Protocols
The characterization of this compound's receptor profile relies on several key in vitro assays.
Cell-Based Cotransfection Luciferase Reporter Assay
This assay is fundamental for determining the functional potency (IC₅₀) of compounds like this compound on nuclear receptor activity.
-
Principle: HEK293 or HepG2 cells are transiently transfected with two plasmids: one expressing the full-length nuclear receptor (e.g., LXRα) and a second "reporter" plasmid containing a luciferase gene under the control of a promoter with specific response elements (e.g., LXREs). Receptor activation or repression by a compound leads to a corresponding change in luciferase expression, which is measured as light output.
-
Methodology:
-
Cell Culture & Transfection: HEK293 cells are cultured in appropriate media and seeded into multi-well plates.
-
Cells are cotransfected with an expression vector for LXRα or LXRβ and a luciferase reporter vector driven by either a DR4 LXRE or a native promoter like ABCA1.
-
Compound Treatment: Following transfection, cells are treated with a dose-response curve of this compound, typically in the presence of a known LXR agonist to measure antagonism or alone to measure inverse agonism.
-
Lysis & Luminescence Reading: After an incubation period (e.g., 24 hours), cells are lysed. The luciferase substrate is added to the lysate, and the resulting luminescence is quantified using a luminometer.
-
Data Analysis: Luminescence values are normalized to a control (e.g., β-galactosidase expression or total protein). IC₅₀ curves are generated by plotting the normalized reporter activity against the logarithm of the compound concentration.
-
Workflow: Luciferase Reporter Assay
Caption: Workflow for a typical cotransfection luciferase reporter assay.
Coactivator/Corepressor Recruitment FRET/BRET Assay
These assays directly measure the ability of a ligand to promote or disrupt the interaction between a nuclear receptor and its coregulator proteins.
-
Principle: Assays like FRET (Förster Resonance Energy Transfer) or BRET (Bioluminescence Resonance Energy Transfer) are used. The LXR Ligand Binding Domain (LBD) is tagged with a donor fluorophore/luciferase, and a coregulator peptide (e.g., a fragment of SRC1 or NCoR) is tagged with an acceptor fluorophore. When the two proteins interact, the donor and acceptor are brought into close proximity, allowing energy transfer to occur, which generates a measurable signal.
-
Methodology (Example based on Bio-Plex assay):
-
Reagent Preparation: His-tagged LXR-LBDs are prepared. Coactivator (e.g., SRC1 NR box) or corepressor (e.g., NCoR CoRNR box) peptides are conjugated to fluorescent beads.
-
Incubation: The LXR-LBD is incubated with an antibody in a 96-well plate.
-
Compound & Peptide Addition: The peptide-bead conjugates and various concentrations of this compound (or a control agonist like T0901317) are added to the wells.
-
Interaction: The plate is incubated for several hours to allow for LXR-peptide interaction to reach equilibrium.
-
Detection: The plate is read using a system like the Bio-Plex 200, which uses xMAP technology to quantify the interaction on the beads.
-
Data Analysis: An increase in signal indicates recruitment, while a decrease indicates displacement. This compound was shown to suppress the recruitment of the SRC1 coactivator peptide and induce the recruitment of the NCoR corepressor peptide to LXR.
-
Workflow: Coregulator Recruitment Assay
Caption: Generalized workflow for a coregulator recruitment assay.
References
The Discovery and Synthesis of GSK2033: A Technical Guide for Researchers
An In-depth Examination of a Potent Liver X Receptor Antagonist
GSK2033 is a potent and cell-active antagonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the regulation of lipid metabolism and inflammation. Its discovery and characterization have provided valuable insights into the therapeutic potential and challenges of targeting LXR. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign that sought to discover novel ligands for LXR.[1][2][3] The screening of a diverse chemical library led to the identification of a tertiary sulfonamide scaffold as a promising starting point for optimization.[1][2]
Lead Optimization and Structure-Activity Relationship (SAR)
Initial hits from the HTS were subjected to an iterative process of chemical synthesis and biological testing to improve their potency and drug-like properties. This lead optimization effort focused on modifying different regions of the tertiary sulfonamide scaffold to understand the structure-activity relationships (SAR). Key insights from the SAR studies of this series include the importance of the biphenyl-methylsulfonyl and trifluoromethyl-furanyl moieties for potent LXR antagonism.
Synthesis of this compound
The chemical synthesis of this compound, chemically named 2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]-N-[[5-(trifluoromethyl)-2-furanyl]methyl]benzenesulfonamide, involves a multi-step process. The detailed experimental protocol for the synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
(3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)methanamine
-
5-(Trifluoromethyl)-2-furaldehyde
-
Sodium triacetoxyborohydride
-
2,4,6-Trimethylbenzenesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium sulfate
-
Silica gel for column chromatography
Step 1: Reductive Amination
-
To a solution of (3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methanamine in dichloromethane, add 5-(trifluoromethyl)-2-furaldehyde.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in portions and continue stirring at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the secondary amine intermediate.
Step 2: Sulfonylation
-
Dissolve the secondary amine intermediate from Step 1 in dichloromethane and cool the solution to 0 °C.
-
Add triethylamine, followed by the dropwise addition of a solution of 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound as a solid.
Biological Activity and Mechanism of Action
This compound is a potent antagonist of both LXRα and LXRβ isoforms. It functions as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist. The primary mechanism of action involves the recruitment of corepressor proteins to the LXR, leading to the suppression of LXR target gene transcription.
Quantitative Data on Biological Activity
The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Assay Type | Receptor | IC50 (nM) | pIC50 (M) | Reference |
| LXRα Cotransfection Assay | LXRα | 17 | 7.77 | |
| LXRβ Cotransfection Assay | LXRβ | 9 | 8.05 | |
| ABCA1 Reporter Assay (LXRα) | LXRα | 52 | 7.28 | |
| ABCA1 Reporter Assay (LXRβ) | LXRβ | 10 | 8.00 | |
| LXR Antagonist Assay | LXR | N/A | 7.5 |
| Pharmacokinetic Parameter | Value | Species | Dosing Route | Reference |
| Plasma Concentration (0-8h) | 50-250 nM | Mouse | i.p. (30 mg/kg) |
Experimental Protocols for Biological Assays
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
LXR Cotransfection and Luciferase Reporter Gene Assay
This assay is used to determine the potency of compounds to inhibit LXR activity.
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Seed cells into 96-well plates.
-
Transfect cells with expression plasmids for full-length LXRα or LXRβ, a luciferase reporter plasmid containing LXR response elements (LXREs), and a control plasmid (e.g., Renilla luciferase) for normalization.
Compound Treatment and Luciferase Assay:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate IC50 values by fitting the dose-response curves using a non-linear regression model.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure to determine the plasma concentration of this compound over time.
Animal Dosing and Sample Collection:
-
Administer this compound to mice via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.
-
Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8 hours) post-injection.
-
Process the blood samples to obtain plasma.
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable organic solvent.
-
Analyze the extracted samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of this compound.
-
Plot the plasma concentration of this compound versus time to determine the pharmacokinetic profile.
Signaling Pathways and Experimental Workflows
Visual representations of the LXR signaling pathway and a typical experimental workflow for characterizing LXR antagonists are provided below using the DOT language for Graphviz.
Caption: LXR signaling pathway and the antagonistic action of this compound.
References
The Dual-Faceted Role of GSK2033 in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2033, a potent antagonist of the Liver X Receptors (LXRs), has emerged as a significant modulator of metabolic pathways. While initially investigated for its role in lipid metabolism and inflammation, its influence on glucose homeostasis is a subject of growing interest, particularly in the context of glucocorticoid-induced hyperglycemia. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on glucose metabolism, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways. The evidence suggests that this compound's primary impact on glucose homeostasis is indirect, through the modulation of glucocorticoid receptor signaling and its promiscuous interactions with other nuclear receptors, rather than a direct, independent regulation of glucose uptake or insulin signaling.
Introduction
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and carbohydrate metabolism[1]. While LXR agonists have been shown to have anti-diabetic properties, their therapeutic potential is often hampered by the induction of hepatic steatosis[1]. This has led to the exploration of LXR antagonists, such as this compound, as potential therapeutic agents. This compound has been identified as a potent LXR antagonist with inverse agonist properties, capable of suppressing the basal transcription of LXR target genes[1]. However, its characterization has also revealed a promiscuous binding profile, interacting with other nuclear receptors, which complicates the interpretation of its biological effects[1].
This guide will focus on the specific role of this compound in glucose homeostasis, with a particular emphasis on its ability to counteract the diabetogenic effects of glucocorticoids.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on parameters related to glucose homeostasis.
Table 1: In Vitro Potency of this compound as an LXR Antagonist
| Parameter | LXRα | LXRβ | Cell Line | Reference |
| IC50 (nM) | 17 | 9 | HEK293 | [1] |
| IC50 (nM) | 52 | 10 | HEK293 (ABCA1 reporter) | |
| IC50 (µM) | 1.7 | 0.167 | Mouse Primary Hepatocytes |
Table 2: Effects of this compound on Glucocorticoid-Induced Metabolic Changes in Lxrα-/- Mice
| Parameter | Vehicle | Dexamethasone (DEX) | DEX + this compound | Reference |
| Plasma Glucose (mg/dL) | 150 ± 10 | 180 ± 15 | 160 ± 12 | |
| Plasma Insulin (ng/mL) | 0.5 ± 0.1 | 1.5 ± 0.3 | 1.4 ± 0.2 | |
| Hepatic Triglycerides (mg/g liver) | 10 ± 2 | 15 ± 2.5 | 10 ± 1.8 | |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Note: this compound co-administration showed a trend towards lower glucose but did not significantly reduce the DEX-induced hyperinsulinemia. However, it completely reversed the hepatic steatosis. |
Table 3: Effect of this compound on Glucocorticoid-Induced Gene Expression in Lxrα-/- Mouse Liver
| Gene | Treatment | Fold Change vs. Vehicle | Reference |
| Pepck | DEX | ~3.5 | |
| DEX + this compound | ~1.5 | ||
| G6pc | DEX | ~2.0 | |
| DEX + this compound | ~2.0 | ||
| *Note: this compound significantly suppressed the DEX-mediated induction of Pepck but not G6pc. |
Signaling Pathways
The primary mechanism by which this compound influences glucose homeostasis, based on current literature, is through the modulation of glucocorticoid receptor (GR) activity on the promoters of gluconeogenic genes.
Caption: this compound modulates glucocorticoid-induced gluconeogenesis.
The promiscuous nature of this compound suggests that it may influence glucose homeostasis through other, less-defined pathways by interacting with various other nuclear receptors.
Caption: Promiscuous activity of this compound on various nuclear receptors.
Experimental Protocols
In Vivo Assessment of this compound on Glucocorticoid-Induced Metabolic Changes
-
Animal Model: Male Lxrα-/- mice on a C57BL/6J background, 8-10 weeks of age.
-
Acclimatization: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum for at least one week prior to the experiment.
-
Treatment Groups:
-
Vehicle control (e.g., corn oil, intraperitoneal injection, i.p.).
-
Dexamethasone (DEX) (5 mg/kg, i.p., twice daily).
-
DEX (5 mg/kg, i.p., twice daily) + this compound (40 mg/kg, oral gavage, once daily).
-
-
Treatment Duration: 5 days.
-
Sample Collection:
-
On day 5, following a 4-hour fast, blood is collected via retro-orbital sinus or cardiac puncture for plasma glucose and insulin measurements.
-
Livers are harvested, weighed, and snap-frozen in liquid nitrogen for subsequent triglyceride content and gene expression analysis.
-
-
Biochemical Analysis:
-
Plasma glucose is measured using a commercial glucose oxidase-based assay.
-
Plasma insulin is determined using a mouse insulin ELISA kit.
-
Hepatic triglycerides are extracted and quantified using a colorimetric assay.
-
-
Gene Expression Analysis:
-
Total RNA is isolated from liver tissue using a suitable RNA extraction kit.
-
cDNA is synthesized from 1-2 µg of total RNA.
-
Quantitative real-time PCR (qPCR) is performed using gene-specific primers for Pepck, G6pc, and a housekeeping gene (e.g., Gapdh) for normalization.
-
Cell-Based LXR Antagonism Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Plasmids:
-
Expression vectors for full-length human LXRα or LXRβ.
-
A luciferase reporter plasmid containing LXR response elements (LXREs) upstream of the luciferase gene (e.g., pGL3-LXREx3-TK-Luc).
-
A β-galactosidase expression vector for transfection efficiency normalization.
-
-
Transfection: Cells are seeded in 24-well plates and co-transfected with the LXR expression vector, the luciferase reporter plasmid, and the β-galactosidase vector using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, cells are treated with a range of concentrations of this compound in the presence of a known LXR agonist (e.g., T0901317) to determine the IC50 value. A vehicle control is also included.
-
Luciferase Assay: After 16-24 hours of treatment, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of agonist-induced luciferase activity against the log concentration of this compound.
Discussion and Future Directions
The available evidence strongly indicates that this compound's primary influence on glucose homeostasis is not as a direct regulator but as a modulator of other signaling pathways, most notably the glucocorticoid receptor pathway. Its ability to attenuate DEX-induced Pepck expression and hepatic steatosis highlights its potential as a therapeutic agent to mitigate the adverse metabolic side effects of glucocorticoid therapy.
However, the promiscuous nature of this compound is a significant concern for its development as a targeted therapeutic. The off-target effects on other nuclear receptors could lead to unforeseen consequences and complicate the interpretation of its in vivo effects. In a mouse model of non-alcoholic fatty liver disease, this compound unexpectedly induced the expression of lipogenic genes, a finding contrary to its in vitro profile as an LXR inverse agonist. This underscores the importance of thorough in vivo characterization of any LXR antagonist.
Future research should focus on several key areas:
-
Direct Effects on Glucose Homeostasis: Studies are needed to evaluate the effects of this compound on glucose tolerance and insulin sensitivity in standard models of type 2 diabetes (e.g., diet-induced obese mice or db/db mice) in the absence of glucocorticoid treatment.
-
Elucidation of Off-Target Effects: A comprehensive analysis of the off-target interactions of this compound and their contribution to its overall metabolic effects is crucial.
-
Development of More Specific LXR Antagonists: The development of LXR antagonists with higher specificity for LXRα or LXRβ and minimal off-target activity would be a significant advancement in the field.
Conclusion
This compound is a valuable research tool for dissecting the role of LXR in metabolism. Its ability to counteract certain diabetogenic effects of glucocorticoids is a promising avenue for further investigation. However, its promiscuous activity necessitates a cautious interpretation of its effects and highlights the need for the development of more specific LXR modulators for therapeutic applications in metabolic diseases. The current body of evidence does not support a primary, direct role for this compound in the regulation of glucose homeostasis independent of its interaction with other signaling pathways.
References
GSK2033: An In-Depth Technical Guide on its Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2033 is a potent small molecule inhibitor primarily characterized as a Liver X Receptor (LXR) antagonist with inverse agonist properties. Its effects on gene expression are predominantly mediated through the modulation of LXR activity, impacting pathways involved in lipid metabolism and inflammation. However, it is crucial to note that this compound exhibits significant promiscuity, interacting with a range of other nuclear receptors, which can lead to complex and sometimes contradictory effects on gene expression in different experimental models. This guide provides a comprehensive overview of the known effects of this compound on gene expression, details the experimental protocols used for its characterization, and presents its signaling interactions through visual diagrams. Based on current scientific literature, there is no direct evidence to suggest that this compound modulates gene expression through the RIPK1 signaling pathway.
Core Mechanism of Action: LXR Antagonism and Inverse Agonism
This compound functions as a potent antagonist of both LXRα and LXRβ isoforms[1]. In cell-based assays, it effectively inhibits the transcriptional activity of LXRs with IC50 values in the nanomolar range[2]. Its mechanism involves suppressing the basal transcription of LXR target genes by promoting the recruitment of corepressors, such as NCoR, to the LXR-RXR heterodimer on LXR response elements (LXREs) in the DNA. This inverse agonist activity leads to the downregulation of genes involved in cholesterol efflux and lipogenesis.
Signaling Pathway of this compound as an LXR Inverse Agonist
The following diagram illustrates the mechanism by which this compound inhibits LXR-mediated gene expression.
Caption: this compound-mediated LXR inverse agonism.
Effects on Gene Expression: Quantitative Data
The impact of this compound on gene expression has been quantified in various cell lines and in vivo models. The following tables summarize these findings.
Table 1: In Vitro Effects of this compound on LXR Target Gene Expression
| Cell Line | Treatment | Target Gene | Effect on Expression | Fold Change / % Inhibition | Reference |
| HepG2 | 10 µM this compound (24h) | FASN | Suppression | Significant (p < 0.05) | [2] |
| HepG2 | 10 µM this compound (24h) | SREBP1c | Suppression | Significant (p < 0.05) | [2] |
| THP-1 | 1 µM this compound + 2.5 µg/ml 27OHChol (48h) | LXRα | Inhibition of induced expression | Significant (p < 0.001) | [3] |
| THP-1 | 1 µM this compound + 1 µM TO901317 (48h) | LXRα | Inhibition of induced expression | Significant (p < 0.001) | |
| THP-1 | 1 µM this compound + 2.5 µg/ml 27OHChol (48h) | ABCA1 | Inhibition of induced expression | Significant (p < 0.05) | |
| THP-1 | 1 µM this compound + 1 µM TO901317 (48h) | ABCA1 | Inhibition of induced expression | Significant (p < 0.001) | |
| Human Monocytes | 2.5 µM this compound + 20 µg/mL oxLDL (24h) | LXRα, LXRβ, ABCA1, ABCG1, SREBP1, FASN | Inhibition of oxLDL-induced upregulation | Significant (p < 0.05 to p < 0.001) |
Table 2: In Vivo Effects of this compound on Gene Expression in a Mouse Model of NAFLD
| Tissue | Treatment | Target Gene | Effect on Expression | Fold Change / % Increase | Reference |
| Liver | 30 mg/kg this compound daily (1 month) | Fasn | Induction | Significant (p < 0.05) | |
| Liver | 30 mg/kg this compound daily (1 month) | SREBF1 | Induction | Significant (p < 0.05) | |
| Liver | 30 mg/kg this compound daily (1 month) | TNFα | Trend towards increase | Not significant |
These contrasting in vitro and in vivo results highlight the complexity of this compound's effects, likely due to its promiscuous targeting of other nuclear receptors in a complex biological system.
Promiscuous Activity and Off-Target Effects
A critical aspect of this compound is its promiscuity. In addition to LXR, it has been shown to interact with a variety of other nuclear receptors, including the glucocorticoid receptor, pregnane X receptor, and farnesoid X receptor. This off-target activity can significantly influence metabolic gene expression profiles and may explain the unexpected in vivo effects observed, such as the induction of lipogenic genes.
The Question of RIPK1 Signaling
Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of inflammation and cell death pathways, including apoptosis and necroptosis. Its kinase activity is a target for the treatment of inflammatory diseases. While GlaxoSmithKline has developed RIPK1 inhibitors such as GSK2982772, a comprehensive review of the scientific literature reveals no direct evidence of this compound interacting with or modulating the RIPK1 signaling pathway. The effects of this compound on inflammatory gene expression appear to be primarily mediated through its action on LXRs and other nuclear receptors.
Overview of the RIPK1 Signaling Pathway
The following diagram provides a simplified overview of the RIPK1 signaling pathway, which is not known to be a direct target of this compound.
Caption: Simplified RIPK1 signaling pathways.
Experimental Protocols
This section details the methodologies employed in key studies investigating the effects of this compound.
Cell Culture and Transfection Assays
-
Cell Lines: HEK293 and HepG2 cells are commonly used.
-
Transfection: Cells are co-transfected with plasmids for LXRα or LXRβ, along with a luciferase reporter construct driven by an LXRE or the ABCA1 promoter.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Luciferase Assay: Luciferase activity is measured to quantify the effect of this compound on LXR-mediated transcription.
Quantitative Real-Time PCR (qPCR)
-
Cell Treatment: HepG2 or THP-1 cells are treated with this compound, often in the presence or absence of an LXR agonist (e.g., T0901317) or other stimuli (e.g., 27OHChol, oxLDL).
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells and reverse-transcribed into cDNA.
-
qPCR Analysis: The expression levels of target genes (e.g., FASN, SREBP1c, ABCA1, LXRα) are quantified using specific primers and a qPCR system. Gene expression is typically normalized to a housekeeping gene.
In Vivo Animal Studies
-
Animal Model: A common model is the C57BL/6J mouse model of non-alcoholic fatty liver disease (NAFLD) induced by a high-fat diet.
-
Drug Administration: this compound is administered, for example, by intraperitoneal injection at a specific dose (e.g., 30 mg/kg) for a defined period (e.g., one month).
-
Tissue Collection and Analysis: At the end of the treatment period, liver tissue is collected for gene expression analysis by qPCR. Plasma and hepatic lipid content may also be analyzed.
Experimental Workflow for In Vitro Gene Expression Analysis
The following diagram outlines a typical workflow for assessing the in vitro effects of this compound on gene expression.
Caption: Workflow for in vitro gene expression analysis.
Conclusion and Future Directions
This compound is a valuable tool for studying LXR biology, particularly for its potent antagonist and inverse agonist activities that lead to the suppression of LXR target genes in vitro. However, its promiscuous nature complicates the interpretation of in vivo data and necessitates careful consideration of off-target effects. Researchers and drug development professionals should be aware of these dual characteristics when utilizing this compound. While the user's interest in RIPK1 is noted, the current body of scientific literature does not support a direct role for this compound in this signaling pathway. Future research could explore potential indirect connections between LXR modulation by this compound and inflammatory pathways that may intersect with RIPK1 signaling, although this remains speculative at present. For direct investigation of RIPK1-mediated gene expression, specific RIPK1 inhibitors should be employed.
References
- 1. The interaction between RIPK1 and FADD controls perinatal lethality and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Small molecule inhibitor binds RIPK1, RIPK3 [reactome.org]
GSK2033 in Non-Alcoholic Fatty Liver Disease: A Preclinical Paradox
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2033, a potent Liver X Receptor (LXR) antagonist and inverse agonist, initially presented a promising therapeutic profile for non-alcoholic fatty liver disease (NAFLD). In vitro studies demonstrated its efficacy in suppressing LXR-mediated lipogenic gene expression in human liver cell lines. However, subsequent preclinical evaluation in a diet-induced obese (DIO) mouse model of NAFLD revealed a paradoxical and unfavorable outcome. Contrary to expectations, this compound failed to ameliorate hepatic steatosis and, unexpectedly, induced the expression of key lipogenic enzymes in the liver. This in vivo activity has been attributed to the compound's significant promiscuity, with off-target engagement of several other nuclear receptors that play a role in hepatic metabolism. This guide provides a comprehensive overview of the preclinical data for this compound in the context of NAFLD, detailing its mechanism of action, the divergent in vitro and in vivo findings, and the critical lessons learned regarding its lack of target specificity.
Introduction to this compound and the Liver X Receptor (LXR)
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as critical regulators of cholesterol, fatty acid, and glucose homeostasis.[1] They form heterodimers with the Retinoid X Receptor (RXR) and, upon activation by oxysterols, bind to LXR response elements (LXREs) in the promoter regions of target genes.[1] While LXR agonists have shown anti-atherosclerotic and anti-diabetic effects, their clinical development has been hampered by their potent induction of hepatic de novo lipogenesis, leading to hypertriglyceridemia and hepatic steatosis.[1]
Consequently, LXR antagonists or inverse agonists have been pursued as a therapeutic strategy for NAFLD, with the hypothesis that they would suppress hepatic lipogenesis. This compound emerged as a synthetic LXR antagonist/inverse agonist.[1] This document synthesizes the key preclinical findings for this compound, highlighting the disparity between its anticipated and observed effects in NAFLD models.
Quantitative Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Target | Metric | Value | Reference |
| Luciferase Reporter Assay | HEK293 | LXRα | IC₅₀ | 17 nM | [1] |
| Luciferase Reporter Assay | HEK293 | LXRβ | IC₅₀ | 9 nM | |
| ABCA1 Promoter Luciferase Assay | HEK293 | LXRα | IC₅₀ | 52 nM | |
| ABCA1 Promoter Luciferase Assay | HEK293 | LXRβ | IC₅₀ | 10 nM | |
| Gene Expression (qPCR) | HepG2 | FASN | Result | Suppressed | |
| Gene Expression (qPCR) | HepG2 | SREBP1c | Result | Suppressed |
Table 2: In Vivo Effects of this compound in a Mouse Model of NAFLD
| Parameter | Model | Treatment | Outcome | Reference |
| Hepatic Steatosis | Diet-Induced Obese (DIO) C57BL/6 Mice | 30 mg/kg/day (i.p.) for 1 month | No effect on hepatic triglycerides | |
| Plasma Triglycerides | Diet-Induced Obese (DIO) C57BL/6 Mice | 30 mg/kg/day (i.p.) for 1 month | No effect | |
| Hepatic Gene Expression | Diet-Induced Obese (DIO) C57BL/6 Mice | 30 mg/kg/day (i.p.) for 1 month | Fasn expression significantly increased | |
| Hepatic Gene Expression | Diet-Induced Obese (DIO) C57BL/6 Mice | 30 mg/kg/day (i.p.) for 1 month | Srebf1 expression significantly increased | |
| Hepatic Gene Expression | Diet-Induced Obese (DIO) C57BL/6 Mice | 30 mg/kg/day (i.p.) for 1 month | Scd-1 expression showed a trend towards repression | |
| Pro-inflammatory Cytokine | Diet-Induced Obese (DIO) C57BL/6 Mice | 30 mg/kg/day (i.p.) for 1 month | TNFα expression showed a non-significant trend towards increase |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Route of Administration | Dose | Parameter | Time Point | Value | Reference |
| Intraperitoneal (i.p.) | 30 mg/kg | Plasma Concentration | 0-8 hours | 50-250 nM | |
| Intraperitoneal (i.p.) | 30 mg/kg | Liver Concentration | 4 hours | ~15 µM |
Experimental Protocols
In Vitro Assays
Cell Lines:
-
HEK293 cells were utilized for cotransfection and luciferase reporter assays.
-
HepG2 cells , a human hepatoma cell line, were used for assessing the expression of endogenous LXR target genes.
Luciferase Reporter Assays: HEK293 cells were transiently transfected with expression vectors for full-length LXRα or LXRβ, along with a luciferase reporter plasmid driven by either a generic LXR response element (LXRE) or the specific ABCA1 promoter. Following transfection, cells were treated with varying concentrations of this compound. Luciferase activity was measured to determine the dose-dependent suppression of basal LXR transcriptional activity, from which IC₅₀ values were calculated.
Quantitative Real-Time PCR (qPCR): HepG2 cells were treated with 10 µM this compound for 24 hours. Total RNA was then isolated, reverse-transcribed into cDNA, and subjected to qPCR analysis to quantify the relative mRNA expression levels of LXR target genes, specifically Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c).
In Vivo NAFLD Model
Animal Model: 21-week-old male C57BL/6 diet-induced obese (DIO) mice were used as a model of NAFLD.
Dosing Regimen: Mice were administered this compound once daily via intraperitoneal (i.p.) injection at a dose of 30 mg/kg for one month.
Sample Collection and Analysis: Following the treatment period, liver and plasma samples were collected.
-
Gene Expression Analysis: Liver tissue was processed for RNA extraction and subsequent qPCR analysis to measure the expression of lipogenic genes (Fasn, Srebf1, Scd-1) and inflammatory markers (TNFα).
-
Triglyceride Measurement: Hepatic and plasma triglyceride levels were quantified to assess the effect on steatosis and dyslipidemia.
Pharmacokinetic Studies: A single i.p. injection of this compound (30 mg/kg) was administered to mice. Plasma and liver samples were collected over a time course of 8 hours to determine the concentration of the compound, ensuring adequate tissue exposure.
Signaling Pathways and Experimental Workflows
Intended vs. Actual Signaling Pathway of this compound in Hepatocytes
The following diagram illustrates the intended mechanism of action of an LXR antagonist versus the actual, promiscuous activity observed with this compound in the in vivo NAFLD model.
Experimental Workflow for In Vivo NAFLD Study
This diagram outlines the workflow of the key preclinical study that evaluated this compound in a mouse model of NAFLD.
Discussion and Conclusion
The preclinical evaluation of this compound for NAFLD serves as a critical case study in drug development, illustrating the potential for divergence between in vitro and in vivo results. While this compound performed as an effective LXR inverse agonist in cell-based assays by suppressing the transcription of lipogenic genes, it failed to translate to efficacy in a relevant animal model of NAFLD.
The reason for this failure lies in the compound's lack of specificity. Further investigation revealed that this compound is promiscuous, targeting a number of other nuclear receptors expressed in the liver, including the glucocorticoid receptor (GR), pregnane X receptor (PXR), and farnesoid X receptor (FXR). The activation of these other receptors can profoundly alter hepatic metabolic gene expression, overriding the intended LXR antagonism and leading to the observed pro-lipogenic phenotype.
References
GSK2033: A Technical Guide to its Core Function and Implications in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2033 is a potent small molecule initially characterized as a Liver X Receptor (LXR) antagonist. LXRs, comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in the transcriptional regulation of lipid metabolism and inflammation. While this compound effectively antagonizes LXR activity, subsequent studies have revealed a more complex pharmacological profile, including off-target effects on other nuclear receptors. This promiscuity complicates the interpretation of its biological effects. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action as an LXR antagonist, its broader nuclear receptor activity, and its modulatory effects on key inflammatory pathways. We will explore the direct consequences of LXR antagonism on inflammatory gene expression and delve into a potential indirect mechanism by which this compound may influence RIPK1-dependent necroptotic pathways through the intricate crosstalk between LXR and Toll-like receptor (TLR) signaling. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of the underlying signaling networks to serve as a comprehensive resource for researchers in the field.
This compound: Mechanism of Action as a Liver X Receptor Antagonist
This compound functions as an antagonist and inverse agonist of both LXRα and LXRβ isoforms. It competitively binds to the ligand-binding domain of LXRs, preventing the recruitment of coactivators and, in some cases, promoting the recruitment of corepressors to LXR target gene promoters. This leads to the suppression of LXR-mediated gene transcription.
Quantitative Activity of this compound on LXR
The potency of this compound has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for both LXR isoforms.
| Assay Type | LXR Isoform | IC50 (nM) | Reference |
| Full-length LXR cotransfection assay | LXRα | 17 | [1] |
| LXRβ | 9 | [1] | |
| ABCA1-driven luciferase reporter assay | LXRα | 52 | [1] |
| LXRβ | 10 | [1] | |
| LXR transactivation assay | LXRα | 100 | |
| LXRβ | 398 |
pIC50 Values:
-
LXRα: 7.0[1]
-
LXRβ: 7.4
LXR Signaling Pathway
LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of their target genes. In the absence of an agonist, the LXR/RXR heterodimer is often bound to corepressor proteins, inhibiting gene transcription. Upon agonist binding, a conformational change leads to the dissociation of corepressors and recruitment of coactivators, initiating transcription of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBF1, FASN), and inflammation. This compound blocks this activation.
Promiscuous Nature of this compound: Off-Target Effects
A critical aspect of this compound's pharmacology is its lack of specificity. It has been shown to interact with a variety of other nuclear receptors, acting as an agonist for some and an antagonist for others. This promiscuity is essential to consider when interpreting experimental results, as the observed phenotype may be a composite of on-target LXR antagonism and off-target effects.
Nuclear Receptor Specificity Profile
In a Gal4-LBD co-transfection assay, this compound (at 10 µM) was shown to modulate the activity of several nuclear receptors.
| Nuclear Receptor | Effect of this compound |
| RORγ | Activation |
| FXR | Activation |
| VDR | Activation |
| PXR | Activation |
| CAR | Activation |
| ERα | Activation |
| ERβ | Activation |
| GR | Activation |
| ERRβ | Activation |
| ERRγ | Activation |
| ERRα | Repression |
| PR | Repression |
Data summarized from Griffett K, et al. (2016).
This broad activity profile, particularly its agonistic effects on receptors like PXR and FXR which are also involved in lipid metabolism and inflammation, can lead to complex and sometimes counterintuitive in vivo outcomes.
This compound and Inflammatory Pathways
The role of this compound in inflammation is primarily mediated through its effects on LXR, a known regulator of immune responses. However, its off-target activities and the intricate crosstalk between signaling pathways suggest more complex immunomodulatory functions.
Direct Effects on Cytokine Expression via LXR Antagonism
LXR activation is generally associated with anti-inflammatory effects, in part through the transrepression of NF-κB signaling. Consequently, antagonism of LXR by this compound can lead to a pro-inflammatory phenotype in certain contexts. In human macrophages, inhibition of LXR with this compound resulted in a heightened secretion of the pro-inflammatory cytokines IL-6 and TNF-α.
Indirect Modulation of Necroptosis via LXR-TLR Crosstalk
While a direct interaction between this compound and the core components of the necroptosis pathway (RIPK1, RIPK3, MLKL) has not been reported, an indirect link can be postulated through the established crosstalk between LXR and Toll-like receptor 4 (TLR4) signaling.
The LXR-TLR4 Signaling Axis:
There is a bidirectional antagonism between LXR and TLR4 signaling pathways.
-
TLR4 activation inhibits LXR: Activation of TLR4 by lipopolysaccharide (LPS) can inhibit the expression of LXR target genes. This is mediated, at least in part, by the transcription factor IRF3, which is downstream of the TRIF-dependent TLR4 signaling pathway.
-
LXR activation inhibits TLR4 signaling: Conversely, LXR agonists can suppress TLR4-induced inflammatory responses by inhibiting NF-κB and MAPK signaling.
Proposed Indirect Mechanism of this compound on Necroptosis:
By antagonizing LXR, this compound may relieve the LXR-mediated suppression of TLR4 signaling. This could potentially sensitize cells to TLR4-induced downstream pathways, including RIPK1-dependent necroptosis. TLR4 activation can lead to the formation of a TRIF-dependent complex that includes RIPK1, which, under conditions of caspase-8 inhibition, can lead to the assembly of the necrosome and execution of necroptosis.
References
GSK2033 in Atherosclerosis Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2033 is a potent and selective antagonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the transcriptional regulation of lipid metabolism and inflammation. In the context of atherosclerosis, a chronic inflammatory disease characterized by lipid accumulation in the arterial wall, the modulation of LXR activity presents a compelling therapeutic strategy. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in preclinical atherosclerosis research, and a summary of the available quantitative data. We delve into detailed experimental protocols and present visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of its utility and limitations.
Introduction to this compound
This compound is a synthetic compound identified as a potent antagonist of both LXRα and LXRβ isoforms. LXRs function as cholesterol sensors, and their activation leads to the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). By promoting the efflux of cholesterol from macrophages, LXR activation is generally considered anti-atherogenic. Conversely, LXR antagonism by compounds like this compound is a valuable tool for elucidating the physiological roles of LXR in disease processes and for studying the consequences of LXR pathway inhibition.
It is crucial to distinguish this compound from other similarly named research compounds. Notably, GSK'547 is a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and has also been studied in the context of atherosclerosis, focusing on the role of necroptosis and inflammation. This guide will focus exclusively on this compound as an LXR antagonist.
Mechanism of Action in Atherosclerosis
This compound exerts its effects by competitively binding to the ligand-binding domain of LXRα and LXRβ, thereby preventing the recruitment of coactivator proteins necessary for gene transcription. The primary mechanism by which this compound is relevant to atherosclerosis research is through its modulation of LXR-dependent pathways in macrophages, key cells in the formation of atherosclerotic plaques.
LXR Signaling Pathway in Macrophages
The LXR signaling pathway is central to maintaining cholesterol homeostasis and modulating inflammatory responses within macrophages.
By antagonizing LXR, this compound is expected to:
-
Inhibit Reverse Cholesterol Transport: this compound blocks the LXR-dependent upregulation of ABCA1 and ABCG1, leading to decreased cholesterol efflux from macrophages. This can result in the accumulation of cholesterol within these cells.
-
Promote Foam Cell Formation: The inhibition of cholesterol efflux contributes to the transformation of macrophages into lipid-laden foam cells, a hallmark of early atherosclerotic lesions.
-
Potentially Increase Inflammation: LXR activation can transrepress the expression of pro-inflammatory genes. Therefore, LXR antagonism by this compound may lead to an increased inflammatory response in macrophages.
Promiscuous Activity of this compound
An important consideration in the use of this compound is its documented promiscuous activity. Studies have shown that this compound can interact with other nuclear receptors, which could lead to off-target effects and complicate the interpretation of experimental results.[1] This highlights the need for careful experimental design and the use of appropriate controls when using this compound as a chemical probe.
Quantitative Data from Preclinical Studies
Direct quantitative data on the effects of this compound in in vivo atherosclerosis models are limited. However, in vitro studies provide valuable insights into its cellular effects.
Table 1: In Vitro Effects of this compound on Macrophage Foam Cell Formation
| Cell Line | Treatment | Concentration | Outcome | Reference |
| RAW264.7 | ox-LDL (100 µg/ml) + this compound | 10 µM | Greatly promoted the formation of foam cells (cholesteryl ester/cholesterol > 50%) | [2] |
Table 2: In Vitro Effects of this compound on Gene Expression in Macrophages
| Cell Line | Treatment | Concentration | Target Gene | Effect | Reference |
| RAW264.7 | This compound | 10 µM | LXRα | Decreased expression | [2] |
| THP-1 | 27-Hydroxycholesterol + this compound | Not specified | LXRα, ABCA1 | Complete inhibition of induced transcription | [3] |
| THP-1 | 27-Hydroxycholesterol + this compound | Not specified | CCL3, CXCL8 | Suppressed induced transcription | [3] |
| THP-1 | 27-Hydroxycholesterol + this compound | Not specified | TNF-α | Further induced expression |
Note: The unexpected induction of TNF-α in the presence of this compound in THP-1 cells highlights the complex and potentially context-dependent effects of LXR antagonism on inflammatory gene expression.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible application of this compound in atherosclerosis research.
In Vitro Macrophage Foam Cell Formation Assay
This protocol describes a general method for inducing foam cell formation in RAW264.7 macrophages and can be adapted for studying the effects of this compound.
Materials:
-
RAW264.7 macrophage cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Oxidized LDL (ox-LDL)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4%)
-
Oil Red O staining solution
-
Microscope with imaging software
-
Spectrophotometer (for quantification)
Procedure:
-
Seed RAW264.7 cells in 24-well plates and culture until they reach approximately 80% confluency.
-
Prepare treatment media containing ox-LDL at a final concentration of 50-100 µg/ml. For the experimental group, add this compound to the desired final concentration (e.g., 10 µM). Include appropriate vehicle controls.
-
Remove the culture medium from the cells and add the treatment media. Incubate for 24 hours.
-
After incubation, aspirate the media and wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS and then stain with Oil Red O solution for 30-60 minutes.
-
Wash the cells with water to remove excess stain.
-
Visualize the lipid droplets within the cells using a microscope. Foam cells will appear red due to the stained lipid droplets.
-
For quantification, the Oil Red O stain can be eluted from the cells using isopropanol, and the absorbance can be measured with a spectrophotometer.
In Vivo Atherosclerosis Studies in ApoE-/- Mice
Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.
Materials:
-
ApoE-/- mice
-
High-fat or Western-type diet
-
This compound
-
Vehicle for administration (e.g., corn oil, carboxymethylcellulose)
-
Surgical tools for dissection
-
Perfusion buffer (e.g., PBS with heparin)
-
Fixative (e.g., 4% paraformaldehyde)
-
Oil Red O staining solution for en face analysis
-
Reagents for histology and immunohistochemistry (e.g., hematoxylin and eosin, antibodies against macrophage markers like CD68)
Procedure:
-
Acquire ApoE-/- mice at a suitable age (e.g., 8 weeks).
-
Acclimatize the mice and then start them on a high-fat or Western-type diet to induce atherosclerosis.
-
Divide the mice into control (vehicle) and treatment (this compound) groups.
-
Administer this compound at the desired dose and route (e.g., oral gavage, mixed in the diet).
-
Monitor the health of the animals, including body weight and food intake, throughout the study.
-
At specified time points, collect blood samples via retro-orbital or tail vein bleeding to analyze plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides) and inflammatory markers.
-
At the end of the study period (e.g., after 12-16 weeks of treatment), euthanize the mice.
-
Perfuse the circulatory system with PBS followed by a fixative.
-
Carefully dissect the aorta from the heart to the iliac bifurcation.
-
For en face analysis, open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich lesions. Quantify the lesion area as a percentage of the total aortic surface area.
-
For histological analysis, embed the aortic root in OCT compound, cryosection, and stain with hematoxylin and eosin to assess plaque morphology and size. Perform immunohistochemistry to identify and quantify plaque components such as macrophages (e.g., using an anti-CD68 antibody).
Conclusion and Future Directions
This compound serves as a critical research tool for investigating the role of LXR signaling in the pathogenesis of atherosclerosis. The available in vitro data consistently demonstrate its ability to antagonize LXR, leading to increased foam cell formation, a key initiating event in atherogenesis. However, the lack of comprehensive in vivo studies specifically investigating the impact of this compound on atherosclerotic plaque development in mouse models represents a significant knowledge gap.
Future research should focus on conducting detailed in vivo studies using atherosclerosis-prone mouse models to quantify the effects of this compound on plaque size and composition, lipid profiles, and systemic and local inflammatory markers. Furthermore, given its known promiscuity, studies aimed at elucidating the off-target effects of this compound in the cardiovascular system are warranted to ensure the accurate interpretation of experimental findings. A deeper understanding of the consequences of LXR antagonism with specific and well-characterized tools like this compound will be invaluable for validating LXR as a therapeutic target and for the development of novel anti-atherosclerotic therapies.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 27-Hydroxycholesterol induces macrophage gene expression via LXR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays with GSK2033
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2033 is a well-characterized small molecule that functions as a potent antagonist and inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1][2] LXRs are nuclear receptors that play a critical role in the transcriptional regulation of lipid metabolism, inflammation, and cholesterol homeostasis.[3][4] As an inverse agonist, this compound can suppress the basal activity of LXRs, leading to the recruitment of corepressors and subsequent downregulation of LXR target gene expression.[1]
These application notes provide detailed protocols for a range of in vitro cell-based assays to characterize the activity of this compound. The assays covered include LXR reporter gene assays, analysis of LXR target gene expression, cell viability assays, and cytokine production profiling. It is important to note that while this compound is a potent LXR antagonist, it has also been shown to be promiscuous, interacting with other nuclear receptors at higher concentrations. Therefore, careful dose-response studies and counter-screening are recommended for a thorough characterization.
LXR Signaling Pathway
The Liver X Receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. In the absence of an agonist, the LXR/RXR complex can be associated with corepressor proteins, maintaining a repressed transcriptional state. Upon binding to an agonist, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of target genes. As an inverse agonist, this compound stabilizes the LXR/RXR conformation that favors the recruitment of corepressors, thereby actively suppressing gene transcription.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the quantitative data for this compound in various in vitro cell-based assays.
Table 1: this compound Potency in LXR Luciferase Reporter Assays
| Assay Type | LXR Isoform | Cell Line | IC50 (nM) | Reference |
| LXRE-driven Luciferase Reporter | LXRα | HEK293 | 17 | |
| LXRβ | HEK293 | 9 | ||
| ABCA1 Promoter-driven Luciferase Reporter | LXRα | HEK293 | 52 | |
| LXRβ | HEK293 | 10 |
Table 2: Effect of this compound on LXR Target Gene Expression
| Target Gene | Cell Line | This compound Conc. | Treatment Duration | Effect on mRNA Expression | Reference |
| FASN | HepG2 | 10 µM | 24 hours | Suppressed | |
| SREBP-1c | HepG2 | 10 µM | 24 hours | Suppressed |
Table 3: Effect of this compound on Cytokine Secretion in Macrophages
| Cytokine | Cell Type | Treatment Conditions | Effect of this compound | Reference |
| IL-6 | Human Macrophages | Basal | Increased secretion | |
| TNF-α | Human Macrophages | Basal | Increased secretion | |
| IL-6 | Human GM-CSF-derived Macrophages | LPS stimulation | Lowered secretion | |
| IL-1β | Human GM-CSF-derived Macrophages | LPS stimulation | Lowered secretion |
Table 4: Nuclear Receptor Specificity of this compound
| Nuclear Receptor | Effect of 10 µM this compound |
| RORγ | Activation |
| FXR | Activation |
| VDR | Activation |
| PXR | Activation |
| CAR | Activation |
| ERα | Activation |
| ERβ | Activation |
| GR | Activation |
| ERRβ | Activation |
| ERRγ | Activation |
| ERRα | Repression |
| PR | Repression |
| Data from cotransfection assays in HEK293 cells. |
Experimental Protocols
LXR Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit LXR-mediated transcription of a luciferase reporter gene.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with an LXR expression vector (LXRα or LXRβ) and an LXRE-driven firefly luciferase reporter plasmid using a suitable transfection reagent. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in appropriate cell culture medium.
-
24 hours post-transfection, replace the medium with the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
To assess antagonist activity, co-treat with a known LXR agonist (e.g., T0901317 at its EC80 concentration).
-
-
Luciferase Activity Measurement:
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
LXR Target Gene Expression Analysis by qPCR
This protocol details the quantification of mRNA levels of LXR target genes in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 cells (or another relevant cell line) in a 6-well plate.
-
Once the cells reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 10 µM) or vehicle control.
-
Incubate for 24 hours.
-
-
RNA Isolation and cDNA Synthesis:
-
Harvest the cells and isolate total RNA using a suitable RNA isolation kit.
-
Assess the quantity and quality of the RNA.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., FASN, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound.
Protocol:
-
Cell Plating:
-
Seed cells (e.g., HepG2, THP-1) in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
-
MTT Addition and Incubation:
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration to determine the LC50 (lethal concentration 50%).
-
Cytokine Production Analysis (Luminex Assay)
This multiplex assay allows for the simultaneous quantification of multiple cytokines in cell culture supernatants.
Protocol:
-
Cell Culture and Stimulation:
-
Culture macrophages (e.g., differentiated THP-1 cells or primary human macrophages) in a 24-well plate.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 24 hours). Include an unstimulated control.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and collect the culture supernatants.
-
-
Luminex Assay:
-
Perform the Luminex assay using a commercially available multiplex cytokine panel (e.g., for IL-6, TNF-α, IL-1β) according to the manufacturer's protocol. This typically involves incubating the supernatants with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.
-
-
Data Acquisition and Analysis:
-
Acquire the data using a Luminex instrument.
-
Calculate the concentration of each cytokine in the samples based on a standard curve.
-
Analyze the effect of this compound on cytokine production in both basal and stimulated conditions.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2033 in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK2033, a potent Liver X Receptor (LXR) antagonist and inverse agonist, in experiments involving the human liver cancer cell line, HepG2. This document outlines the mechanism of action, experimental protocols, and relevant data for the effective application of this compound in a research setting.
Introduction
This compound is a valuable chemical probe for studying the role of Liver X Receptors (LXRα and LXRβ) in various biological processes, including lipid metabolism, inflammation, and cholesterol homeostasis. In HepG2 cells, this compound has been demonstrated to act as an LXR inverse agonist, actively suppressing the basal transcription of LXR target genes.[1] It achieves this by promoting the recruitment of corepressor proteins to LXR, thereby inhibiting gene expression.[1]
However, it is crucial to note that while this compound is effective in cell-based assays, it has shown promiscuous activity in vivo, targeting other nuclear receptors.[1][2][3] This characteristic should be taken into consideration when interpreting data and designing experiments.
Quantitative Data
The following tables summarize the key quantitative data for this compound in relation to LXR and its effects on HepG2 cells.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Assay Type | Target | IC50 Value | Reference |
| Cotransfection Assay | LXRα | 17 nM | |
| Cotransfection Assay | LXRβ | 9 nM | |
| ABCA1 Luciferase Reporter Assay | LXRα | 52 nM | |
| ABCA1 Luciferase Reporter Assay | LXRβ | 10 nM | |
| Antagonist Activity | LXRα | 0.1 µM | |
| Antagonist Activity | LXRβ | 0.398 µM |
Table 2: Experimental Conditions for Gene Expression Modulation in HepG2 Cells
| Parameter | Value | Reference |
| Compound | This compound | |
| Cell Line | HepG2 | |
| Concentration | 10 µM | |
| Treatment Duration | 24 hours | |
| Target Genes | FASN, SREBP1c | |
| Effect | Suppression of gene expression |
Signaling Pathway
This compound modulates the Liver X Receptor (LXR) signaling pathway. As an inverse agonist, it binds to the LXR/RXR heterodimer, leading to the recruitment of corepressor complexes and subsequent repression of target gene transcription.
Caption: this compound signaling pathway in HepG2 cells.
Experimental Protocols
HepG2 Cell Culture
This protocol describes the standard procedure for maintaining and passaging HepG2 cells.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Minimal Essential Medium (MEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture HepG2 cells in T-75 flasks with MEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new flask containing fresh complete growth medium.
-
Change the medium every 2-3 days.
This compound Treatment for Gene Expression Analysis
This protocol details the treatment of HepG2 cells with this compound to assess its impact on target gene expression.
Caption: Experimental workflow for this compound treatment.
Materials:
-
HepG2 cells cultured in 6-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium (MEM + 10% FBS + 1% Pen-Strep)
-
Vehicle control (DMSO)
Procedure:
-
Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the treatment medium by diluting the this compound stock solution in complete growth medium to a final concentration of 10 µM. Prepare a vehicle control medium with the same concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the this compound treatment or vehicle control medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
After the incubation period, proceed with cell harvesting for downstream analysis (e.g., RNA extraction).
Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for analyzing changes in gene expression following this compound treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (FASN, SREBP1c) and a reference gene (e.g., Cyclophilin B)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit. Proceed with RNA isolation according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA and use a standardized amount (e.g., 1 µg) for reverse transcription to synthesize cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling program.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (Cyclophilin B) (ΔCt = Ct_target - Ct_reference).
-
Calculate the fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change is then calculated as 2^(-ΔΔCt).
-
Conclusion
This compound serves as an effective tool for investigating LXR-mediated signaling pathways in HepG2 cells. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the role of LXR in liver cell biology and disease. Careful consideration of its off-target effects is recommended for the accurate interpretation of experimental outcomes.
References
Application Notes and Protocols for the Use of GSK2033 in HEK293 Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2033 is a potent and selective antagonist of the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation. In the context of molecular biology and drug development, HEK293 cells are a cornerstone for transient transfection experiments due to their high transfectability and robust protein production capabilities. The use of small molecules like this compound in such systems can be pivotal for dissecting cellular signaling pathways and understanding the function of transfected genes.
These application notes provide a comprehensive guide for the incorporation of this compound into HEK293 cell transfection workflows. The protocols detailed below are designed to serve as a foundational methodology for investigating the effects of LXR antagonism on gene expression and cellular processes in a transfected HEK293 cell model.
Mechanism of Action and Cellular Effects of this compound
This compound functions as an LXR antagonist and inverse agonist. In co-transfection assays using HEK293 cells, this compound has been shown to suppress the basal transcriptional activity of both LXRα and LXRβ.[1] LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes to regulate their transcription.[1] By antagonizing LXRs, this compound can modulate the expression of LXR target genes.
Interestingly, studies have shown that this compound can exhibit promiscuous activity at higher concentrations, affecting other nuclear receptors as well.[1] It is also noteworthy that LXR ligands have been observed to not affect the proliferation of HEK293 cells, suggesting that this compound may have a favorable cytotoxicity profile in this cell line for transfection-based experiments.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound in HEK293 cells, providing a quick reference for experimental design.
Table 1: Inhibitory Concentration (IC50) of this compound on LXR in HEK293 Cells [1]
| Target | Reporter System | IC50 Value |
| LXRα | LXRE-driven luciferase reporter | 17 nM |
| LXRβ | LXRE-driven luciferase reporter | 9 nM |
| LXRα | ABCA1-driven luciferase reporter | 52 nM |
| LXRβ | ABCA1-driven luciferase reporter | 11 nM |
Table 2: Off-Target Effects of this compound (10 µM) in HEK293 Cells [1]
| Nuclear Receptor | Effect |
| Estrogen-related receptor α (ERRα) | Repression |
| Progesterone receptor (PR) | Repression |
| Various other nuclear receptors | Activation |
Experimental Protocols
Two standard protocols for HEK293 cell transfection are provided below: one using Lipofectamine-based reagents and another using Polyethylenimine (PEI). These can be adapted to include treatment with this compound.
Protocol 1: HEK293 Transfection using Lipofectamine with this compound Co-treatment
This protocol is adapted from standard Lipofectamine transfection procedures.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA of interest
-
Lipofectamine-based transfection reagent (e.g., Lipofectamine 2000 or 3000)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 4.5 x 10^5 to 6.0 x 10^5 HEK293 cells per well in a 6-well plate with 2 mL of complete growth medium. The cells should be 80-90% confluent at the time of transfection.
-
This compound Preparation: On the day of transfection, prepare the desired concentration of this compound in complete growth medium. A final concentration in the nanomolar range is recommended to ensure LXR-specific effects, while a concentration of 10 µM can be used to investigate off-target effects.
-
Transfection Complex Preparation:
-
In a sterile microcentrifuge tube (Tube A), dilute your plasmid DNA (e.g., 1 µg) in 150 µL of Opti-MEM™.
-
In a separate sterile microcentrifuge tube (Tube B), dilute the Lipofectamine reagent (e.g., 3 µL of Lipofectamine 3000) in 150 µL of Opti-MEM™.
-
Add the contents of Tube A to Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
-
Cell Treatment and Transfection:
-
Gently aspirate the old medium from the cells and replace it with 1.8 mL of fresh, pre-warmed complete growth medium.
-
Add 200 µL of the prepared this compound solution to the cells.
-
Add the 300 µL of the DNA-lipid complex mixture dropwise to the well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator. The medium can be changed after 6 hours if desired. Analyze gene expression or other cellular endpoints at 24-72 hours post-transfection.
Protocol 2: HEK293 Transfection using PEI with this compound Co-treatment
This protocol provides a cost-effective alternative to commercial lipid-based reagents.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free DMEM
-
Plasmid DNA of interest
-
Polyethylenimine (PEI), linear, 25 kDa (1 mg/mL stock solution)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells as described in Protocol 1.
-
This compound Preparation: Prepare the desired concentration of this compound in complete growth medium as described in Protocol 1.
-
Transfection Complex Preparation:
-
In a sterile microcentrifuge tube, dilute your plasmid DNA (e.g., 2 µg) in 250 µL of serum-free DMEM.
-
Add PEI solution to the diluted DNA at a 1:3 ratio (µg DNA:µL PEI). For 2 µg of DNA, add 6 µL of 1 mg/mL PEI.
-
Vortex the mixture immediately and incubate for 15-20 minutes at room temperature.
-
-
Cell Treatment and Transfection:
-
Gently aspirate the old medium and replace it with 1.8 mL of fresh, pre-warmed complete growth medium.
-
Add 200 µL of the prepared this compound solution to the cells.
-
Add the 250 µL of the DNA-PEI complex mixture dropwise to the well.
-
Gently rock the plate to mix.
-
-
Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator. The medium can be replaced with fresh complete medium after 4-6 hours. Assay for transgene expression or other effects at 24-72 hours post-transfection.
Visualizations
Signaling Pathway of LXR Antagonism by this compound
References
Application Notes and Protocols for GSK2033 in In Vivo Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of GSK2033 in a diet-induced mouse model of non-alcoholic fatty liver disease (NAFLD). This compound has been characterized primarily as a Liver X Receptor (LXR) antagonist/inverse agonist. However, in vivo studies have revealed a complex pharmacological profile due to off-target effects.
Application Note 1: Evaluation of this compound as a Liver X Receptor (LXR) Antagonist in a Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
Introduction
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. While LXR agonists have been shown to be effective in preclinical models of atherosclerosis, they often lead to hepatic steatosis by inducing lipogenic gene expression. Consequently, LXR antagonists like this compound have been explored as potential therapeutics for metabolic disorders such as NAFLD. In cell-based assays, this compound functions as a potent LXR inverse agonist, suppressing the basal transcription of LXR target genes.[1] However, its in vivo efficacy in a diet-induced obesity (DIO) mouse model of NAFLD has shown unexpected results, highlighting a significant discrepancy between in vitro and in vivo activity.[1][2] This protocol details the methodology used to assess the in vivo effects of this compound in a mouse model of NAFLD.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Cotransfection Assay | LXRα | 17 | [3] |
| Cotransfection Assay | LXRβ | 9 | [3] |
| ABCA1 Reporter Assay | LXRα | 52 |
| ABCA1 Reporter Assay | LXRβ | 10 | |
Table 2: Pharmacokinetic and In Vivo Gene Expression Data for this compound in DIO Mice
| Parameter | Details | Result | Reference |
|---|---|---|---|
| Dosing Regimen | 30 mg/kg, i.p., once daily for 28 days | - | |
| Plasma Concentration | Sustained over 8 hours post-injection | 50-250 nM | |
| Liver Concentration | Measured 4 hours post-injection | Above IC₅₀ | |
| Hepatic Fasn Expression | Change relative to vehicle control | Significant Increase | |
| Hepatic Srebp1c Expression | Change relative to vehicle control | Significant Increase | |
| Hepatic Triglycerides | Change relative to vehicle control | No Significant Effect |
| Plasma Triglycerides | Change relative to vehicle control | No Significant Effect | |
Experimental Protocol
1. Animal Model
-
Species and Strain: Male C57BL/6J mice.
-
Age: 21 weeks old at the start of the study.
-
Model Induction: Diet-induced obesity (DIO) is achieved by feeding the mice a high-fat diet (60% kcal from fat, 20% from carbohydrate) for a specified duration to induce obesity and characteristics of NAFLD.
2. Materials and Reagents
-
This compound
-
Vehicle for this compound (e.g., DMSO, corn oil)
-
High-fat diet (60% kcal from fat)
-
Standard chow
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis and qPCR (e.g., reverse transcriptase, SYBR Green master mix)
-
Kits for measuring plasma and hepatic triglycerides
3. Experimental Procedure
-
Acclimatization and Model Induction:
-
House male C57BL/6J mice individually in a temperature and humidity-controlled facility with a 12-hour light/dark cycle.
-
Provide ad libitum access to a high-fat diet and water to induce the DIO-NAFLD phenotype.
-
-
Grouping and Dosing:
-
After the induction period, randomly assign mice to two groups (n=7 per group): Vehicle control and this compound treatment.
-
Administer this compound at a dose of 30 mg/kg body weight via intraperitoneal (i.p.) injection once daily for 28 consecutive days.
-
Administer an equivalent volume of the vehicle to the control group following the same schedule.
-
-
Monitoring:
-
Monitor body weight and food intake weekly throughout the study.
-
Observe the general health of the animals daily.
-
-
Sample Collection:
-
At the end of the 28-day treatment period, euthanize the mice.
-
Collect blood samples via cardiac puncture for plasma separation.
-
Perfuse the liver with saline and then excise and weigh it. A portion of the liver should be snap-frozen in liquid nitrogen for gene expression and lipid analysis, while another portion can be fixed in formalin for histology.
-
-
Endpoint Analysis:
-
Pharmacokinetics (optional satellite group): Following a single i.p. injection of 30 mg/kg this compound, collect plasma and liver samples at various time points (e.g., 0, 1, 2, 4, 8 hours) to determine the concentration of this compound.
-
Gene Expression Analysis:
-
Extract total RNA from the frozen liver tissue.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of target genes, including Fasn, Srebp1c, and Tnfa. Normalize the expression to a housekeeping gene (e.g., Gapdh).
-
-
Lipid Analysis:
-
Measure triglyceride levels in plasma and liver homogenates using a commercial kit.
-
-
Visualizations
Caption: Experimental workflow for the in vivo evaluation of this compound in a NAFLD mouse model.
Caption: LXR signaling pathway and the promiscuous action of this compound.
Application Note 2: this compound as a Potential RIPK1 Inhibitor in In Vivo Mouse Models
Introduction
Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of inflammation and programmed cell death pathways, including necroptosis. Inhibition of RIPK1 kinase activity has emerged as a promising therapeutic strategy for a variety of inflammatory and neurodegenerative diseases. While this compound has been primarily investigated as an LXR antagonist, some reports suggest it may have off-target effects, including potential interactions with kinases.
Current Status of In Vivo Studies
A comprehensive review of the scientific literature reveals a lack of specific in vivo mouse model studies that have utilized and characterized this compound as a RIPK1 inhibitor . The majority of in vivo research on RIPK1 inhibition employs other well-characterized small molecules such as Necrostatin-1 (Nec-1s) and GSK'963.
Therefore, at present, no detailed and validated protocols for the use of this compound as a RIPK1 inhibitor in mouse models can be provided . Researchers interested in exploring the potential RIPK1-inhibitory effects of this compound in vivo would need to conduct initial dose-finding and target engagement studies to determine an appropriate therapeutic window and confirm its activity against RIPK1 in the specific disease model of interest. Such studies would be foundational and are not yet present in the published literature.
Considerations for Future Studies
-
Target Engagement: It would be crucial to demonstrate that this compound can inhibit RIPK1 phosphorylation in the target tissue at a tolerable dose.
-
Specificity: Given the known promiscuity of this compound, it is essential to delineate the effects of LXR antagonism from any potential RIPK1 inhibition. This could be achieved by using knockout mouse models or comparing its effects with more specific RIPK1 inhibitors.
-
Pharmacokinetics and Brain Penetrance: For neuroinflammatory models, the ability of this compound to cross the blood-brain barrier would need to be established.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK2033 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2033 is a synthetic antagonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose metabolism. As an LXR antagonist, this compound was developed to investigate the therapeutic potential of inhibiting LXR signaling in various disease models. In cell-based assays, this compound functions as an inverse agonist, suppressing the basal transcription of LXR target genes. However, in vivo studies in mice have revealed a more complex pharmacological profile, including promiscuous binding to other nuclear receptors, leading to unexpected biological outcomes. These notes provide a comprehensive overview of the dosage and administration of this compound in mice, based on published preclinical studies.
Mechanism of Action: LXR Antagonism
Liver X Receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. In the absence of an agonist, the LXR/RXR heterodimer is bound to corepressor proteins, inhibiting gene transcription. Upon binding of an agonist, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of genes involved in cholesterol efflux, lipogenesis, and inflammation. This compound, as an LXR antagonist and inverse agonist, binds to LXR and prevents the recruitment of coactivators, thereby inhibiting the transcription of LXR target genes. Furthermore, as an inverse agonist, it can actively recruit corepressors to suppress basal LXR activity.
Data Presentation: In Vivo Studies of this compound in Mice
The following tables summarize the quantitative data from published studies on the use of this compound in mouse models. It is important to note that in vivo data for this compound is limited, and the compound has demonstrated significant off-target effects.
Table 1: Dosage and Administration of this compound in Mice
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Reference |
| Diet-Induced Obese (DIO) C57BL/6 Mice (NAFLD model) | 30 mg/kg | Intraperitoneal (i.p.) | Once daily | 28 days | [1] |
| Apolipoprotein E-deficient (ApoE-/-) Mice | 10 mg/kg | Not explicitly stated | Daily | Not specified | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Mouse Model | Dosage | Time Post-Injection | Plasma Concentration | Liver Concentration | Reference |
| Diet-Induced Obese (DIO) C57BL/6 Mice | 30 mg/kg (single i.p. injection) | 0-8 hours | 50-250 nM (sustained) | ~15 µM (at 4 hours) | [1] |
Important Considerations:
In a study using a diet-induced obese mouse model of non-alcoholic fatty liver disease (NAFLD), this compound, administered at 30 mg/kg daily for a month, did not produce the expected therapeutic effects of an LXR antagonist.[1] Instead of suppressing lipogenic gene expression, it led to a significant increase in the expression of Fasn and Srebf1.[1] Further investigation revealed that this compound is promiscuous, targeting a number of other nuclear receptors, which could explain these paradoxical findings. Therefore, researchers should exercise caution when interpreting in vivo data generated using this compound and consider its off-target effects.
Experimental Protocols
This section provides detailed methodologies for the administration of this compound to mice via intraperitoneal injection, based on the referenced study and general best practices.
1. Preparation of this compound Solution for Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil or a mixture of PEG300, Tween-80, and saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
-
-
Protocol for Corn Oil Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
For a final concentration of 3 mg/mL, add 100 µL of the 30 mg/mL DMSO stock solution to 900 µL of corn oil in a sterile microcentrifuge tube.
-
Vortex thoroughly to create a uniform suspension. If necessary, sonicate briefly to aid dissolution.
-
Prepare fresh on the day of injection.
-
-
Protocol for PEG300/Tween-80/Saline Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
In a sterile microcentrifuge tube, combine the following in order:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
-
Vortex until the mixture is homogeneous.
-
Add 45% sterile saline to the mixture and vortex again to create a suspended solution.
-
This formulation can also yield a concentration of 3 mg/mL.
-
2. Intraperitoneal (i.p.) Injection Procedure in Mice
-
Animal Model:
-
The referenced study utilized 21-week-old male C57BL/6 diet-induced obese (DIO) mice.
-
-
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The mouse can be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection:
-
Use a new sterile syringe and a 27-30 gauge needle for each animal.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement.
-
If the aspiration is clear, slowly inject the this compound solution. The volume should be calculated based on the mouse's body weight and the desired dosage (e.g., for a 30 g mouse receiving a 30 mg/kg dose from a 3 mg/mL solution, the injection volume would be 300 µL).
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
-
In long-term studies, monitor body weight and food intake daily.
-
-
3. Experimental Workflow for a Typical In Vivo Study
Conclusion
This compound is a valuable tool for in vitro studies of LXR antagonism. However, its application in in vivo mouse models requires careful consideration due to its documented promiscuity and potential for off-target effects that can lead to paradoxical results. The provided dosage and administration protocols are based on published literature and should be adapted to specific experimental needs. Researchers are strongly encouraged to include appropriate controls and conduct thorough downstream analyses to account for the complex pharmacological profile of this compound.
References
Application Notes and Protocols for GSK2033 in LXR Target Gene Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2033 is a potent antagonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in regulating cholesterol metabolism, fatty acid synthesis, and inflammation. As a research tool, this compound is valuable for investigating the physiological and pathological roles of LXR signaling pathways. It functions as an inverse agonist, suppressing the basal transcription of LXR target genes.[1][2]
However, it is crucial to note that this compound exhibits promiscuous activity, targeting other nuclear receptors. This off-target activity can lead to complex and sometimes contradictory results, particularly in in vivo models.[1][3] For instance, while this compound effectively suppresses lipogenic genes in cell-based assays, it has been observed to induce these same genes in mouse models of non-alcoholic fatty liver disease (NAFLD).[1] Therefore, careful experimental design and interpretation are paramount when using this compound.
This document provides detailed application notes and protocols for the use of this compound in the analysis of LXR target genes.
Data Presentation
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's activity on LXR and its target genes.
Table 1: Inhibitory Potency of this compound on LXR Isoforms
| Assay Type | LXR Isoform | Cell Line | Reporter System | IC50 (nM) | Reference(s) |
| Cotransfection Assay | LXRα | HEK293 | DR4 LXRE-luciferase | 17 | |
| Cotransfection Assay | LXRβ | HEK293 | DR4 LXRE-luciferase | 9 | |
| Cotransfection Assay | LXRα | HEK293 | ABCA1 promoter-luciferase | 52 | |
| Cotransfection Assay | LXRβ | HEK293 | ABCA1 promoter-luciferase | 10 | |
| Binding Assay (pIC50) | LXRα | - | - | 7.0 | |
| Binding Assay (pIC50) | LXRβ | - | - | 7.4 |
Table 2: Effect of this compound on LXR Target Gene Expression in Human Cell Lines
| Cell Line | Target Gene | Treatment Conditions (this compound) | Observed Effect | Reference(s) |
| HepG2 | FASN | 10 µM, 24 hours | Suppression of basal expression | |
| HepG2 | SREBP1c | 10 µM, 24 hours | Suppression of basal expression | |
| THP-1 | ABCA1 | 1 µM, 48 hours | Inhibition of 27OHChol- and T0901317-induced expression | |
| THP-1 | LXRα | 1 µM, 48 hours | Inhibition of 27OHChol- and T0901317-induced expression | |
| Monocytes | ABCA1 | 2.5 µM, 24 hours | Inhibition of oxLDL-induced upregulation | |
| Monocytes | ABCG1 | 2.5 µM, 24 hours | Inhibition of oxLDL-induced upregulation | |
| Monocytes | SREBP1 | 2.5 µM, 24 hours | Inhibition of oxLDL-induced upregulation | |
| Monocytes | FASN | 2.5 µM, 24 hours | Inhibition of oxLDL-induced upregulation |
Table 3: Promiscuous Activity of this compound on Other Nuclear Receptors
| Nuclear Receptor | Observed Effect (at 10 µM in HEK293 cells) | Reference(s) |
| Glucocorticoid Receptor (GR) | Activation | |
| Pregnane X Receptor (PXR) | Activation | |
| Farnesoid X Receptor (FXR) | Activation | |
| Estrogen-related receptor alpha (ERRα) | Repression | |
| Progesterone Receptor (PR) | Repression |
Mandatory Visualizations
Caption: LXR signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for LXR target gene analysis using this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
Materials:
-
Cell line of interest (e.g., HepG2, HEK293, THP-1)
-
Complete growth medium
-
Serum-free or low-serum medium (for starvation, if required)
-
This compound (stock solution in DMSO)
-
LXR agonist (e.g., T0901317, GW3965) (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): For some assays, particularly those investigating basal gene expression, it may be necessary to serum-starve the cells for 12-24 hours prior to treatment to minimize the effects of growth factors and other signaling molecules in the serum.
-
Preparation of Treatment Media: Prepare fresh treatment media containing the desired concentrations of this compound, LXR agonist, and/or vehicle. A typical concentration range for this compound is 1-10 µM. The final concentration of DMSO should be kept constant across all conditions and should not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (RNA isolation, protein extraction, etc.).
RNA Isolation and Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for LXR target genes (e.g., FASN, SREBP1c, ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, ACTB, B2M)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the treated cells according to the manufacturer's protocol of the chosen RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Luciferase Reporter Assay
This assay is used to measure the effect of this compound on the transcriptional activity of LXR on a specific promoter.
Materials:
-
HEK293 or other suitable host cell line
-
Expression plasmids for LXRα or LXRβ
-
Luciferase reporter plasmid containing an LXR response element (LXRE) or a specific LXR target gene promoter (e.g., pABCA1-Luc)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System, Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Plate HEK293 cells in a 24- or 48-well plate the day before transfection.
-
Transfection: Co-transfect the cells with the LXR expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound, an LXR agonist, or vehicle.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the vehicle-treated control.
Western Blotting
This technique is used to analyze the effect of this compound on the protein levels of LXR target genes.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target proteins (e.g., LXRα, ABCA1, FASN) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with lysis buffer and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Concluding Remarks
References
- 1. researchgate.net [researchgate.net]
- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of LXR controls the polarization of human inflammatory macrophages through upregulation of MAFB - PMC [pmc.ncbi.nlm.nih.gov]
GSK2033: Application Notes and Protocols for Cotransfection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK2033 in cotransfection assays. This compound is a potent antagonist of the Liver X Receptor (LXR) and has been characterized as an LXR inverse agonist.[1][2][3] It is a valuable tool for studying LXR signaling pathways, which play a critical role in lipid metabolism, inflammation, and cholesterol homeostasis.[4]
Mechanism of Action
This compound functions as a Liver X Receptor (LXR) inverse agonist. In this capacity, it suppresses the basal transcriptional activity of LXR target genes by promoting the recruitment of corepressors. This is in contrast to LXR agonists, which induce a conformational change that leads to the recruitment of coactivators and subsequent gene transcription. The primary targets of this compound are LXRα and LXRβ.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the quantitative data on the inhibitory activity of this compound in various cell-based cotransfection assays.
| Assay Type | Receptor | Reporter Gene | Cell Line | IC50 Value | Reference |
| LXRE-driven luciferase reporter | LXRα | Luciferase | HEK293 | 17 nM | |
| LXRE-driven luciferase reporter | LXRβ | Luciferase | HEK293 | 9 nM | |
| ABCA1 promoter-driven luciferase reporter | LXRα | Luciferase | HEK293 | 52 nM | |
| ABCA1 promoter-driven luciferase reporter | LXRβ | Luciferase | HEK293 | 10 nM, 11 nM | |
| GAL4-LXRα transactivation assay | GAL4-LXRα | Not Specified | Not Specified | 100 nM | |
| GAL4-LXRβ transactivation assay | GAL4-LXRβ | Not Specified | Not Specified | 40 nM | |
| Full-length receptor assay | LXRα | Not Specified | HEK293 | 310 nM | |
| Full-length receptor assay | LXRβ | Not Specified | HEK293 | 83 nM | |
| LXRα antagonist assay | LXRα | Not Specified | Not Specified | pIC50 = 7.0 | |
| LXRβ antagonist assay | LXRβ | Not Specified | Not Specified | pIC50 = 7.4 | |
| LXR antagonist assay | Not Specified | Not Specified | Not Specified | pIC50 = 7.5 |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and reporter construct used.
Experimental Protocols
Protocol 1: LXRα/β Cotransfection Assay in HEK293 Cells
This protocol describes a method to assess the inverse agonist activity of this compound on LXRα and LXRβ using a luciferase reporter gene assay in HEK293 cells.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Expression plasmid for full-length human LXRα or LXRβ
-
Luciferase reporter plasmid containing an LXR response element (LXRE) (e.g., pLXRE-Luc) or the ABCA1 promoter
-
Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Cotransfection:
-
For each well, prepare a DNA mixture containing the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the control plasmid. The optimal ratio of these plasmids should be determined empirically.
-
Dilute the DNA mixture in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the transfection complexes to the cells.
-
-
This compound Treatment:
-
After 4-6 hours of transfection, replace the medium with fresh DMEM containing 10% FBS.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the different concentrations of this compound to the transfected cells. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with this compound, lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the basal luciferase activity.
-
Protocol 2: Nuclear Receptor Specificity Assay
This protocol is designed to evaluate the promiscuity of this compound against a panel of other nuclear receptors.
Materials:
-
HEK293 cells
-
Appropriate cell culture medium and supplements
-
A panel of expression plasmids for the ligand-binding domains (LBDs) of various nuclear receptors fused to the Gal4 DNA-binding domain (e.g., Gal4-GR, Gal4-PXR, Gal4-FXR).
-
A luciferase reporter plasmid containing a Gal4 upstream activating sequence (UAS-Luc).
-
Control plasmid for transfection efficiency normalization.
-
Transfection reagent.
-
This compound at a fixed concentration (e.g., 10 µM).
-
Known agonists and antagonists for the tested nuclear receptors (as controls).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 24-well or 96-well plate.
-
Cotransfection: For each nuclear receptor to be tested, cotransfect the cells with the corresponding Gal4-LBD expression plasmid, the UAS-Luc reporter plasmid, and a normalization control plasmid.
-
Compound Treatment: After transfection, treat the cells with this compound (e.g., 10 µM), a known ligand for the specific receptor (positive control), or vehicle (negative control).
-
Luciferase Assay: After 24-48 hours, perform a dual-luciferase assay as described in Protocol 1.
-
Data Analysis: Compare the normalized luciferase activity in the this compound-treated wells to the vehicle-treated wells for each nuclear receptor. A significant change in luciferase activity indicates a potential off-target effect of this compound.
Visualizations
Caption: this compound signaling pathway in a cotransfection assay context.
Caption: Experimental workflow for a this compound cotransfection assay.
Caption: Logical relationship of this compound concentration and its inhibitory effect.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK2033 in Advanced Skin Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK2033 in three-dimensional (3D) human skin models. The protocols and data presented herein are intended to guide researchers in utilizing this compound as a tool to modulate skin biology, particularly for improving the physiological relevance of in vitro skin models and investigating inflammatory skin conditions.
Introduction
This compound is a potent and selective antagonist of the Liver X Receptor (LXR). LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis, lipogenesis, and inflammation. In the context of skin biology, LXR activation influences the lipid composition of the stratum corneum, the outermost layer of the epidermis responsible for the skin's barrier function. Additionally, the modulation of signaling pathways involved in inflammation, such as the RIPK1 pathway, is a key area of investigation for inflammatory skin diseases like psoriasis and atopic dermatitis. While this compound is primarily characterized as an LXR antagonist, understanding its effects on lipid metabolism and potentially on inflammatory pathways is vital for dermatological research.
Application 1: Improving the Barrier Function of 3D Skin Models by Modulating Lipid Composition
Full-thickness skin models (FTMs) are invaluable tools for research and preclinical studies. However, a common limitation is that their stratum corneum lipid composition differs from that of native human skin, often leading to a compromised barrier function. Specifically, FTMs can exhibit shorter lipid chain lengths and higher levels of monounsaturated lipids.[1][2] LXR activation is known to upregulate stearoyl-CoA desaturase-1 (SCD-1), an enzyme responsible for synthesizing monounsaturated fatty acids.[3] By antagonizing LXR with this compound, it is possible to improve the lipid profile of FTMs, making them more representative of in vivo human skin.[1][2]
Quantitative Data Summary
| Parameter | Control FTM | FTM + this compound | FTM + LXR Agonist (T0901317) | Native Human Skin | Citation |
| Overall Lipid Chain Length | Reduced | Increased | Reduced | Standard | |
| Monounsaturated Lipids | Increased | Reduced | Increased | Standard | |
| Barrier Functionality | Not Significantly Different | Not Significantly Different | Not Significantly Different | Fully Functional |
Signaling Pathway: LXR Antagonism by this compound
Caption: LXR antagonism by this compound inhibits SCD-1 expression.
Experimental Protocol: Treatment of Full-Thickness Skin Models with this compound
This protocol is adapted from methodologies described for improving lipid composition in FTMs.
Materials:
-
Full-thickness skin models (FTMs)
-
Culture medium for FTMs
-
This compound (LXR antagonist)
-
T0901317 (LXR agonist, for comparison)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for lipid extraction and analysis (e.g., chromatography)
-
Reagents for immunohistochemistry (e.g., antibodies against SCD-1, Ki67, K10, loricrin)
Procedure:
-
FTM Culture: Culture the FTMs at the air-liquid interface for a period of 14-17 days.
-
Preparation of Treatment Media:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution into the FTM culture medium to the desired final concentration (e.g., 1 µM).
-
Prepare a vehicle control medium containing an equivalent concentration of DMSO.
-
If using a positive control, prepare a medium with an LXR agonist like T0901317.
-
-
Treatment:
-
Replace the culture medium of the FTMs with the prepared treatment media (this compound, vehicle control, or agonist control).
-
Culture the FTMs for the desired treatment period, changing the medium every 2-3 days.
-
-
Endpoint Analysis:
-
Lipid Analysis:
-
Harvest the FTMs and separate the stratum corneum.
-
Extract lipids using an appropriate solvent system.
-
Analyze the lipid composition using techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine the chain length and degree of saturation of fatty acids and ceramides.
-
-
Immunohistochemistry:
-
Fix the FTMs in formalin and embed in paraffin.
-
Section the FTMs and perform immunohistochemical staining for markers of proliferation (Ki67), differentiation (Keratin 10, Loricrin), and lipid metabolism (SCD-1).
-
-
Barrier Function Assessment:
-
Assess the barrier integrity using methods such as transepidermal water loss (TEWL) or electrical resistance measurements.
-
-
Application 2: Investigating the Role of Kinase Inhibition in Inflammatory Skin Models
Inflammatory skin diseases such as psoriasis are characterized by abnormal keratinocyte proliferation and differentiation, as well as immune cell infiltration. Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and cell death pathways, including necroptosis. Inhibition of RIPK1 kinase activity has shown therapeutic potential in preclinical models of skin inflammation. While this compound is primarily an LXR antagonist, the broader principle of kinase inhibition is highly relevant to skin inflammation research. The following sections provide a general framework for investigating kinase inhibitors in psoriasis skin models.
Signaling Pathway: RIPK1-Mediated Necroptosis in Keratinocytes
Caption: Inhibition of RIPK1 kinase activity blocks necroptosis.
Experimental Workflow: Evaluating a Kinase Inhibitor in a Psoriasis Skin Model
This protocol outlines a general workflow for assessing the efficacy of a kinase inhibitor in an in vitro psoriasis model, which can be induced by a cytokine cocktail.
Caption: Workflow for testing kinase inhibitors in a psoriasis model.
Experimental Protocol: Psoriasis-like Inflammation in 3D Skin Models
Materials:
-
3D reconstructed human epidermis (RHE) or full-thickness skin models (FTMs)
-
Culture medium
-
Cytokine cocktail to induce psoriasis-like phenotype (e.g., TNFα, IL-17A, IL-22)
-
Kinase inhibitor of interest (e.g., a RIPK1 inhibitor)
-
Vehicle control (e.g., DMSO)
-
Reagents for RNA extraction and qPCR
-
Reagents for ELISA
-
Reagents for histology and immunohistochemistry
Procedure:
-
Model Culture: Culture the 3D skin models according to the manufacturer's instructions or a standard laboratory protocol.
-
Induction of Psoriasis-like Phenotype:
-
Prepare a cytokine cocktail in the culture medium. Common cytokines and concentrations include TNFα (10 ng/mL), IL-17A (10 ng/mL), and IL-22 (10 ng/mL).
-
Treat the skin models with the cytokine cocktail for a sufficient period (e.g., 48-72 hours) to induce a psoriatic phenotype. This can be confirmed by observing morphological changes and increased expression of psoriasis-associated markers.
-
-
Inhibitor Treatment:
-
Following induction, treat the models with the kinase inhibitor at various concentrations.
-
Include a vehicle control and a positive control (cytokine cocktail alone).
-
Continue the culture for an additional 24-48 hours.
-
-
Endpoint Analysis:
-
Histology and Immunohistochemistry:
-
Fix, section, and stain the tissue with H&E to assess morphology (e.g., epidermal thickness, parakeratosis).
-
Perform immunohistochemistry for markers of hyperproliferation (Ki67) and abnormal differentiation (e.g., reduced Loricrin, increased Keratin 10 in suprabasal layers).
-
-
Gene Expression Analysis:
-
Harvest the tissue, extract RNA, and perform qPCR to analyze the expression of pro-inflammatory genes such as IL6, IL8, and psoriasis-specific markers like S100A7.
-
-
Protein Analysis:
-
Collect the culture medium and measure the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) using ELISA.
-
-
Conclusion
This compound serves as a valuable pharmacological tool for modulating the lipid composition of 3D skin models, thereby enhancing their physiological relevance for barrier function studies. By antagonizing LXR, this compound can help create in vitro models that more closely mimic the lipid profile of native human skin. Furthermore, the broader field of kinase inhibition holds significant promise for the development of novel therapeutics for inflammatory skin diseases. The protocols and workflows provided here offer a foundation for researchers to explore the effects of this compound and other targeted inhibitors in advanced skin models.
References
Application Notes and Protocols for GSK2033 in Nuclear Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2033 is a synthetic, cell-permeable compound initially identified as a potent antagonist of the Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2).[1][2] These nuclear receptors are critical regulators of cholesterol, lipid, and carbohydrate metabolism, as well as inflammation.[2][3] this compound functions not just as a passive antagonist but as an inverse agonist.[3] Instead of merely blocking agonist-induced activity, it actively suppresses the basal transcription of LXR target genes by promoting the recruitment of corepressor proteins to the LXR/RXR heterodimer on DNA.
While this compound is a valuable tool for studying LXR signaling in vitro, extensive characterization has revealed significant promiscuous activity, meaning it interacts with numerous other nuclear receptors. This off-target activity can lead to unexpected and often contradictory results, particularly in complex in vivo systems. Therefore, while this compound is useful for dissecting LXR-dependent pathways in controlled cell-based assays, its use in whole-animal studies requires careful consideration and validation due to its potential to simultaneously modulate multiple signaling pathways.
Quantitative Data Summary
The following tables summarize the reported potency and specificity of this compound.
Table 1: Potency of this compound on Liver X Receptors (LXRs)
| Receptor | Assay Type | Cell Line | Value Type | Reported Value | Reference |
| LXRα | Full-length cotransfection | HEK293 | IC50 | 17 nM | |
| LXRβ | Full-length cotransfection | HEK293 | IC50 | 9 nM | |
| LXRα | ABCA1 reporter | - | IC50 | 52 nM | |
| LXRβ | ABCA1 reporter | - | IC50 | 10 nM | |
| LXRα | GAL4-LBD cotransfection | HEK293 | IC50 | 100 nM (0.1 µM) | |
| LXRβ | GAL4-LBD cotransfection | HEK293 | IC50 | 40 nM | |
| LXRα | Full-length receptor | HEK293 | IC50 | 310 nM | |
| LXRβ | Full-length receptor | HEK293 | IC50 | 83 nM | |
| LXRα | Antagonist activity | - | pIC50 | 7.0 | |
| LXRβ | Antagonist activity | - | pIC50 | 7.4 |
Table 2: Promiscuous Activity of this compound on Other Nuclear Receptors (at 10 µM)
| Receptor | Effect |
| RORγ | Activation |
| Farnesoid X receptor (FXR) | Activation |
| Vitamin D receptor (VDR) | Activation |
| Pregnane X receptor (PXR) | Activation |
| Constitutive androstane receptor (CAR) | Activation |
| Estrogen receptor α (ERα) | Activation |
| Estrogen receptor β (ERβ) | Activation |
| Glucocorticoid receptor (GR) | Activation |
| Estrogen-related receptor β (ERRβ) | Activation |
| Estrogen-related receptor γ (ERRγ) | Activation |
| Estrogen-related receptor α (ERRα) | Repression |
| Progesterone receptor (PR) | Repression |
Signaling Pathways and Mechanisms
Experimental Protocols
Protocol 1: In Vitro LXR Inverse Agonist Activity in HepG2 Cells
This protocol assesses the ability of this compound to suppress the basal expression of well-characterized LXR target genes involved in lipogenesis, such as FASN and SREBF1.
Materials:
-
HepG2 cells
-
Minimal Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for FASN, SREBF1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture HepG2 cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Treatment: On the day of the experiment, replace the medium with fresh medium containing either this compound (e.g., a final concentration of 10 µM) or an equivalent volume of DMSO as a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of FASN and SREBF1. Normalize the data to the expression of the housekeeping gene.
Expected Outcome: Treatment with this compound should result in a statistically significant suppression of the basal mRNA levels of FASN and SREBP1c compared to the vehicle-treated control cells.
Protocol 2: LXR/RXR Cotransfection Luciferase Reporter Assay
This cell-based assay measures the ability of this compound to modulate LXR-mediated transcription from a specific promoter, such as the ABCA1 promoter.
Materials:
-
HEK293 or HepG2 cells
-
Cell culture medium (e.g., DMEM or MEM)
-
Expression plasmids for full-length LXRα or LXRβ
-
Luciferase reporter plasmid containing LXR response elements (e.g., pABCA1-Luc)
-
A control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
This compound
-
LXR agonist (e.g., T0901317) for control experiments
-
Luciferase assay reagent
Procedure:
-
Seeding: Seed HEK293 cells in 24- or 48-well plates one day prior to transfection.
-
Transfection: Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
Recovery: Allow cells to recover for 4-6 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound to determine a dose-response curve (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO). For antagonist assays, also include wells with an LXR agonist (e.g., T0901317) with and without this compound.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit protocol.
-
Luciferase Measurement: Measure both Firefly (from the reporter) and Renilla (for normalization) luciferase activities using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the concentration of this compound to determine the IC50 value.
Notes and Considerations:
-
The promiscuity of this compound means it could affect other nuclear receptors that might indirectly influence the reporter assay.
-
It is crucial to run parallel experiments with a known LXR agonist to confirm that the reporter system is responsive and that this compound can effectively antagonize agonist-induced activity.
Protocol 3: General Guideline for In Vivo Studies in Mice
This protocol provides a general framework based on published studies investigating this compound in a mouse model of non-alcoholic fatty liver disease (NAFLD). Extreme caution is advised , as in vivo results with this compound can be contrary to in vitro findings due to its off-target effects.
Materials:
-
Diet-induced obese (DIO) C57BL/6 mice on a high-fat diet (e.g., 60% kcal from fat).
-
This compound
-
Vehicle solution for injection (e.g., as specified by the supplier or in literature)
-
Standard animal care and handling equipment
Procedure:
-
Acclimatization and Model Induction: Acclimate mice and feed them a high-fat diet for a sufficient period to induce the NAFLD phenotype.
-
Grouping: Divide mice into at least two groups: a vehicle control group and a this compound treatment group.
-
Dosing: Administer this compound or vehicle daily via intraperitoneal (i.p.) injection. A previously used dose is 30 mg/kg.
-
Treatment Duration: Continue treatment for a specified period, for example, 28 days.
-
Monitoring: Monitor body weight, food intake, and general health daily.
-
Endpoint Analysis: At the end of the study, collect plasma and liver tissue for analysis.
-
Gene Expression: Analyze the expression of lipogenic genes (e.g., FASN, SREBP1c) in the liver via qPCR.
-
Metabolite Analysis: Measure plasma and hepatic triglyceride levels.
-
Critical Considerations for In Vivo Use:
-
Contradictory Effects: In a mouse NAFLD model, this compound was found to induce rather than suppress the expression of lipogenic genes like FASN and SREBP1c.
-
No Efficacy on Steatosis: The compound had no beneficial effect on hepatic steatosis or triglyceride levels in this model.
-
Promiscuity: The unexpected in vivo results are attributed to this compound's activation of other hepatic nuclear receptors (PXR, GR, FXR, etc.) that can also regulate metabolic gene expression. Researchers must consider these off-target effects when interpreting data and should include extensive control experiments and specificity validation.
References
- 1. GSK 2033 | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
GSK2033 as a Chemical Probe for Liver X Receptors (LXR): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2033 is a potent synthetic ligand identified as an antagonist and inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1][2] LXRs are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[3][4] As "cholesterol sensors," LXRs are activated by oxysterols, leading to the transcriptional regulation of target genes involved in reverse cholesterol transport and other metabolic pathways.[4] this compound has been utilized in in vitro studies to probe the function of LXR by inhibiting its activity. However, its utility as a specific chemical probe, particularly in in vivo settings, is significantly compromised by its promiscuous activity and off-target effects. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and critical considerations for its use.
Mechanism of Action
This compound functions as an LXR antagonist by competing with endogenous ligands for binding to the ligand-binding domain of LXRα and LXRβ. Furthermore, it acts as an inverse agonist by suppressing the basal transcriptional activity of LXRs. This is achieved by promoting the recruitment of corepressor proteins (such as NCoR) to the LXR complex, thereby inhibiting the transcription of LXR target genes. In cell-based assays, this compound has been shown to effectively suppress the expression of well-characterized LXR target genes, including ATP-binding cassette transporter A1 (ABCA1), sterol regulatory element-binding protein 1c (SREBP-1c), and fatty acid synthase (FASN).
Quantitative Data
The following tables summarize the reported potency and activity of this compound from various in vitro assays.
Table 1: Potency of this compound on LXR Isoforms
| Parameter | LXRα | LXRβ | Assay Type | Reference |
| pIC50 | 7.0 | 7.4 | Not Specified | |
| IC50 | 17 nM | 9 nM | LXRE-driven luciferase reporter | |
| IC50 | 52 nM | 10 nM | ABCA1-driven luciferase reporter | |
| IC50 | 0.1 µM | 0.398 µM | LXR transactivation assay | |
| pIC50 | - | 7.5 | Not Specified |
Table 2: Effect of this compound on LXR Target Gene Expression in HepG2 Cells
| Target Gene | Effect | Concentration | Treatment Duration | Reference |
| FASN | Suppression | 10 µM | 24 hours | |
| SREBP-1c | Suppression | 10 µM | 24 hours |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is essential to visualize the LXR signaling pathway and the general workflow for its application in research.
Caption: LXR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Experimental Protocols
LXR Activity Assessment using a Luciferase Reporter Assay
This protocol is adapted from methodologies described in studies evaluating LXR antagonists.
Objective: To quantify the antagonist/inverse agonist activity of this compound on LXRα and LXRβ.
Materials:
-
HEK293 or HepG2 cells
-
Expression plasmids for full-length LXRα or LXRβ
-
Luciferase reporter plasmid containing LXR response elements (LXREs) or the ABCA1 promoter
-
Control plasmid for transfection efficiency normalization (e.g., β-galactosidase or Renilla luciferase)
-
Lipofectamine 2000 or similar transfection reagent
-
This compound (and LXR agonist, e.g., T0901317, for antagonist assays)
-
Cell culture medium (e.g., DMEM or MEM) and fetal bovine serum (FBS)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 or HepG2 cells in 24- or 48-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) to assess inverse agonist activity. For antagonist activity, co-treat with a fixed concentration of an LXR agonist (e.g., T0901317). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis and Assay: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Measurement: Measure the luciferase activity using a luminometer. Normalize the luciferase activity to the control plasmid activity.
-
Data Analysis: Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 value.
Analysis of LXR Target Gene Expression by Quantitative PCR (qPCR)
This protocol is based on methods used to assess the effect of this compound on endogenous LXR target genes.
Objective: To determine the effect of this compound on the mRNA expression levels of LXR target genes.
Materials:
-
HepG2 or THP-1 cells
-
This compound
-
Cell culture medium and FBS
-
RNA isolation kit (e.g., RNeasy Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., FASN, SREBP1c, ABCA1) and a reference gene (e.g., GAPDH, Cyclophilin B)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Culture HepG2 or THP-1 cells to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 24 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using an RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan chemistry. Set up reactions in duplicate or triplicate for each sample and gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to the reference gene. Calculate the fold change in gene expression in this compound-treated cells relative to the vehicle-treated control.
Critical Considerations and Caveats
A significant body of evidence indicates that this compound is a promiscuous compound with substantial off-target activities, which severely limits its utility as a specific chemical probe for LXR, especially in complex biological systems and in vivo.
-
Off-Target Effects: this compound has been shown to activate other nuclear receptors, including the Pregnane X Receptor (PXR), Farnesoid X Receptor (FXR), and Retinoid X Receptor (RXR). This promiscuity can lead to confounding effects and misinterpretation of experimental results.
-
In Vivo Discrepancies: While this compound acts as an LXR inverse agonist in cell-based models, it has demonstrated unexpected and contradictory effects in vivo. For instance, in a mouse model of non-alcoholic fatty liver disease (NAFLD), this compound treatment led to the induction, rather than suppression, of lipogenic genes like FASN and SREBP-1c. This paradoxical effect is likely due to its off-target activities.
-
Context-Dependent Activity: The activity of this compound may be context-dependent, potentially exhibiting mixed agonist/antagonist properties in different cellular environments or in vivo.
References
Application Notes and Protocols: GSK2033 in Macrophage Polarization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2033 is a potent small molecule identified as an inverse agonist of the Liver X Receptors (LXRα and LXRβ)[1][2]. LXRs are nuclear receptors that play a crucial role in regulating cholesterol metabolism and inflammation[3][4]. In the context of immunology, LXRs are key modulators of macrophage function and polarization. Macrophages, highly plastic innate immune cells, can adopt different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2, in response to microenvironmental cues. The polarization state of macrophages is critical in the pathogenesis of various inflammatory diseases, making pharmacological modulation of this process a significant area of therapeutic interest.
These application notes provide a comprehensive overview of the use of this compound in studying macrophage polarization. We detail its mechanism of action, summarize key quantitative data, and provide detailed protocols for in vitro studies.
Mechanism of Action
This compound exerts its effects on macrophage polarization primarily by acting as an LXR inverse agonist. This means it suppresses the basal transcriptional activity of LXRα and LXRβ[1]. The mechanism involves the recruitment of corepressors to LXR target genes, thereby inhibiting their expression.
In human macrophages, inhibition of LXR by this compound has been shown to promote an anti-inflammatory phenotype. Mechanistically, this is achieved through the upregulation of the transcription factor v-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homolog B (MAFB). MAFB is a key regulator of the anti-inflammatory profile in macrophages. By inhibiting LXR, this compound leads to increased MAFB expression, which in turn drives the expression of anti-inflammatory genes. This suggests that the LXR-MAFB signaling axis is a critical pathway in determining macrophage polarization and can be targeted by this compound. However, it is important to note that this compound has been reported to be promiscuous, potentially targeting other nuclear receptors, which could contribute to its overall cellular effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Cell Line | Reference |
| LXRα | Full-length cotransfection | 17 nM | HEK293 | |
| LXRβ | Full-length cotransfection | 9 nM | HEK293 | |
| LXRα | ABCA1 driven luciferase reporter | 52 nM | HEK293 | |
| LXRβ | ABCA1 driven luciferase reporter | 10 nM | HEK293 | |
| LXRα | GAL4-LXRα | 100 nM | Cell-based | |
| LXRβ | GAL4-LXRβ | 40 nM | Cell-based | |
| LXRα | Full-length receptor | 310 nM | HEK293 | |
| LXRβ | Full-length receptor | 83 nM | HEK293 |
Table 2: In Vitro Experimental Concentrations
| Cell Type | Concentration | Duration | Observed Effect | Reference |
| Human Monocyte-derived Macrophages | 1 µM | 72 hours | Skewing towards an anti-inflammatory profile | |
| HepG2 cells | 10 µM | 24 hours | Suppression of FASN and SREBP1c expression | |
| Human Macrophages | Not specified | 48 hours | Partial reversal of glycolytic gene induction | |
| THP-1 cells | 1 µM | 2 hours pre-treatment | Inhibition of LXR target gene transcription |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound in macrophage polarization and a typical experimental workflow for its study.
Experimental Protocols
Isolation of Human Monocytes and Differentiation into Macrophages
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human M-CSF or GM-CSF
Protocol:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.
-
Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's instructions.
-
Resuspend the enriched monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the monocytes at a density of 1 x 10^6 cells/mL in tissue culture plates.
-
To generate M-CSF-derived macrophages (M-MØ, generally considered more M2-like), supplement the culture medium with 50 ng/mL of recombinant human M-CSF.
-
To generate GM-CSF-derived macrophages (GM-MØ, generally considered more M1-like), supplement the culture medium with 50 ng/mL of recombinant human GM-CSF.
-
Incubate the cells for 6-7 days at 37°C in a 5% CO2 incubator, replacing the medium every 2-3 days with fresh medium containing the respective growth factors.
Macrophage Polarization and this compound Treatment
Materials:
-
Differentiated macrophages (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFNγ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
Complete RPMI-1640 medium
Protocol:
-
After 6-7 days of differentiation, aspirate the culture medium from the macrophage cultures.
-
Wash the cells once with sterile PBS.
-
Add fresh complete RPMI-1640 medium.
-
For M1 polarization, add LPS (100 ng/mL) and IFNγ (20 ng/mL).
-
For M2 polarization, add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
For this compound treatment, add the desired concentration of this compound (e.g., 1 µM) to the respective wells. Ensure a vehicle control (DMSO) is included at the same final concentration.
-
Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
Gene Expression Analysis by Quantitative PCR (qPCR)
Materials:
-
TRIzol™ Reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR™ Green PCR Master Mix
-
qPCR primers for target genes (e.g., TNFα, IL-6, NOS2 for M1; Arg1, CD206, IL-10 for M2; and a housekeeping gene like GAPDH or ACTB)
Protocol:
-
After treatment, lyse the cells directly in the culture plate using TRIzol™ Reagent and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.
-
Prepare the qPCR reaction mix using SYBR™ Green PCR Master Mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.
-
Perform qPCR using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the ΔΔCT method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Protein Expression Analysis by Western Blotting
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against iNOS, Arg1, p-STAT1, p-STAT6)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA Protein Assay Kit.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
Conclusion
This compound is a valuable tool for investigating the role of LXR in macrophage polarization. Its ability to modulate the LXR-MAFB axis and promote an anti-inflammatory phenotype provides a pharmacological means to dissect the molecular mechanisms governing macrophage function. The protocols outlined above provide a framework for researchers to design and execute experiments to further elucidate the immunomodulatory effects of this compound. Given its reported promiscuity, it is advisable to include appropriate controls and potentially counterscreen against other nuclear receptors to ensure the observed effects are primarily LXR-mediated in the specific experimental context.
References
Application Notes and Protocols for Investigating Reverse Cholesterol Transport Using GSK2033
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse cholesterol transport (RCT) is a critical physiological process for maintaining cholesterol homeostasis and preventing the development of atherosclerosis. This pathway mediates the removal of excess cholesterol from peripheral tissues, such as macrophages in the arterial wall, and its transport to the liver for excretion. A key regulatory hub in this process is the Liver X Receptor (LXR), a nuclear receptor that, upon activation by oxysterols, induces the transcription of genes pivotal for cholesterol efflux, including ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).
GSK2033 is a potent and cell-active antagonist, or inverse agonist, of the Liver X Receptor (LXR). By inhibiting LXR, this compound serves as a valuable chemical tool to investigate the intricate mechanisms of RCT. Its utility lies in its ability to specifically block the LXR-mediated expression of target genes, thereby allowing researchers to dissect the role of this signaling pathway in cholesterol metabolism. These application notes provide a comprehensive guide for utilizing this compound in both in vitro and in vivo models to study RCT.
Mechanism of Action
This compound functions by binding to LXRα and LXRβ, preventing the recruitment of coactivators and, in some contexts, promoting the recruitment of corepressors to LXR target gene promoters. This action effectively blocks the transcriptional activation of LXR-responsive genes, most notably ABCA1 and ABCG1. These genes encode for membrane transporters that are essential for the first step of RCT: the efflux of cellular cholesterol to extracellular acceptors like apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL). By inhibiting the expression of these transporters, this compound effectively curtails cholesterol efflux from macrophages, leading to intracellular lipid accumulation. This makes this compound an indispensable tool for studying the consequences of LXR pathway inhibition on RCT and cellular cholesterol homeostasis.
Data Presentation
The following tables summarize the quantitative effects of this compound on key genes and processes involved in reverse cholesterol transport, as reported in various studies.
Table 1: In Vitro Effects of this compound on LXR Target Gene Expression
| Cell Line | Treatment | Target Gene | Fold Change vs. Agonist-Treated | Reference |
| THP-1 Macrophages | T0901317 (LXR Agonist) + this compound | ABCA1 mRNA | Complete inhibition of T0901317-induced upregulation | [1] |
| THP-1 Macrophages | T0901317 (LXR Agonist) + this compound | ABCG1 mRNA | Complete inhibition of T0901317-induced upregulation | [1] |
| THP-1 Macrophages | 27OHChol (LXR Agonist) + this compound | LXRα mRNA | Complete inhibition of 27OHChol-induced upregulation | [1] |
| THP-1 Macrophages | 27OHChol (LXR Agonist) + this compound | ABCA1 mRNA | Complete inhibition of 27OHChol-induced upregulation | [1] |
| RAW264.7 Macrophages | LXR Agonist + this compound | ABCA1 Protein | Significant reduction in agonist-induced expression | |
| HepG2 Cells | This compound (10 µM) | SREBP-1c mRNA | Suppression of basal expression | |
| HepG2 Cells | This compound (10 µM) | FASN mRNA | Suppression of basal expression |
Table 2: In Vivo Effects of this compound on Reverse Cholesterol Transport
| Animal Model | Treatment | Parameter Measured | Outcome | Reference |
| ApoE-/- Mice | This compound | Atherosclerotic Plaque Foam Cells | Greatly promoted the formation of foam cells | |
| C57BL/6J Mice | This compound | Macrophage-to-Feces RCT | Inhibition of fecal excretion of macrophage-derived cholesterol | [2] |
Experimental Protocols
I. In Vitro Cholesterol Efflux Assay Using THP-1 Macrophages
This protocol details the measurement of cholesterol efflux from human THP-1 macrophage-derived foam cells, a key step in RCT. This compound is used to investigate the role of LXR in this process.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
[3H]-cholesterol
-
Acetylated Low-Density Lipoprotein (acLDL)
-
This compound
-
LXR Agonist (e.g., T0901317 or GW3965)
-
Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL)
-
Bovine Serum Albumin (BSA)
-
Scintillation fluid and counter
-
12-well tissue culture plates
Protocol:
-
Differentiation of THP-1 Monocytes:
-
Seed THP-1 monocytes in 12-well plates at a density of 5 x 105 cells/well in RPMI-1640 supplemented with 10% FBS.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. Differentiated macrophages will adhere to the plate.
-
-
Foam Cell Formation and Radiolabeling:
-
After differentiation, wash the cells once with sterile PBS.
-
Incubate the macrophages for 48 hours with RPMI-1640 containing 1% FBS, 50 µg/mL acLDL, and 1 µCi/mL [3H]-cholesterol to induce foam cell formation and label the intracellular cholesterol pools.
-
-
Equilibration and Treatment with this compound:
-
Remove the labeling medium and wash the cells three times with warm PBS.
-
Equilibrate the cells for 18-24 hours in serum-free RPMI-1640 containing 0.2% BSA.
-
During this equilibration step, treat the cells with the desired concentrations of this compound (e.g., 1 µM) and/or an LXR agonist (e.g., 1 µM T0901317) to modulate ABCA1/G1 expression. Include appropriate vehicle controls (e.g., DMSO).
-
-
Cholesterol Efflux:
-
After the equilibration/treatment period, wash the cells once with PBS.
-
Initiate cholesterol efflux by adding serum-free RPMI-1640 containing a cholesterol acceptor, such as 10 µg/mL ApoA-I or 50 µg/mL HDL.
-
Incubate for 4-6 hours at 37°C.
-
-
Quantification:
-
Collect the efflux medium from each well.
-
Lyse the cells in each well with 0.1 M NaOH.
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a liquid scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cells)) x 100%.
-
II. In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay in Mice
This protocol describes a method to assess the overall RCT pathway in vivo, from macrophages to fecal excretion, and the inhibitory effect of this compound.
Materials:
-
C57BL/6J or other suitable mouse strain
-
Mouse peritoneal macrophages or bone marrow-derived macrophages (BMDMs)
-
[3H]-cholesterol
-
Acetylated Low-Density Lipoprotein (acLDL)
-
This compound formulated for in vivo administration (e.g., in corn oil)
-
Metabolic cages
-
Scintillation counter
Protocol:
-
Preparation of [3H]-cholesterol-labeled Macrophage Foam Cells:
-
Harvest mouse peritoneal macrophages or differentiate BMDMs.
-
Culture the macrophages and induce foam cell formation by incubating with acLDL (50 µg/mL) and [3H]-cholesterol (5 µCi/mL) for 48 hours.
-
Wash the labeled foam cells extensively with PBS to remove unincorporated [3H]-cholesterol.
-
Resuspend the cells in sterile PBS for injection.
-
-
Animal Treatment and Macrophage Injection:
-
House mice individually in metabolic cages.
-
Treat a group of mice with this compound (e.g., 10-30 mg/kg/day, intraperitoneally or by oral gavage) for a predetermined period (e.g., 3-5 days) prior to macrophage injection. Treat a control group with the vehicle.
-
On the day of the assay, inject the [3H]-cholesterol-labeled macrophage foam cells (e.g., 2-5 x 106 cells in 200 µL PBS) intraperitoneally into both the this compound-treated and control mice.
-
-
Sample Collection:
-
Collect feces from each mouse at 24 and 48 hours post-injection.
-
At the 48-hour time point, collect blood via cardiac puncture and perfuse the liver with saline before harvesting.
-
-
Quantification of [3H]-cholesterol:
-
Extract lipids from plasma, liver, and feces using a suitable solvent mixture (e.g., chloroform:methanol).
-
Measure the radioactivity in the lipid extracts using a liquid scintillation counter.
-
The amount of [3H]-cholesterol in the feces is a direct measure of the completion of the RCT pathway.
-
III. Western Blot Analysis of ABCA1 and ABCG1
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment of macrophages (e.g., THP-1) with this compound and/or LXR agonist, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against ABCA1, ABCG1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used for quantification.
-
IV. Quantitative PCR (qPCR) for ABCA1 and ABCG1 mRNA
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Following cell treatment, extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for human or mouse ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH or 18S rRNA).
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations
Caption: LXR signaling pathway in macrophage reverse cholesterol transport.
Caption: Experimental workflow for an in vitro cholesterol efflux assay.
References
Troubleshooting & Optimization
GSK2033 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GSK2033 in experimental settings.
Troubleshooting Guides
Issue 1: Unexpected Gene Expression Changes in Cell-Based Assays
Q: In our experiments, this compound is causing unexpected changes in the expression of genes not known to be regulated by Liver X Receptor (LXR). What could be the cause?
A: This is a documented phenomenon and is likely due to the promiscuous nature of this compound. While it is a potent LXR antagonist, it has been shown to interact with a variety of other nuclear receptors, which can lead to a complex gene expression profile.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Off-Target Activation/Repression | This compound has been observed to activate several other nuclear receptors, including RORγ, FXR, VDR, PXR, CAR, ERα, ERβ, and GR, and repress ERRα and PR.[1] Consider if your gene of interest is regulated by any of these off-target receptors. |
| Cell-Type Specific Effects | The expression profile of nuclear receptors can vary significantly between different cell lines. The observed off-target effects may be pronounced in cells that express high levels of the affected nuclear receptors. |
| Dose-Dependent Promiscuity | Off-target effects are often more pronounced at higher concentrations. Perform a dose-response experiment to determine if the unexpected gene expression changes are concentration-dependent. |
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Q: this compound shows clear LXR inverse agonist activity in our cell-based assays, but in our mouse model, it's inducing lipogenic gene expression. Why is there a discrepancy?
A: This paradoxical effect has been reported in a mouse model of non-alcoholic fatty liver disease (NAFLD).[1][2][3][4] While this compound acts as an LXR inverse agonist in isolated cells, its off-target effects on other metabolic regulators likely contribute to a different outcome in a complex biological system.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Activation of Pro-Lipogenic Nuclear Receptors | This compound's activation of other nuclear receptors involved in lipid metabolism, such as PXR and CAR, could override its LXR antagonism in the liver, leading to an overall increase in lipogenic gene expression. |
| Pharmacokinetics and Metabolism | The metabolic fate of this compound in vivo could lead to metabolites with different activity profiles. While this compound itself is a potent LXR antagonist, its metabolites may have agonist activity on other receptors. |
| Complex Regulatory Networks | In vivo, gene expression is regulated by a complex interplay of signaling pathways. The net effect of this compound will be the sum of its on-target and off-target activities, which can lead to outcomes that are not predictable from simple in vitro systems. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions of this compound?
A1: this compound has been shown to be a promiscuous compound, interacting with a number of nuclear receptors other than its primary targets, LXRα and LXRβ. At a concentration of 10 μM in a Gal4-LBD cotransfection assay, this compound was found to activate Retinoid-related orphan receptor gamma (RORγ), Farnesoid X receptor (FXR), Vitamin D receptor (VDR), Pregnane X receptor (PXR), Constitutive androstane receptor (CAR), Estrogen receptor alpha (ERα), Estrogen receptor beta (ERβ), and Glucocorticoid receptor (GR). In the same assay, it was shown to suppress the activity of Estrogen-related receptor alpha (ERRα) and Progesterone receptor (PR).
Q2: Is there any quantitative data on the off-target activity of this compound?
A2: Yes, some quantitative data is available. The table below summarizes the known IC50 and pIC50 values for this compound's on-target and off-target activities.
| Target | Activity | Assay Type | Cell Line | Value | Citation |
| LXRα | Inverse Agonist | LXRE-driven luciferase reporter | HEK293 | IC50 = 17 nM | |
| LXRβ | Inverse Agonist | LXRE-driven luciferase reporter | HEK293 | IC50 = 9 nM | |
| LXRα | Antagonist | ABCA1-driven luciferase reporter | HEK293 | IC50 = 52 nM | |
| LXRβ | Antagonist | ABCA1-driven luciferase reporter | HEK293 | IC50 = 11 nM | |
| LXRα | Antagonist | Not Specified | Not Specified | pIC50 = 7 | |
| LXRβ | Antagonist | Not Specified | Not Specified | pIC50 = 7.4 | |
| PXR | Agonist | Gal4-LBD cotransfection assay | HEK293 | EC50 = 505 nM | |
| CAR | Inverse Agonist | Gal4-LBD cotransfection assay | HEK293 | IC50 = 556 nM |
Q3: How can I test for this compound off-target effects in my own experiments?
A3: A common and effective method is to use a panel of nuclear receptor reporter gene assays. The Gal4-LBD hybrid reporter assay is a widely used technique for this purpose. This assay can help you determine if this compound is activating or inhibiting other nuclear receptors in your specific cellular context.
Experimental Protocols
Key Experiment: Gal4-LBD Hybrid Reporter Gene Assay for Nuclear Receptor Specificity
This protocol outlines a general procedure for assessing the off-target effects of this compound on a panel of nuclear receptors using a Gal4-LBD hybrid reporter gene assay in HEK293 cells.
1. Principle:
This assay utilizes a chimeric receptor consisting of the DNA-binding domain (DBD) of the yeast transcription factor Gal4 fused to the ligand-binding domain (LBD) of the nuclear receptor of interest. A reporter plasmid contains a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS). If this compound binds to the LBD of the chimeric receptor, it will modulate the transcription of the luciferase gene, leading to a change in light output.
2. Materials:
-
HEK293 cells
-
DMEM with 10% FBS and antibiotics
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine)
-
Expression plasmids for Gal4-DBD-NR-LBD chimeras (for each nuclear receptor to be tested)
-
Reporter plasmid with Gal4 UAS-luciferase reporter (e.g., pFR-Luc)
-
Control plasmid for transfection efficiency (e.g., pRL-SV40 expressing Renilla luciferase)
-
This compound stock solution (in DMSO)
-
96-well white, opaque cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
3. Detailed Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a transfection mix containing the Gal4-DBD-NR-LBD expression plasmid, the Gal4 UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid in Opti-MEM.
-
Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the cells.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing this compound at the desired concentrations (e.g., a dose-response from 1 nM to 10 µM). Include a DMSO vehicle control.
-
-
Incubation: Incubate the cells with the compound for another 24 hours.
-
Lysis and Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity relative to the DMSO vehicle control.
-
For agonist activity, plot the fold activation against the this compound concentration. For antagonist activity, co-treat with a known agonist for the nuclear receptor and measure the inhibition by this compound.
-
Visualizations
Caption: Signaling pathways of this compound, illustrating both on-target and off-target effects.
Caption: Workflow for assessing this compound off-target effects using a reporter assay.
References
Technical Support Center: Interpreting Promiscuous Activity of GSK2033
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting the experimental activity of GSK2033, a compound initially identified as a Liver X Receptor (LXR) antagonist. Due to its known promiscuous activity, understanding its on-target and off-target effects is critical for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended mechanism of action for this compound?
This compound is characterized as a potent antagonist of Liver X Receptors (LXRα and LXRβ)[1][2]. In many cellular assays, it functions as an inverse agonist, meaning it can suppress the basal transcriptional activity of LXRs[3][4]. This is achieved by promoting the recruitment of corepressors to LXR target genes, thereby inhibiting their expression.
Q2: What are the expected in vitro effects of this compound on LXR signaling?
In cell-based assays, this compound has been shown to effectively suppress the expression of well-characterized LXR target genes. These include ABCA1 (ATP-binding cassette transporter A1) and SREBP-1c (Sterol Regulatory Element-Binding Protein 1c), which are involved in cholesterol efflux and lipogenesis, respectively.
Q3: Why do my in vivo results with this compound differ from the in vitro data?
A significant challenge in working with this compound is the discrepancy between its activity in cell-based models and in vivo animal models. While it behaves as an LXR inverse agonist in vitro by suppressing lipogenic genes, in mouse models of non-alcoholic fatty liver disease (NAFLD), it has been observed to induce the expression of these same genes (e.g., fatty acid synthase and SREBP-1c). This paradoxical effect is attributed to its promiscuous activity and off-target interactions.
Q4: What are the known off-target effects of this compound?
This compound exhibits significant promiscuity, binding to and modulating the activity of several other nuclear receptors. This includes, but is not limited to, the glucocorticoid receptor (GR), pregnane X receptor (PXR), farnesoid X receptor (FXR), and retinoid X receptor (RXR). This off-target activity can lead to complex and often unpredictable biological responses in a whole-organism context.
Troubleshooting Guide
Issue: Unexpected gene expression changes in vivo.
-
Possible Cause: The observed gene expression profile is likely a composite of this compound's effects on LXR and its various off-target nuclear receptors. The in vivo context, with its complex interplay of different cell types and signaling pathways, can unmask these off-target effects which may not be apparent in simpler in vitro systems.
-
Recommendation:
-
Counter-screen: Test this compound's activity on a panel of nuclear receptors relevant to your experimental system to identify potential off-target interactions.
-
Use of More Selective Compounds: Consider using alternative, more selective LXR modulators if the goal is to specifically probe LXR biology in vivo.
-
Cell-Type Specificity: Analyze gene expression in specific cell types within your tissue of interest to dissect the direct versus indirect effects of the compound.
-
Issue: Lack of effect on hepatic steatosis in animal models.
-
Possible Cause: Despite its in vitro effects on lipogenic gene expression, this compound has been shown to have no significant effect on hepatic steatosis or triglyceride levels in mouse models of NAFLD. This is likely due to its off-target activities that counteract the intended LXR-mediated suppression of lipogenesis.
-
Recommendation:
-
Phenotypic Analysis: Conduct a broad phenotypic analysis to identify other metabolic changes that might be occurring as a result of this compound treatment.
-
Target Engagement: Confirm target engagement of LXR in your in vivo model to ensure that the lack of efficacy is not due to poor pharmacokinetic or pharmacodynamic properties.
-
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound.
Table 1: IC50 Values for LXR Inhibition
| Receptor | Assay Type | IC50 (nM) | Reference |
| LXRα | Cotransfection Assay | 17 | |
| LXRβ | Cotransfection Assay | 9 | |
| LXRα | ABCA1 Reporter Assay | 52 | |
| LXRβ | ABCA1 Reporter Assay | 10 | |
| LXRα | Transactivation Assay | 100 | |
| LXRβ | Transactivation Assay | 398 |
Table 2: pIC50 Values for LXR Antagonism
| Receptor | pIC50 | Reference |
| LXRα | 7.0 | |
| LXRβ | 7.4 | |
| LXR (unspecified) | 7.5 |
Experimental Protocols
1. Cotransfection Luciferase Reporter Assay
This assay is used to determine the functional activity of this compound on LXR transcriptional activity.
-
Cell Line: HEK293 or HepG2 cells are commonly used.
-
Plasmids:
-
An LXR expression vector (e.g., full-length LXRα or LXRβ).
-
A luciferase reporter plasmid containing LXR response elements (LXREs) upstream of the luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Procedure:
-
Seed cells in a multi-well plate.
-
Transfect cells with the appropriate plasmids.
-
After an incubation period, treat the cells with varying concentrations of this compound.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.
-
2. Quantitative PCR (qPCR) for Target Gene Expression
This method is used to measure the effect of this compound on the mRNA levels of LXR target genes.
-
Cell Line: HepG2 cells are a common model for studying hepatic gene expression.
-
Procedure:
-
Culture HepG2 cells and treat with this compound for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the target genes (e.g., FASN, SREBP1c) and a housekeeping gene for normalization (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: Simplified LXR signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
GSK2033 stability in cell culture media
Welcome to the technical support center for GSK2033. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent antagonist of the Liver X Receptors (LXRα and LXRβ).[1][2] In cell-based assays, it acts as an inverse agonist, suppressing the basal transcription of LXR target genes.[3] LXRs are nuclear receptors that play a key role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[4] this compound inhibits the expression of LXR target genes such as ATP-binding cassette transporter 1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c).
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to use freshly opened or anhydrous DMSO to avoid solubility issues, as moisture-absorbing DMSO can reduce its solubility. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.
Q3: What is a typical working concentration for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific assay. In various cell-based assays, concentrations ranging from the nanomolar to the low micromolar range have been used. For example, in HepG2 cells, a 24-hour treatment with 10 μM this compound was used to assess the suppression of lipogenic genes. In other studies, concentrations as low as 2.5 μM have been shown to inhibit the upregulation of LXR target genes. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is there any information available on the stability of this compound in cell culture media?
Q5: Are there any known off-target effects or promiscuous activities of this compound?
Yes, this compound has been shown to be promiscuous, meaning it can bind to and affect the activity of other nuclear receptors besides LXRs. These off-target activities have been observed in nuclear receptor specificity assays and in vivo models. This is a critical consideration when interpreting experimental data, as some of the observed effects may not be solely due to LXR antagonism.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the culture medium after adding this compound.
-
Inconsistent or lack of expected biological activity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired concentration may exceed the solubility limit of this compound in the specific medium. Perform a solubility test in your cell culture medium to determine the maximum soluble concentration. |
| "Solvent Shock" | Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to precipitate. To avoid this, use a serial dilution method or a step-wise addition of the compound to the medium while gently mixing. |
| Media Composition | Different media formulations have varying components that can affect solubility. If precipitation persists, consider testing the solubility in an alternative medium formulation. |
| Presence of Serum | While serum proteins can sometimes aid in solubility, high concentrations of other components in serum could potentially lead to precipitation. Test the solubility with and without serum. |
| Improper Stock Solution Preparation | Ensure the this compound stock solution in DMSO is fully dissolved. Gentle warming or brief sonication can aid in dissolution. Always use high-quality, anhydrous DMSO. |
Issue 2: Unexpected or Inconsistent Biological Effects
Symptoms:
-
Results that are contrary to the expected effects of LXR antagonism.
-
High variability between replicate experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Off-Target Effects | This compound is known to be promiscuous and can interact with other nuclear receptors. This can lead to unexpected biological outcomes. Consider using a structurally different LXR antagonist as a control to confirm that the observed effects are specific to LXR inhibition. |
| Compound Degradation | The stability of this compound in your specific experimental conditions (e.g., long incubation times) may be a factor. Prepare fresh working solutions for each experiment and minimize the time the compound is in the incubator before analysis. Consider performing a time-course experiment to assess the duration of its activity. |
| Cell Line Specificity | The expression levels of LXRs and other potential off-targets can vary between different cell lines, leading to different responses. Confirm the expression of LXRα and LXRβ in your cell line. |
| Incorrect Dosing | The optimal concentration of this compound is cell-type and assay-dependent. Perform a thorough dose-response analysis to identify the appropriate concentration range for your experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Cell Culture Medium
This protocol provides a method to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Create a series of dilutions of the this compound stock solution in your cell culture medium (e.g., with 10% FBS) to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the dilutions at 37°C for a duration relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.
Protocol 2: General Protocol for Assessing Small Molecule Stability in Cell Culture Medium
This protocol outlines a general workflow to evaluate the stability of a small molecule like this compound over time in cell culture medium.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantifying this compound (e.g., HPLC-MS)
-
Sterile tubes or plates
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired experimental concentration.
-
Aliquot the solution into multiple sterile tubes or wells of a plate.
-
Place the samples in a 37°C incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot.
-
Immediately analyze the concentration of this compound in the aliquot using a validated analytical method like HPLC-MS.
-
Plot the concentration of this compound as a function of time to determine its stability profile and estimate its half-life in the medium.
Visualizations
Caption: Simplified signaling pathway of Liver X Receptor (LXR).
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision-making for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with GSK2033
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results when working with GSK2033, a known Liver X Receptor (LXR) antagonist/inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is designed as an antagonist and inverse agonist of Liver X Receptors (LXRα and LXRβ). In this role, it is expected to suppress the basal transcription of LXR target genes. It achieves this by inducing a conformational change in the LXR that leads to the recruitment of corepressor proteins.[1] In cell-based assays, such as those using HepG2 cells, this compound has been shown to effectively suppress the expression of lipogenic genes like Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c).[1]
Q2: I'm observing an increase in lipogenic gene expression in my in vivo model after treating with this compound, which is the opposite of the expected effect. Why is this happening?
This is a documented and unexpected finding in some animal models, particularly in mouse models of non-alcoholic fatty liver disease (NAFLD).[1][2][3] While this compound acts as an LXR inverse agonist in isolated cell models, its effects in vivo can be confounded by its promiscuous activity. Studies have revealed that this compound interacts with a range of other nuclear receptors, which can lead to off-target effects and a different overall physiological outcome. In mouse models of NAFLD, instead of suppressing lipogenic genes, this compound has been observed to increase the expression of Fasn and Srebp-1c.
Q3: What are the known off-target effects of this compound?
This compound has been shown to be quite promiscuous, interacting with a variety of other nuclear receptors. This off-target activity is a critical consideration when interpreting experimental results. These interactions can vary between activating and repressing the activity of these other receptors.
Troubleshooting Guides
Problem: Discrepancy between in vitro and in vivo results with this compound.
-
Symptom: this compound effectively suppresses LXR target genes in cell culture (e.g., HepG2 cells), but in an animal model, it either has no effect or induces the expression of the same target genes.
-
Possible Cause: Off-target effects of this compound are likely influencing the outcome in the more complex biological system of a whole organism. The liver, a primary site of LXR action, also expresses many of the other nuclear receptors that this compound interacts with.
-
Solution:
-
Acknowledge Promiscuity: Be aware that the in vivo effects of this compound are not solely due to its interaction with LXR.
-
Analyze Off-Target Expression: Profile the expression of known this compound off-target receptors in your specific tissue of interest. This can help to understand the potential for confounding effects.
-
Consider Alternative Compounds: If liver-specific LXR antagonism is desired, consider using a more specific compound like SR9238, which has been designed for liver specificity.
-
Validate with Multiple Models: If possible, use different cell lines or animal models to see if the unexpected effects are consistent.
-
Problem: No effect on hepatic steatosis or plasma triglycerides in animal models.
-
Symptom: Despite observing changes in gene expression, there is no significant change in key metabolic parameters like liver triglycerides or plasma triglycerides after this compound treatment.
-
Possible Cause: The complex interplay of this compound's on-target (LXR) and off-target effects may neutralize any potential therapeutic benefit on lipid metabolism in the liver. The induction of lipogenic genes, for instance, would counteract the expected outcome of LXR antagonism.
-
Solution:
-
Measure a Broader Range of Parameters: In addition to triglycerides, analyze other metabolic markers to get a more complete picture of the metabolic state.
-
Histological Analysis: Perform histological analysis of the liver to assess steatosis and other potential morphological changes.
-
Re-evaluate Hypothesis: Given the known promiscuity of this compound, it may not be a suitable tool for reducing hepatic steatosis in vivo.
-
Data Presentation
Table 1: Off-Target Activity of this compound on Various Nuclear Receptors
| Nuclear Receptor | Observed Effect of this compound |
| RORγ | Activation |
| FXR | Activation |
| VDR | Activation |
| PXR | Activation |
| CAR | Activation |
| ERα | Activation |
| ERβ | Activation |
| GR | Activation |
| ERRβ | Activation |
| ERRγ | Activation |
| ERRα | Suppression |
| PR | Suppression |
Experimental Protocols
Cell-Based LXR Inverse Agonist Assay (HepG2 cells)
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach a suitable confluency for treatment.
-
Treatment: Treat the HepG2 cells with this compound at a concentration of 10 μM for 24 hours.
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a standard protocol.
-
Quantitative PCR (qPCR): Perform reverse transcription of the RNA to cDNA, followed by qPCR to analyze the expression levels of LXR target genes such as FASN and SREBP1c. Use appropriate housekeeping genes for normalization.
-
Data Analysis: Compare the expression levels of the target genes in the this compound-treated cells to a vehicle-treated control group.
In Vivo Study in a Mouse Model of NAFLD
-
Animal Model: Use a suitable mouse model for NAFLD, such as mice fed a high-fat diet (e.g., 60% kcal/fat) for an extended period.
-
Drug Administration: Administer this compound at a dose of 30 mg/kg daily via intraperitoneal (i.p.) injection for the duration of the study (e.g., 28 days).
-
Monitoring: Monitor body weight and food intake daily.
-
Sample Collection: At the end of the treatment period, collect liver and plasma samples for analysis.
-
Gene Expression Analysis: Extract RNA from liver tissue and perform qPCR to measure the expression of genes such as Fasn and Srebp1c.
-
Metabolic Analysis: Measure triglyceride levels in both the liver and plasma.
Visualizations
Caption: Contrasting effects of this compound in vitro versus in vivo.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing GSK2033 toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2033. The information is designed to help minimize potential toxicity and off-target effects in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a potent antagonist of Liver X Receptors (LXRα and LXRβ). It functions as an inverse agonist, meaning it can suppress the basal transcriptional activity of LXRs by promoting the recruitment of corepressors to LXR target genes.[1] This leads to the downregulation of genes involved in lipid metabolism and inflammation.
Q2: Is this compound toxic to cell lines?
Direct cytotoxicity is not the most commonly reported issue with this compound at standard working concentrations. However, "toxicity" in the context of this compound often refers to its off-target effects and promiscuous activity at higher concentrations. At concentrations around 10 μM, this compound has been shown to interact with a number of other nuclear receptors, which can lead to unexpected and misleading experimental outcomes.[1][2]
Q3: What are the known off-target effects of this compound?
This compound has been observed to be promiscuous, meaning it can bind to and affect the activity of nuclear receptors other than LXR. These include the glucocorticoid receptor, pregnane X receptor (PXR), and farnesoid X receptor (FXR).[1][2] This can result in paradoxical effects, such as the induction of lipogenic genes in vivo, which contradicts its LXR antagonist activity observed in vitro.
Q4: In which cell lines has this compound been used?
This compound has been utilized in a variety of cell lines, including:
-
HEK293: Often used for cotransfection and reporter assays to study LXR activity.
-
HepG2: A human liver cancer cell line used to study lipid metabolism.
-
THP-1: A human monocytic cell line used to study macrophage differentiation and inflammatory responses.
-
RAW264.7: A murine macrophage-like cell line.
Troubleshooting Guide
Issue 1: Inconsistent or paradoxical results between in vitro and in vivo experiments.
-
Possible Cause: The promiscuous nature of this compound at higher concentrations can lead to off-target effects that manifest differently in a complex in vivo environment compared to a more controlled in vitro setting.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment in your cell line to determine the lowest effective concentration of this compound that achieves the desired LXR antagonism without engaging off-targets. Start with concentrations closer to the IC50 values for LXRα and LXRβ.
-
Confirm Target Engagement: Use downstream markers of LXR activity (e.g., expression of ABCA1, SREBP-1c) to confirm that the observed effects are due to LXR antagonism.
-
Consider the Cellular Context: The expression levels of various nuclear receptors can differ between cell lines and tissues. Choose a cell line that is most relevant to your biological question and has a well-characterized nuclear receptor expression profile.
-
Issue 2: Unexpected changes in gene expression unrelated to LXR signaling.
-
Possible Cause: Off-target binding of this compound to other nuclear receptors is likely influencing the expression of genes outside the LXR pathway.
-
Troubleshooting Steps:
-
Lower the Concentration: As mentioned above, reducing the concentration of this compound is the primary strategy to increase specificity.
-
Use Control Compounds: Include experiments with other LXR antagonists that have different chemical structures to see if the unexpected effects are specific to this compound.
-
Perform Rescue Experiments: If possible, use siRNA or other genetic tools to knock down the suspected off-target receptors to confirm their involvement.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | LXRα | LXRβ | Cell Line | Assay Type | Reference |
| IC50 | 17 nM | 9 nM | HEK293 | LXRE-driven luciferase reporter | |
| IC50 | 52 nM | 11 nM | HEK293 | ABCA1-driven luciferase reporter | |
| pIC50 | 7.0 | 7.4 | N/A | N/A |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Cell Line | Concentration | Duration | Application | Reference |
| HepG2 | 10 μM | 24 hours | Suppression of lipogenic genes | |
| HEK293 | 10 μM | N/A | Nuclear receptor specificity assay | |
| Human Monocytes | 2.5 μM | 24 hours | Inhibition of oxLDL-induced gene expression |
Experimental Protocols
Protocol 1: General Cell Viability Assessment (MTT Assay)
This protocol is a general method to assess if this compound is causing overt cytotoxicity in your cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: this compound Treatment of HepG2 Cells for Gene Expression Analysis
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seeding: Seed the cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., a starting point of 10 μM). Include a vehicle control with the same concentration of DMSO.
-
Incubation: Treat the cells with the this compound-containing medium for 24 hours.
-
RNA Extraction and qPCR: After incubation, wash the cells with PBS and extract total RNA using a suitable kit. Perform reverse transcription followed by quantitative PCR (qPCR) to analyze the expression of LXR target genes (e.g., FASN, SREBP1c).
Visualizations
References
Technical Support Center: GSK2033 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK2033 in in vivo experiments. The information is tailored for scientists and drug development professionals to ensure smooth experimental workflows and accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vivo administration of this compound?
A1: this compound is a lipophilic compound with low aqueous solubility. Therefore, a suitable vehicle control requires a combination of solvents to achieve a stable suspension for administration. Two common vehicle formulations for oral and intraperitoneal injections are recommended. The choice of vehicle will depend on the specific experimental design and route of administration. It is crucial to always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q2: What is the mechanism of action of this compound?
A2: this compound is an antagonist of the Liver X Receptors, LXRα and LXRβ[1][2]. LXRs are nuclear receptors that play a key role in regulating cholesterol, fatty acid, and glucose metabolism[3]. In the absence of a ligand, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) on the promoter region of target genes, recruiting corepressors to inhibit gene expression[4][5]. When activated by endogenous ligands such as oxysterols, the corepressors dissociate, and coactivators are recruited, leading to the transcription of target genes. This compound functions by binding to LXRs and preventing the recruitment of coactivators, thereby inhibiting the expression of LXR target genes.
Q3: What are the known off-target effects of this compound?
A3: A significant consideration when using this compound in in vivo studies is its promiscuous activity. This compound has been shown to interact with a number of other nuclear receptors, which can lead to unexpected and off-target effects. This promiscuity may contribute to discrepancies between in vitro and in vivo results.
Q4: How should this compound be stored?
A4: this compound should be stored as a solid at -20°C for long-term storage. For stock solutions in DMSO, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or contradictory in vivo results compared to in vitro data. | This compound exhibits promiscuous binding to other nuclear receptors, leading to off-target effects that can confound in vivo outcomes. | - Confirm the expression of potential off-target receptors in your tissue of interest.- Consider using a more selective LXR antagonist if available.- Thoroughly characterize the phenotype in your in vivo model to dissect on-target versus off-target effects. |
| Precipitation of this compound in the vehicle formulation. | This compound has poor aqueous solubility. Improper mixing or incorrect solvent ratios can lead to precipitation. | - Follow the detailed experimental protocols for vehicle preparation precisely.- Use gentle warming and sonication to aid dissolution, but avoid excessive heat that could degrade the compound.- Prepare the formulation fresh before each use. |
| Inconsistent results between different batches of this compound. | Variability in the purity or stability of the compound. | - Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data.- Store the compound under the recommended conditions to prevent degradation. |
| Vehicle control group shows unexpected physiological changes. | Some components of the vehicle, such as DMSO or PEG, can have biological effects, especially at higher concentrations. | - Minimize the concentration of organic solvents in the final formulation as much as possible.- Ensure the vehicle control group is treated with the exact same formulation, volume, and administration route as the this compound-treated group. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 / pIC50 | Reference |
| LXRα | Competition Binding | pIC50 = 7.0 | |
| LXRβ | Competition Binding | pIC50 = 7.4 | |
| LXRα | Transactivation Assay | IC50 = 0.1 µM | |
| LXRβ | Transactivation Assay | IC50 = 0.398 µM |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~11.83 mg/mL | |
| DMF | 5 mg/mL | |
| Ethanol | Slightly soluble | |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) or Oral Administration (Suspension)
This protocol yields a 3 mg/mL suspended solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Prepare a 30 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 30 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Use an ultrasonic bath to ensure the compound is fully suspended.
-
The final concentration of the formulation will be 3 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
The vehicle control should consist of the same solvent mixture without this compound.
Protocol 2: Preparation of this compound Formulation in Corn Oil for Intraperitoneal (IP) or Oral Administration (Suspension)
This protocol yields a 3 mg/mL suspended solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Prepare a 30 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 30 mg/mL this compound stock solution.
-
Add 900 µL of corn oil to the tube.
-
Mix thoroughly and use an ultrasonic bath to create a uniform suspension.
-
The final concentration of the formulation will be 3 mg/mL in 10% DMSO and 90% corn oil.
-
The vehicle control should consist of 10% DMSO in 90% corn oil.
Signaling Pathway and Experimental Workflow Diagrams
Caption: LXR signaling pathway and mechanism of this compound action.
Caption: A typical experimental workflow for in vivo studies using this compound.
References
addressing GSK2033 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2033. The information is designed to address specific issues that may arise during experiments, helping to mitigate variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antagonist of Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ).[1][2][3] It functions as an inverse agonist, meaning it suppresses the basal transcriptional activity of these receptors.[4] In cell-based assays, this compound has been shown to inhibit the expression of LXR target genes such as ATP-binding cassette transporter 1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c).[1]
Q2: I am observing unexpected effects on gene expression in my in vivo experiments that differ from my in vitro results. Is this due to batch-to-batch variability?
While batch-to-batch variability is a possibility for any chemical compound, the observed discrepancies with this compound are more likely attributable to its known promiscuous activity and differing in vivo pharmacology. This compound has been shown to bind to a variety of other nuclear receptors, including RORγ, RXRα, ERα, and ERβ. In a mouse model of non-alcoholic fatty liver disease (NAFLD), this compound unexpectedly induced the expression of fatty acid synthase (Fasn) and SREBP-1c, contrary to its effects in cell culture. This highlights the importance of validating findings in relevant in vivo models and considering potential off-target effects.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or -80°C for up to 2 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. When preparing for use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening. For in vivo experiments, it is best to prepare fresh working solutions on the day of use.
Q4: What is the recommended solvent and concentration for preparing this compound stock solutions?
DMSO is a commonly used solvent for preparing this compound stock solutions. Solubility in DMSO is reported to be around 1 mg/ml to 40 mg/mL. It is crucial to use fresh, high-quality DMSO, as moisture can reduce solubility. For cellular assays, a recommended starting concentration for this compound is greater than 100 nM.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments. | 1. Compound Degradation: Improper storage or handling of this compound can lead to degradation. 2. Solvent Quality: Use of old or wet DMSO can affect solubility and compound stability. 3. Cell Line Variability: Different cell lines may have varying expression levels of LXRs and other off-target receptors. | 1. Ensure this compound is stored at the recommended temperature and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Use fresh, anhydrous DMSO for preparing stock solutions. 3. Characterize the expression of LXRα and LXRβ in your specific cell line. Consider potential off-target effects if using a cell line known to express other nuclear receptors that this compound may bind to. |
| Unexpected agonist-like effects observed in vivo. | Promiscuous Activity: this compound is known to interact with multiple nuclear receptors, which can lead to complex and sometimes contradictory effects in a whole-organism context compared to isolated cells. | 1. Include appropriate controls to assess off-target effects. This may involve using cell lines or animal models with knockouts of specific nuclear receptors. 2. Carefully analyze the expression of a wide range of genes, not just direct LXR targets, to get a comprehensive picture of this compound's activity. 3. Consider using a more specific LXR antagonist if available and suitable for your experimental goals. |
| Poor solubility or precipitation of this compound in media. | 1. Incorrect Solvent: While soluble in DMSO, this compound has limited solubility in aqueous solutions. 2. High Final Concentration: The final concentration of DMSO in the cell culture media should be kept low (typically <0.1%) to avoid solvent-induced toxicity and compound precipitation. | 1. Prepare a high-concentration stock solution in DMSO. 2. Perform serial dilutions to achieve the desired final concentration in your experimental media, ensuring the final DMSO concentration is non-toxic to your cells. |
| Variability in inhibition of LXR target genes. | Cellular Context: The inhibitory effect of this compound can be influenced by the specific cellular context, including the presence of LXR agonists and the basal level of LXR activity. | 1. Clearly define and control the experimental conditions, including the presence or absence of known LXR agonists. 2. Measure the basal expression levels of LXR target genes in your experimental system to establish a baseline for assessing inhibition. |
Quantitative Data Summary
| Parameter | LXRα | LXRβ | Reference |
| pIC50 | 7.0 | 7.4 | |
| IC50 (LXR antagonist activity) | 0.1 µM (100 nM) | 0.398 µM (398 nM) | |
| IC50 (suppression of basal transcription in cotransfection assays) | 17 nM | 9 nM | |
| IC50 (ABCA1 driven luciferase reporter) | 52 nM | 10 nM (or 11 nM) |
Experimental Protocols
Protocol 1: In Vitro LXR Antagonist Activity Assay in HepG2 Cells
-
Cell Culture: Maintain HepG2 cells in minimal essential medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO. Create serial dilutions in MEM to achieve the desired final concentrations.
-
Treatment: Seed HepG2 cells in appropriate culture plates. Once attached, replace the medium with fresh medium containing the various concentrations of this compound. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for 24 hours.
-
Gene Expression Analysis: After incubation, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qPCR) to assess the expression levels of LXR target genes such as FASN and SREBP1c.
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to this compound's mechanism of action and potential sources of experimental variability.
Caption: LXR signaling pathway and the inhibitory action of this compound.
Caption: Factors contributing to experimental variability with this compound.
References
Technical Support Center: Controlling for GSK2033 Promiscuity in Data Analysis
This technical support center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals control for the promiscuous activity of GSK2033 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent antagonist of the Liver X Receptors (LXRs), LXRα and LXRβ.[1][2] It functions as an inverse agonist, meaning it can suppress the basal activity of these receptors.[1] LXRs are nuclear receptors that play a key role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.
Q2: What is meant by the "promiscuity" of this compound?
The promiscuity of this compound refers to its ability to interact with and modulate the activity of multiple unintended biological targets, also known as off-targets. This is a critical consideration in experimental design and data interpretation, as off-target effects can lead to misleading or difficult-to-interpret results. In vivo studies have shown that this compound can induce the expression of lipogenic genes, an effect opposite to what would be expected from LXR antagonism alone, highlighting the impact of its promiscuous activity.[1][2]
Q3: What are the known off-targets of this compound?
At a concentration of 10 µM, this compound has been shown to activate a range of other nuclear receptors, including the Glucocorticoid Receptor (GR), Pregnane X Receptor (PXR), and Farnesoid X Receptor (FXR). A summary of its known on-target and off-target activities is provided in the table below.
Quantitative Data Summary
The following tables summarize the known on-target and off-target activities of this compound.
Table 1: On-Target Activity of this compound on Liver X Receptors (LXRs)
| Target | Assay Type | Cell Line | IC₅₀ | Reference |
| LXRα | LXRE-driven Luciferase Reporter | HEK293 | 17 nM | |
| LXRβ | LXRE-driven Luciferase Reporter | HEK293 | 9 nM | |
| LXRα | ABCA1-driven Luciferase Reporter | HEK293 | 52 nM | |
| LXRβ | ABCA1-driven Luciferase Reporter | HEK293 | 11 nM |
Table 2: Off-Target Activity of this compound on Other Nuclear Receptors (at 10 µM)
| Off-Target Receptor | Effect | Assay Type | Cell Line | Reference |
| Glucocorticoid Receptor (GR) | Activation | Gal4-LBD Cotransfection | HEK293 | |
| Pregnane X Receptor (PXR) | Activation | Gal4-LBD Cotransfection | HEK293 | |
| Farnesoid X Receptor (FXR) | Activation | Gal4-LBD Cotransfection | HEK293 | |
| Vitamin D Receptor (VDR) | Activation | Gal4-LBD Cotransfection | HEK293 | |
| Constitutive Androstane Receptor (CAR) | Activation | Gal4-LBD Cotransfection | HEK293 | |
| Estrogen Receptor α (ERα) | Activation | Gal4-LBD Cotransfection | HEK293 | |
| Estrogen Receptor β (ERβ) | Activation | Gal4-LBD Cotransfection | HEK293 | |
| Retinoid X Receptor (RXR) | Activation | Gal4-LBD Cotransfection | HEK293 | |
| RORγ | Activation | Gal4-LBD Cotransfection | HEK293 | |
| ERRα | Repression | Gal4-LBD Cotransfection | HEK293 | |
| Progesterone Receptor (PR) | Repression | Gal4-LBD Cotransfection | HEK293 |
Troubleshooting Guides
Issue: Unexpected gene expression changes observed with this compound treatment.
-
Possible Cause: The observed effects may be due to the off-target activities of this compound, particularly at concentrations around 10 µM. For example, this compound has been shown to induce lipogenic genes like FASN and SREBP1c in vivo, which is contrary to its LXR antagonist function. This is likely mediated by its activation of other nuclear receptors.
-
Troubleshooting Steps:
-
Validate with a structurally different LXR antagonist: Use another LXR antagonist with a different chemical scaffold to see if the same effect is observed. This can help to distinguish between on-target and off-target effects.
-
Perform dose-response experiments: Determine the minimal concentration of this compound required to inhibit LXR activity. Off-target effects are often more pronounced at higher concentrations.
-
Knockdown of LXRα/β: Use siRNA or other gene-silencing techniques to reduce the expression of LXRα and LXRβ. If the unexpected gene expression persists in the absence of LXRs, it is likely an off-target effect.
-
Profile off-target gene expression: Use qPCR to measure the expression of known target genes of the off-target receptors (e.g., for GR, PXR, FXR) to assess whether these pathways are being activated by this compound in your experimental system.
-
Issue: Inconsistent results between in vitro and in vivo experiments.
-
Possible Cause: this compound exhibits different pharmacological profiles in cell-based assays compared to animal models. In cell lines like HepG2, it acts as an LXR inverse agonist, suppressing lipogenic gene expression. However, in mouse models of non-alcoholic fatty liver disease (NAFLD), it has been observed to increase the expression of these same genes. This discrepancy is attributed to its promiscuous activation of other nuclear receptors that are expressed in the liver.
-
Troubleshooting Steps:
-
Characterize off-target activity in your in vivo model: Analyze the expression of target genes for known off-target receptors (GR, PXR, FXR, etc.) in the relevant tissues of your animal model after this compound treatment.
-
Use a liver-specific LXR inverse agonist as a control: A compound like SR9238, which has limited systemic exposure, can serve as a useful control to delineate the liver-specific LXR-mediated effects from the systemic off-target effects of this compound.
-
Consider the metabolic stability of this compound: The in vivo effects may be influenced by the metabolic products of this compound.
-
Experimental Protocols
Nuclear Receptor Specificity Profiling using a Gal4-LBD Cotransfection Assay
This protocol is designed to assess the promiscuity of this compound by testing its activity against a panel of nuclear receptors.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Seed cells in 96-well plates.
-
Co-transfect the cells with two plasmids:
-
A plasmid expressing the ligand-binding domain (LBD) of a specific nuclear receptor fused to the Gal4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activation sequence (UAS).
-
-
Use a transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with this compound at the desired concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO).
-
Include a known agonist for each nuclear receptor as a positive control.
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
Calculate the fold change in luciferase activity for this compound-treated cells relative to vehicle-treated cells for each nuclear receptor.
-
A significant increase in luciferase activity indicates activation of the receptor, while a decrease suggests repression.
-
Quantitative PCR (qPCR) for On-Target and Off-Target Gene Expression
This protocol allows for the quantification of changes in the expression of LXR target genes and genes regulated by known off-targets of this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 for liver-related studies) to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for a specified duration (e.g., 10 µM for 24 hours). Include a vehicle control.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and primers for the target genes and a housekeeping gene (for normalization).
-
Run the qPCR reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the gene expression in this compound-treated samples to the vehicle-treated controls.
-
Table 3: Example qPCR Primer Sequences for Human Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ABCA1 | CCTGTGGCCAATATCAGGAG | GTCAGAGTCGGAGGAAGCAG |
| SREBP1c | GGAGCCATGGATTGCACATT | GCTTCCAGAGAGGAGGCCAG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: LXR signaling pathway and the inhibitory action of this compound.
Caption: Off-target activation of other nuclear receptors by this compound.
Caption: Troubleshooting workflow for this compound promiscuity.
References
Technical Support Center: GSK2033 Washout Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK2033 in washout experiments. The information is tailored for scientists in drug development and related fields to ensure the successful design and execution of their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antagonist of the Liver X Receptor (LXR), with activity against both LXRα and LXRβ isoforms.[1][2][3] It functions as an inverse agonist, meaning it suppresses the basal transcriptional activity of LXR.[4] In cell-based assays, this compound has been shown to inhibit the expression of LXR target genes such as ATP-binding cassette transporter A1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c).
Q2: Why would I perform a this compound washout experiment?
A2: Washout experiments are crucial for determining the reversibility of a compound's effects. By removing this compound from the experimental system, researchers can assess whether the observed biological changes are transient or permanent. This helps to distinguish between a sustained alteration of cellular signaling and a temporary inhibition that is reversed upon compound removal.
Q3: What is the recommended concentration of this compound to use in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific LXR isoform being targeted. In various studies, concentrations have ranged from nanomolar to micromolar. For example, in HepG2 cells, a 10 μM concentration was used to suppress lipogenic gene expression. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is a solid that can be dissolved in solvents such as DMSO or DMF to create a concentrated stock solution. For instance, a 1 mg/ml stock can be made in DMSO. It is important to note the molecular weight of the specific batch of this compound you are using to ensure accurate molar concentrations. Stock solutions should be stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete washout of this compound | Insufficient washing steps or inadequate volume of wash buffer. | Increase the number of washes (e.g., 3-4 times) with a sufficient volume of pre-warmed, drug-free medium or buffer (e.g., PBS) to ensure complete removal of the compound. A general procedure is to aspirate the drug-containing medium, rinse with buffer, and then add fresh medium. |
| Cell stress or death after washout | The washout procedure itself may be too harsh for the cells. | Minimize the duration of the washing steps and handle the cells gently. Ensure all solutions are at the appropriate temperature (typically 37°C for mammalian cells). |
| Variability between washout replicates | Inconsistent timing or technique during the washing steps. | Standardize the washout protocol by carefully timing each step and ensuring consistent handling across all samples. |
| Unexpected or off-target effects observed | This compound has been reported to have promiscuous activity, targeting other nuclear receptors besides LXR. | Be aware of the potential for off-target effects and consider using appropriate controls to validate that the observed effects are LXR-mediated. This could include using LXR knockout cells or co-treatment with a known LXR agonist. |
| This compound precipitation in culture medium | The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to prevent precipitation and solvent-induced toxicity. |
Experimental Protocols
This compound Washout Protocol for Cell Culture
This protocol provides a general framework for a this compound washout experiment in a cell culture setting. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cells of interest cultured in appropriate vessels
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer (pre-warmed to 37°C)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and grow to the desired confluency.
-
This compound Treatment:
-
Prepare the desired final concentration of this compound in complete culture medium. Remember to include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated samples).
-
Aspirate the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Washout Procedure:
-
Aspirate the this compound-containing or vehicle control medium from the cell culture vessel.
-
Gently wash the cells by adding pre-warmed PBS. Swirl the vessel gently and then aspirate the PBS. Repeat this wash step at least two more times to ensure complete removal of the compound.
-
After the final wash, add fresh, pre-warmed complete culture medium to the cells.
-
-
Post-Washout Incubation and Analysis:
-
Return the cells to the incubator and culture for the desired post-washout time points.
-
At each time point, harvest the cells for downstream analysis (e.g., qPCR for gene expression, western blotting for protein levels, or functional assays).
-
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | Liver X Receptor α (LXRα) & Liver X Receptor β (LXRβ) | |
| IC₅₀ (LXRα) | 17 nM - 0.1 µM | |
| IC₅₀ (LXRβ) | 9 nM - 0.398 µM | |
| Typical Cell Culture Concentration | 10 µM | |
| Solubility | DMSO (1 mg/ml), DMF (5 mg/ml) | |
| Storage of Stock Solution | -20°C or -80°C |
Visualizations
References
challenges with GSK2033 systemic exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2033. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue: Inconsistent or unexpected results in in vivo studies compared to in vitro data.
Q1: Why are my in vivo results with this compound not aligning with my cell-based assay findings? In culture, this compound acts as an LXR inverse agonist, but in my animal model, I'm observing induction of lipogenic genes.
A1: This is a documented challenge with this compound and is likely due to its promiscuous activity in vivo.[1][2][3] While this compound is a potent LXR antagonist/inverse agonist in controlled cellular systems, it has been shown to interact with a range of other nuclear receptors when administered systemically.[1][4] This off-target activity can lead to complex and sometimes contradictory biological effects.
Troubleshooting Steps:
-
Confirm On-Target Activity: In parallel with your in vivo experiments, it is crucial to include in vitro positive and negative controls to confirm that the batch of this compound you are using is active as an LXR inverse agonist.
-
Assess Off-Target Effects: If possible, measure the expression of genes known to be regulated by other nuclear receptors that this compound may target, such as the glucocorticoid receptor, pregnane X receptor (PXR), and farnesoid X receptor (FXR).
-
Consider a Different Compound: For studies requiring high specificity for LXR antagonism in vivo, you might consider using a more specific LXR antagonist or a compound with a different off-target profile.
Q2: I am observing high variability in plasma concentrations of this compound in my animal studies. What could be the cause?
A2: Variability in systemic exposure can arise from several factors. While pharmacokinetic data shows sustained plasma levels of this compound over an 8-hour period following a single intraperitoneal (i.p.) injection, individual animal differences in metabolism and clearance can contribute to variability.
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent i.p. injection technique to minimize variability in absorption.
-
Monitor Animal Health: Factors such as diet, age, and underlying health status of the animals can influence drug metabolism. Ensure your animal cohorts are well-matched.
-
Formulation: The formulation of this compound for injection is critical. Ensure it is fully solubilized and stable in the vehicle used.
Frequently Asked Questions (FAQs)
Q3: What is the established mechanism of action of this compound?
A3: this compound is a potent antagonist of both Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ). In cell-based assays, it functions as an inverse agonist, suppressing the basal transcription of LXR target genes by promoting the recruitment of corepressors.
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to be promiscuous, targeting a number of other nuclear receptors. This includes, but is not limited to, the glucocorticoid receptor, pregnane X receptor (PXR), farnesoid X receptor (FXR), retinoic acid-related orphan receptor gamma (RORγ), retinoid X receptor alpha (RXRα), and estrogen receptors alpha (ERα) and beta (ERβ).
Q5: What is a recommended in vivo dosing regimen for this compound in mice?
A5: A previously published study in a mouse model of non-alcoholic fatty liver disease (NAFLD) used a daily intraperitoneal (i.p.) injection of 30 mg/kg this compound for 28 days. Another study in a model of atherosclerosis used a dosage of 10 mg/kg/day. The optimal dose will depend on the specific animal model and experimental goals.
Q6: How should I prepare this compound for in vitro and in vivo use?
A6: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo administration, the formulation should be appropriate for the route of administration (e.g., i.p. injection). While the specific vehicle for the 30 mg/kg mouse study is not detailed in the provided results, it is crucial to ensure the compound is in a stable and biocompatible solution or suspension.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| LXRα | Cotransfection Assay | 17 nM | |
| LXRβ | Cotransfection Assay | 9 nM | |
| LXRα | ABCA1 Reporter Assay | 52 nM | |
| LXRβ | ABCA1 Reporter Assay | 10 nM | |
| LXRα | Transactivation Assay | 0.1 µM | |
| LXRβ | Transactivation Assay | 0.398 µM |
Table 2: Example In Vivo Dosing of this compound in Mice
| Animal Model | Dosage | Route of Administration | Duration | Reference |
| Diet-Induced Obese (NAFLD) | 30 mg/kg | Intraperitoneal (i.p.) | 28 days | |
| Apolipoprotein E-deficient (Atherosclerosis) | 10 mg/kg/day | Not specified | Not specified |
Experimental Protocols
Protocol 1: In Vitro LXR Inverse Agonist Activity in HepG2 Cells
-
Cell Culture: Maintain HepG2 cells in minimal essential medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Treatment: Seed HepG2 cells in appropriate culture plates. Once attached, treat the cells with varying concentrations of this compound (dissolved in DMSO) for 24 hours.
-
RNA Isolation: After the 24-hour treatment, lyse the cells and isolate total RNA using a commercial kit (e.g., Qiagen RNeasy kit).
-
Quantitative Real-Time PCR (qPCR):
-
Reverse transcribe the isolated RNA into cDNA.
-
Perform qPCR to assess the expression levels of LXR target genes such as FASN and SREBP1c. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data to determine the effect of this compound on the basal expression of these genes.
-
Protocol 2: In Vivo Pharmacokinetic and Efficacy Study in a Mouse Model of NAFLD
-
Animal Model: Use diet-induced obese (DIO) C57BL/6 mice as a model for NAFLD.
-
Formulation and Dosing: Formulate this compound in a suitable vehicle for intraperitoneal (i.p.) injection. Administer a daily dose of 30 mg/kg for 28 days.
-
Pharmacokinetic Analysis:
-
On a separate cohort of mice, perform a single i.p. injection of 30 mg/kg this compound.
-
Collect plasma and liver tissue samples at various time points (e.g., 0, 1, 2, 4, 8 hours) post-injection.
-
Analyze the concentration of this compound in the samples using an appropriate analytical method (e.g., LC-MS/MS).
-
-
Efficacy Assessment (after 28-day treatment):
-
Collect plasma for analysis of triglyceride levels.
-
Harvest liver tissue for:
-
Measurement of hepatic triglyceride content.
-
Gene expression analysis by qPCR to assess the levels of lipogenic genes (Fasn, Srebp-1c) and inflammatory markers.
-
-
Visualizations
Caption: LXR signaling pathway and the inhibitory action of this compound.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to LXR Antagonists: GSK2033 vs. SR9238 and SR9243
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the liver X receptor (LXR) antagonist GSK2033 with other notable alternatives, namely SR9238 and SR9243. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate compound for their studies.
Introduction to Liver X Receptors (LXRs)
Liver X receptors (LXRα and LXRβ) are nuclear receptors that play a crucial role in regulating cholesterol, lipid, and glucose metabolism. As ligand-activated transcription factors, they form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) on target genes. Activation of LXRs promotes reverse cholesterol transport, but also stimulates lipogenesis, which can lead to undesirable side effects such as hepatic steatosis. This has driven the development of LXR antagonists and inverse agonists as potential therapeutics for metabolic diseases.
This compound: A Promiscuous LXR Antagonist
This compound is a potent LXR antagonist with inverse agonist properties. In vitro studies have demonstrated its efficacy in suppressing the expression of LXR target genes involved in lipogenesis, such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)[1]. However, its in vivo performance has been paradoxical. In mouse models of non-alcoholic fatty liver disease (NAFLD), this compound failed to improve hepatic steatosis and unexpectedly increased the expression of lipogenic genes[1][2][3]. This discrepancy is attributed to its significant off-target activity, as this compound has been shown to interact with a range of other nuclear receptors, including the pregnane X receptor (PXR), farnesoid X receptor (FXR), and glucocorticoid receptor (GR)[2]. This promiscuity complicates the interpretation of in vivo data and limits its utility as a specific LXR antagonist in complex biological systems.
SR9238 and SR9243: Selective LXR Inverse Agonists
In contrast to this compound, SR9238 and its systemically available analog, SR9243, have demonstrated more selective and predictable LXR antagonism. SR9238 is characterized as a liver-selective LXR inverse agonist, which is advantageous for minimizing potential peripheral side effects. SR9243, a derivative of SR9238, is designed for systemic exposure. Both compounds have shown efficacy in preclinical models of metabolic disease and cancer by effectively suppressing lipogenesis and glycolysis without the confounding off-target effects observed with this compound.
Quantitative Comparison of LXR Antagonists
The following table summarizes the key quantitative data for this compound, SR9238, and SR9243 based on available experimental evidence.
| Parameter | This compound | SR9238 | SR9243 |
| Mechanism of Action | LXR Antagonist / Inverse Agonist | LXR Inverse Agonist | LXR Inverse Agonist |
| LXRα IC50 | 17 nM (LXRE-luciferase), 52 nM (ABCA1-luciferase), 100 nM (antagonist activity) | 214 nM (co-transfection assay) | Not explicitly reported in co-transfection assays, but potent nanomolar suppression of LXRα-dependent transcription |
| LXRβ IC50 | 9 nM (LXRE-luciferase), 10 nM (ABCA1-luciferase), 398 nM (antagonist activity) | 43 nM (co-transfection assay) | Potent nanomolar suppression of LXRβ-dependent transcription |
| Selectivity | Promiscuous: Activates RORγ, FXR, VDR, PXR, CAR, ERα, ERβ, GR, ERRβ, ERRγ; Suppresses ERRα, PR (at 10 µM) | Selective for LXRs over a panel of other nuclear receptors | Selective for LXRs; no significant activity on other nuclear receptors at 10 µM |
| In Vivo Efficacy (NAFLD) | No reduction in hepatic steatosis; increased lipogenic gene expression | Reduces hepatic steatosis, inflammation, and fibrosis | Reduces hepatic fibrosis and inflammation |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
A Head-to-Head Comparison of GSK2033 and T0901317: LXR Modulation in Research
An objective guide for researchers, scientists, and drug development professionals on the contrasting effects of the LXR antagonist GSK2033 and the LXR agonist T0901317. This document provides a comprehensive overview of their mechanisms of action, off-target effects, and impacts on key biological pathways, supported by experimental data and detailed protocols.
This guide serves as a critical resource for the scientific community, offering a detailed comparison of two widely studied modulators of the Liver X Receptor (LXR), this compound and T0901317. While both compounds are instrumental in investigating the roles of LXR in metabolism and inflammation, they possess distinct and often opposing activities. Furthermore, a significant degree of promiscuous activity for both molecules necessitates careful interpretation of experimental outcomes. This guide aims to provide clarity by presenting quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions.
Data Presentation
The following tables summarize the quantitative data for this compound and T0901317, highlighting their potency, selectivity, and effects on gene expression.
Table 1: Potency and Selectivity of this compound and T0901317 on Nuclear Receptors
| Compound | Target | Action | pIC50 / IC50 | EC50 / Kd | Species | Assay Type |
| This compound | LXRα | Antagonist | 7.0 | IC50: 17 nM, 1.7 µM | Human, Mouse | Cotransfection Assay |
| LXRβ | Antagonist | 7.4 | IC50: 9 nM, 167 nM | Human, Mouse | Cotransfection Assay[1] | |
| RORγ, FXR, VDR, PXR, CAR, ERα, ERβ, GR, ERRβ, ERRγ | Agonist | - | - | Human | Gal4-LBD Cotransfection Assay | |
| ERRα, PR | Inverse Agonist | - | - | Human | Gal4-LBD Cotransfection Assay[2] | |
| T0901317 | LXRα | Agonist | - | EC50: 20 nM, ~50 nM; Kd: 7 nM | Human | Cell Reporter Assay, Binding Assay[3] |
| LXRβ | Agonist | - | Kd: 22 nM | Human | Binding Assay | |
| FXR | Agonist | - | EC50: 5 µM | - | Cell Reporter Assay | |
| PXR | Agonist | - | - | Human | - | |
| RORα | Inverse Agonist | - | Ki: 132 nM | - | Binding Assay | |
| RORγ | Inverse Agonist | - | Ki: 51 nM | - | Binding Assay | |
| CAR | Inverse Agonist | - | - | - | - |
Table 2: Effects of this compound and T0901317 on Target Gene Expression
| Compound | Gene Target | Effect | Cell Type / Model | Concentration / Dose | Duration |
| This compound | FASN, SREBP-1c | Suppression | HepG2 cells | 10 µM | 24 hours |
| FASN, SREBP-1c | Induction | Mouse NAFLD model | 30 mg/kg/day (i.p.) | 1 month | |
| ABCA1, ABCG1 | Suppression (of oxLDL-induced upregulation) | Human Monocytes | 2.5 µM | 24 hours | |
| T0901317 | ABCA1, ABCG1 | Induction | Human Macrophages | 5-10 µM | 24 hours (mRNA), 48 hours (protein) |
| ABCA1, ABCG1, APOE | Induction | Mouse Hematopoietic Stem and Progenitor Cells | - | 3 days | |
| SREBP-1c | Induction | - | - | - | |
| Inflammatory genes (e.g., IL-6, TNFα) | Suppression | RAW264.7 macrophages | 0.1 µM | 18 hours pretreatment |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon the findings.
Cell-Based Cotransfection Assay for LXR Activity
-
Objective: To determine the agonist or antagonist activity of compounds on LXRα and LXRβ.
-
Cell Line: HEK293 cells are commonly used due to their high transfection efficiency.
-
Protocol:
-
HEK293 cells are seeded in 24-well plates.
-
Cells are cotransfected with plasmids encoding for full-length LXRα or LXRβ, a luciferase reporter gene driven by an LXR response element (LXRE), and a control plasmid (e.g., β-galactosidase) for normalization.
-
After 24 hours, the cells are treated with varying concentrations of this compound (to test for inverse agonism/antagonism) or T0901317 (to test for agonism). For antagonist testing, cells are co-treated with a known LXR agonist.
-
Following a 24-hour incubation period, cells are lysed.
-
Luciferase and β-galactosidase activities are measured using a luminometer and spectrophotometer, respectively.
-
Luciferase activity is normalized to β-galactosidase activity to control for transfection efficiency. IC50 or EC50 values are calculated from dose-response curves.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA levels of LXR target genes (e.g., FASN, SREBP-1c, ABCA1, ABCG1) in response to compound treatment.
-
Cell Lines: HepG2 (human liver cancer cell line), RAW264.7 (mouse macrophage cell line), or primary human monocytes are suitable models.
-
Protocol:
-
Cells are seeded in 6-well plates and allowed to adhere.
-
Cells are treated with the desired concentrations of this compound or T0901317 for a specified duration (e.g., 24 hours).
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR is performed using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.
-
The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
In Vivo Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
-
Objective: To evaluate the in vivo efficacy of this compound in a disease model relevant to LXR's role in metabolism.
-
Animal Model: Diet-induced obese (DIO) C57BL/6J mice are a common model for NAFLD.
-
Protocol:
-
Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and hepatic steatosis.
-
Mice are then treated with this compound (e.g., 30 mg/kg, intraperitoneal injection, once daily) or vehicle control for a specified period (e.g., 1 month).
-
Throughout the study, animal weight and food intake are monitored.
-
At the end of the treatment period, mice are euthanized, and blood and liver tissues are collected.
-
Plasma lipid levels (triglycerides, cholesterol) are measured.
-
Liver tissue is used for histological analysis (H&E staining) to assess steatosis and for gene expression analysis (qPCR) of lipogenic genes (e.g., Fasn, Srebp-1c).
-
In Vivo Mouse Model of Atherosclerosis
-
Objective: To assess the in vivo impact of T0901317 on the development of atherosclerosis.
-
Animal Model: Low-density lipoprotein receptor-deficient (LDLR-/-) mice or Apolipoprotein E-deficient (Apoe-/-) mice are standard models for atherosclerosis research.
-
Protocol:
-
LDLR-/- or Apoe-/- mice are fed an atherogenic diet (high-fat, high-cholesterol).
-
Mice are treated with T0901317 (e.g., 10-50 mg/kg/day, oral gavage or intravenous injection) or vehicle control for a defined duration (e.g., 8 weeks).
-
Plasma lipid profiles are monitored throughout the study.
-
The extent of atherosclerotic lesions in the aorta is quantified by en face analysis after Oil Red O staining.
-
Aortic root sections can be further analyzed by histology and immunohistochemistry to assess lesion composition (e.g., macrophage content).
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: LXR Signaling Pathways for T0901317 and this compound.
Caption: General Experimental Workflow for Compound Evaluation.
Discussion of Contrasting Effects
A critical point of comparison between this compound and T0901317 lies in their divergent effects on lipid metabolism, particularly concerning the expression of lipogenic genes such as FASN and SREBP-1c. In in vitro models, this compound acts as an LXR inverse agonist, suppressing the basal transcription of these genes. However, this effect is paradoxically reversed in in vivo models of NAFLD, where this compound treatment leads to an induction of Fasn and Srebp-1c expression. This discrepancy is likely attributable to the compound's promiscuous activity on other nuclear receptors that also regulate hepatic gene expression.
In contrast, T0901317, as a potent LXR agonist, consistently upregulates the expression of LXR target genes involved in both reverse cholesterol transport (ABCA1, ABCG1) and lipogenesis (SREBP-1c). This dual action highlights the therapeutic challenge of targeting LXR, as the beneficial anti-atherosclerotic effects of promoting cholesterol efflux are often accompanied by the undesirable side effect of increased hepatic triglycerides.
Regarding inflammation, T0901317 has demonstrated clear anti-inflammatory properties, largely through the inhibition of the NF-κB signaling pathway. This compound's role in inflammation is more complex. While it can antagonize LXR-mediated effects, its off-target activities may independently modulate inflammatory responses, leading to context-dependent outcomes.
References
GSK2033 as an LXR Inverse Agonist: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK2033's performance as a Liver X Receptor (LXR) inverse agonist against other alternatives, supported by experimental data. Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors pivotal in regulating cholesterol, lipid, and glucose metabolism, as well as inflammatory responses.[1][2] While LXR agonists have been explored for treating conditions like atherosclerosis, their therapeutic potential is often hampered by the induction of hepatic lipogenesis, leading to hypertriglyceridemia and fatty liver disease.[2][3] This has spurred interest in LXR inverse agonists, which actively suppress the basal activity of LXRs, offering a potential therapeutic window to mitigate LXR-driven lipogenesis.[2]
This compound: An LXR Inverse Agonist with Caveats
This compound has been characterized as a potent LXR antagonist with inverse agonist properties. In cell-based assays, it effectively suppresses the basal transcription of LXR target genes and recruits corepressors to the LXR complex. However, its utility as a specific LXR modulator in vivo is compromised by a significant degree of promiscuity, targeting a range of other nuclear receptors. This off-target activity has led to unexpected and, in some cases, contradictory results in animal models, particularly concerning the regulation of lipogenic genes.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and its comparators, providing a basis for evaluating their potency and selectivity.
Table 1: In Vitro Potency of LXR Inverse Agonists
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | LXRα | Cotransfection Assay | 17 | |
| LXRβ | Cotransfection Assay | 9 | ||
| LXRα | ABCA1 Reporter Assay | 52 | ||
| LXRβ | ABCA1 Reporter Assay | 10 | ||
| SR9238 | LXRα/β | Cotransfection Assay | ~100-350 | |
| SR9243 | LXRα/β | Not Specified | Not Specified |
Table 2: In Vivo Effects on Lipogenic Gene Expression
| Compound | Model | Key Lipogenic Genes | Effect | Reference |
| This compound | Diet-Induced Obese Mice | Fasn, Srebp-1c | Increased Expression | |
| SR9238 | Diet-Induced Obese Mice | Fasn, Srebp-1c | Suppressed Expression |
Experimental Protocols
The validation of this compound and other LXR inverse agonists typically involves a series of in vitro and in vivo experiments.
Cell-Based Cotransfection Assays
Objective: To determine the ability of a compound to suppress the basal transcriptional activity of LXRα and LXRβ.
Methodology:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.
-
Plasmids: Cells are transiently transfected with plasmids encoding full-length LXRα or LXRβ, a luciferase reporter gene under the control of an LXR response element (LXRE), and a control plasmid (e.g., β-galactosidase) for normalization.
-
Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Analysis: Luciferase activity is measured and normalized to the control. The IC50 value, representing the concentration at which the compound inhibits 50% of the basal LXR activity, is calculated.
Gene Expression Analysis
Objective: To assess the effect of the compound on the expression of known LXR target genes.
Methodology:
-
Cell Line: Human hepatoma (HepG2) cells are a relevant model for studying hepatic lipogenesis.
-
Treatment: Cells are treated with the test compound for a specified duration (e.g., 24 hours).
-
RNA Isolation and qPCR: Total RNA is isolated, reverse-transcribed to cDNA, and the expression levels of target genes (e.g., FASN, SREBP1c) are quantified using quantitative real-time PCR (qPCR).
In Vivo Efficacy Studies
Objective: To evaluate the effect of the compound on metabolic parameters in an animal model of metabolic disease.
Methodology:
-
Animal Model: Diet-induced obese (DIO) mice are frequently used as a model for non-alcoholic fatty liver disease (NAFLD).
-
Dosing: The compound is administered to the animals daily for a defined period (e.g., 30 mg/kg, intraperitoneal injection, for one month).
-
Analysis: At the end of the study, plasma and liver samples are collected for analysis of triglyceride levels and hepatic gene expression.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the LXR signaling pathway and a typical experimental workflow for validating an LXR inverse agonist.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
- 3. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
Confirming Target Engagement of Cellular Probes: A Comparative Guide Featuring GSK2033
In the realm of drug discovery and chemical biology, confirming that a molecule interacts with its intended target within a cellular environment is a critical step. This guide provides a comparative overview of methodologies to ascertain target engagement, with a specific focus on the Liver X Receptor (LXR) antagonist, GSK2033, and broader applications to kinase inhibitors.
This compound: An LXR Inverse Agonist
This compound is a well-characterized small molecule that acts as an inverse agonist for Liver X Receptors alpha (LXRα) and beta (LXRβ)[1][2]. LXRs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation[3]. As an inverse agonist, this compound suppresses the basal transcriptional activity of LXRs[1]. While this compound has been shown to be a potent LXR modulator, it has also demonstrated promiscuous activity, targeting other nuclear receptors, which underscores the importance of comprehensive target engagement and selectivity profiling[1].
Methods for Confirming Target Engagement in Cells
Several robust methods exist to confirm the interaction of a small molecule with its target protein within a cell. Below is a comparison of key techniques applicable to nuclear receptors like LXR and protein kinases.
Table 1: Comparison of Cellular Target Engagement Assays
| Assay | Principle | Throughput | Endpoint Measurement | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. | Low to High | Western Blot, ELISA, or Reporter Assay | Label-free; applicable to native proteins in cells and tissues; provides evidence of direct binding. | Not all proteins show a significant thermal shift; optimization of heating conditions is required. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer compound. | High | BRET Ratio | Highly sensitive and quantitative; provides real-time binding kinetics in live cells. | Requires genetic modification of the target protein; dependent on the availability of a suitable fluorescent tracer. |
| Reporter Gene Assay | Ligand-induced activation or repression of a target-responsive promoter driving the expression of a reporter gene (e.g., luciferase). | High | Luminescence, Fluorescence, or Colorimetric Signal | Measures the functional consequence of target engagement; highly sensitive. | Indirect measure of binding; susceptible to off-target effects that influence the reporter pathway. |
| Immunoprecipitation-Western Blot | Co-immunoprecipitation of the target protein to detect changes in its interactions or post-translational modifications upon compound treatment. | Low | Western Blot | Provides information on downstream signaling events and protein-protein interactions. | Indirect measure of target engagement; can be influenced by off-target effects. |
| Kinase Activity Assays (for Kinases) | Measurement of the phosphorylation of a substrate by the target kinase in cell lysates or in vitro. | Medium to High | Luminescence (ADP-Glo™), Fluorescence, or Radioactivity | Direct measure of enzymatic inhibition. | In vitro assays may not reflect cellular potency; requires specific substrates and antibodies. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol is adapted from published methods and can be used to assess the binding of this compound to LXR.
Objective: To determine if this compound binds to and stabilizes LXR in intact cells.
Materials:
-
Cells expressing the target protein (e.g., HepG2 cells for LXR)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against the target protein (e.g., anti-LXRα) and loading control (e.g., anti-GAPDH)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. A no-heat control should be included.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific to the target protein. A loading control should also be probed to ensure equal loading.
-
Data Analysis: Quantify the band intensities. Increased thermal stability of the target protein in the presence of the compound will result in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
NanoBRET™ Target Engagement Assay Protocol
This protocol describes a general method for assessing target engagement using NanoBRET™ technology, which can be applied to RIPK2 or other kinases.
Objective: To quantify the binding of a test compound to a NanoLuc®-tagged target protein in live cells.
Materials:
-
Cells expressing the NanoLuc®-fusion protein
-
NanoBRET™ Tracer
-
Test compound (e.g., a kinase inhibitor)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96- or 384-well plates
Procedure:
-
Cell Plating: Seed cells expressing the NanoLuc®-target fusion protein into the wells of a white assay plate and incubate overnight.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the test compound and the fluorescent tracer to the cells in Opti-MEM®. Include controls with tracer only (no compound) and no tracer (background).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 2 hours).
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor to all wells.
-
Signal Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. The corrected BRET ratio is obtained by subtracting the background BRET ratio. Plot the corrected BRET ratio against the log of the compound concentration to determine the IC50 value.
Visualizing Cellular Target Engagement
Signaling Pathway of LXR
The following diagram illustrates the general signaling pathway of Liver X Receptors.
Caption: LXR signaling pathway and the effect of this compound.
Experimental Workflow for CETSA®
This diagram outlines the key steps in a Cellular Thermal Shift Assay.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).
Logical Comparison of Target Engagement Methods
This diagram illustrates the relationship between direct and indirect methods for confirming target engagement.
Caption: Classification of target engagement confirmation methods.
References
A Comparative Analysis of GSK2033 and GW3965: Two Modulators of the Liver X Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely utilized research compounds, GSK2033 and GW3965, which target the Liver X Receptors (LXRs), critical regulators of lipid metabolism, inflammation, and cholesterol homeostasis. While both molecules modulate LXR activity, they do so in opposing manners, leading to distinct downstream biological effects. This document outlines their mechanisms of action, presents a quantitative comparison of their performance based on experimental data, details common experimental protocols for their evaluation, and visualizes the key signaling pathways and experimental workflows.
Introduction to LXR and its Ligands
Liver X Receptors, comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that, upon activation by endogenous oxysterols, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) on the DNA, initiating the transcription of target genes. These genes are primarily involved in the reverse transport of cholesterol, lipogenesis, and the inflammatory response. The modulation of LXR activity through synthetic ligands has been a focal point of research for therapeutic interventions in cardiovascular diseases, non-alcoholic fatty liver disease (NAFLD), and certain cancers.
GW3965 is a potent and selective synthetic LXR agonist.[1][2][3] Its activation of LXR mimics the effects of endogenous ligands, leading to the upregulation of genes involved in cholesterol efflux and fatty acid synthesis. In contrast, This compound is characterized as an LXR antagonist or inverse agonist, functioning to block the receptor's basal activity and inhibit the transcription of LXR target genes.[4][5] However, it is crucial to note that this compound has been reported to exhibit promiscuous activity, targeting other nuclear receptors, which can complicate the interpretation of experimental results.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and GW3965, providing a direct comparison of their potency and efficacy.
| Parameter | This compound | GW3965 | Reference(s) |
| Mechanism of Action | LXR Antagonist / Inverse Agonist | LXR Agonist | , |
| EC50 for hLXRα | - | 190 nM | |
| EC50 for hLXRβ | - | 30 nM | |
| IC50 for LXRα | 17 nM (full-length) | - | |
| IC50 for LXRβ | 9 nM (full-length) | - | |
| pIC50 for LXRα | 7 | - | |
| pIC50 for LXRβ | 7.4 | - |
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and a typical experimental approach for studying these compounds, the following diagrams have been generated using Graphviz.
Caption: LXR signaling pathway activation by GW3965 and inhibition by this compound.
Caption: A typical experimental workflow for comparing the effects of this compound and GW3965.
Comparative Performance and Experimental Findings
Direct comparative studies have elucidated the opposing effects of this compound and GW3965 on cellular processes, particularly in macrophages.
-
Macrophage Polarization and Gene Expression: In a study investigating the role of LXR in macrophage polarization, human monocytes were treated with either GW3965 or this compound during differentiation. RNA sequencing revealed that GW3965, the LXR agonist, significantly altered the transcriptome of the resulting macrophages, as expected. Conversely, the LXR inverse agonist this compound also profoundly impacted gene expression, often in the opposite direction to GW3965. For instance, this compound was shown to impair the effects of GW3965 when co-administered. This study highlights the utility of using both compounds to dissect the specific roles of LXR in macrophage function.
-
Hepatic Lipogenesis: LXR activation is known to induce the expression of lipogenic genes in the liver, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS). While GW3965 consistently upregulates these genes, this compound has been shown in cell-based assays to suppress their basal expression. However, in a mouse model of NAFLD, this compound unexpectedly led to an increase in the expression of Fasn and Srebp-1c, an effect attributed to its off-target activities on other nuclear receptors. This underscores the importance of considering the promiscuity of this compound in in vivo studies.
-
Cholesterol Efflux: A primary function of LXR activation is the promotion of reverse cholesterol transport through the upregulation of ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1. GW3965 is a potent inducer of these genes. Conversely, this compound has been demonstrated to inhibit the expression of LXR target genes, including ABCA1, in response to LXR agonists.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare LXR modulators like this compound and GW3965, based on methodologies reported in the literature.
Cell-Based Reporter Gene Assay
This assay is fundamental for determining the agonist or antagonist activity of a compound on LXR.
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector for the full-length human LXRα or LXRβ.
-
An expression vector for RXRα.
-
A reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Protocol:
-
Seed HEK293T cells in 24-well plates.
-
Transfect the cells with the LXR, RXR, LXRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the test compounds (this compound or GW3965) at various concentrations. A vehicle control (e.g., DMSO) should be included. For antagonist assays, cells are co-treated with a known LXR agonist (like GW3965) and varying concentrations of the potential antagonist (this compound).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to quantify the effect of the compounds on the expression of specific LXR target genes.
-
Cell Line: Human monocytic cell line THP-1, differentiated into macrophages, or the human hepatoma cell line HepG2.
-
Protocol:
-
Plate the cells and differentiate if necessary (e.g., treat THP-1 monocytes with PMA).
-
Treat the differentiated macrophages or HepG2 cells with this compound, GW3965, or vehicle control at desired concentrations for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c, FAS) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
In Vivo Mouse Model of Atherosclerosis
This protocol outlines a general approach to assess the in vivo efficacy of LXR modulators on the development of atherosclerosis.
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice, which are prone to developing atherosclerosis.
-
Protocol:
-
Feed the mice a high-fat/high-cholesterol diet to induce atherosclerosis.
-
Administer this compound, GW3965, or vehicle control to the mice daily via oral gavage or intraperitoneal injection for a specified period (e.g., 8-12 weeks).
-
At the end of the treatment period, euthanize the mice and collect blood and tissues.
-
Analyze plasma lipid profiles (total cholesterol, HDL, LDL, triglycerides).
-
Isolate the aorta and perform en face analysis or cross-sectional analysis of the aortic root to quantify the atherosclerotic lesion area.
-
Isolate RNA from the liver and other tissues to analyze the expression of LXR target genes by qPCR.
-
Conclusion
This compound and GW3965 represent two sides of the LXR modulation coin, serving as invaluable tools for researchers investigating the roles of this critical nuclear receptor. GW3965 is a reliable and selective LXR agonist that potently activates LXR signaling, leading to the transcriptional upregulation of genes involved in cholesterol efflux and lipogenesis. In contrast, this compound acts as an LXR antagonist or inverse agonist, inhibiting LXR-mediated transcription. However, its utility in in vivo studies may be tempered by its promiscuous nature and off-target effects. A thorough understanding of their distinct mechanisms of action, coupled with the appropriate experimental design and careful interpretation of data, is essential for advancing our knowledge of LXR biology and its therapeutic potential.
References
Validating GSK2033-Induced Gene Expression Changes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression changes induced by the Liver X Receptor (LXR) antagonist, GSK2033, with an alternative LXR inverse agonist, SR9238. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a well-characterized antagonist of the Liver X Receptors alpha (LXRα) and beta (LXRβ), nuclear receptors that play a pivotal role in regulating lipid metabolism and inflammation. In cell-based assays, this compound effectively functions as an LXR inverse agonist, suppressing the basal transcription of LXR target genes. However, its in vivo effects can be complex due to off-target activities. This guide explores the validation of gene expression changes induced by this compound, offering a comparison with the liver-specific LXR inverse agonist SR9238 and detailing standard experimental protocols for robust validation.
Data Presentation: this compound vs. SR9238
The following tables summarize the differential effects of this compound and SR9238 on the expression of key LXR target genes in both in vitro and in vivo models.
Table 1: Effect of LXR Modulators on Gene Expression in HepG2 Cells (In Vitro)
| Gene | Treatment | Fold Change vs. Control | Reference |
| FASN | This compound (10 µM, 24h) | Suppression | [1] |
| SREBP1 | This compound (10 µM, 24h) | Suppression | [1] |
Table 2: Effect of LXR Modulators on Hepatic Gene Expression in a Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD) (In Vivo)
| Gene | Treatment | Fold Change vs. Control | Reference |
| Fasn | This compound (30 mg/kg/day, 28 days) | Significant Increase | [1] |
| Srebp1c | This compound (30 mg/kg/day, 28 days) | Significant Increase | [1] |
| Fasn | SR9238 (30 mg/kg/day, 28 days) | Suppression | [1] |
| Srebp1c | SR9238 (30 mg/kg/day, 28 days) | Suppression | |
| Tnfα | This compound (30 mg/kg/day, 28 days) | Trend towards increase (not significant) | |
| Hmgcr | This compound (30 mg/kg/day, 28 days) | No effect | |
| Cyp7A1 | This compound (30 mg/kg/day, 28 days) | No effect |
The data clearly illustrate the contradictory effects of this compound in cell-based versus whole-animal models. This discrepancy is attributed to this compound's promiscuous nature, as it has been shown to activate other nuclear receptors, including the glucocorticoid receptor, pregnane X receptor, and farnesoid X receptor, which can also influence hepatic gene expression.
Signaling Pathway
The following diagram illustrates the canonical Liver X Receptor (LXR) signaling pathway and the points of intervention for agonists, inverse agonists like SR9238, and antagonists like this compound.
Experimental Workflow for Validation
A robust validation of gene expression changes involves a multi-tiered approach, from initial RNA analysis to protein-level confirmation and epigenetic investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol is for the quantification of mRNA levels of target genes.
a. RNA Isolation:
-
Harvest cells or tissues and immediately homogenize in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction method followed by isopropanol precipitation.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Assess RNA quantity and quality using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for integrity.
b. cDNA Synthesis (Reverse Transcription):
-
In a sterile, RNase-free tube, combine 1-2 µg of total RNA, oligo(dT) primers, and random hexamers.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add a master mix containing reverse transcriptase buffer, dNTPs, and an RNase inhibitor.
-
Add reverse transcriptase enzyme.
-
Incubate at 25°C for 10 minutes, followed by 50°C for 50 minutes, and then inactivate the enzyme at 85°C for 5 minutes.
c. qPCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR detection system with the following typical cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Western Blot Analysis
This protocol is for the detection and quantification of specific proteins.
a. Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
This protocol is for identifying the genome-wide binding sites of a protein of interest or the locations of specific histone modifications.
a. Chromatin Preparation:
-
Cross-link protein-DNA complexes in cells or tissues with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-600 bp.
b. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific for the target protein or histone modification overnight at 4°C.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
c. DNA Purification and Library Preparation:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Prepare a sequencing library from the purified ChIP DNA and input control DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
d. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Annotate the peaks to identify associated genes and perform downstream analysis such as motif discovery and pathway analysis.
Conclusion
Validating the gene expression changes induced by a compound like this compound requires a multifaceted approach. While it demonstrates clear LXR antagonist activity in vitro, its promiscuous nature leads to divergent and sometimes paradoxical effects in vivo. A direct comparison with a more specific compound, such as SR9238, is crucial for interpreting these results. Furthermore, rigorous validation using a combination of RT-qPCR, Western blotting, and ChIP-seq provides a comprehensive understanding of the compound's impact on the transcriptome, proteome, and epigenome. The protocols and data presented in this guide offer a framework for researchers to design and execute robust validation studies in the field of drug discovery and development.
References
A Comparative Guide to the In Vitro and In Vivo Effects of the LXR Modulator GSK2033
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Liver X Receptor (LXR) modulator GSK2033 with alternative LXR ligands, supported by experimental data. This compound has been characterized primarily as an LXR antagonist; however, its pharmacological profile reveals a complex interplay between its effects in controlled cellular systems and its activity in whole-organism models. This guide aims to elucidate these differences to aid researchers in the selection and interpretation of studies involving LXR modulation.
Introduction to this compound and LXR Signaling
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that are critical regulators of cholesterol, lipid, and glucose metabolism, as well as inflammatory responses. LXRs form heterodimers with the Retinoid X Receptor (RXR) and, upon activation by endogenous oxysterols or synthetic ligands, bind to LXR Response Elements (LXREs) in the promoter regions of target genes to activate their transcription.
This compound was developed as a potent LXR antagonist. In vitro, it effectively suppresses the basal transcriptional activity of both LXRα and LXRβ. However, in vivo studies have revealed a paradoxical and promiscuous activity profile, diverging significantly from its expected function as a pure antagonist. This guide compares this compound with an LXR inverse agonist (SR9238) and two well-characterized LXR agonists (T0901317 and GW3965) to provide a comprehensive overview of their differential effects.
Comparative Analysis of LXR Modulators
The following tables summarize the quantitative data on the in vitro and in vivo effects of this compound and selected alternative LXR modulators.
Table 1: In Vitro Effects of LXR Modulators
| Compound | Mechanism of Action | Target | IC₅₀ / EC₅₀ | Effect on LXR Target Genes (e.g., FASN, SREBP-1c, ABCA1) in Cell Culture |
| This compound | LXR Antagonist / Inverse Agonist | LXRα / LXRβ | IC₅₀: 9-17 nM (LXRβ/α, reporter assay); 10-52 nM (LXRβ/α, ABCA1 reporter)[1][2] | Suppresses basal expression in HepG2 and THP-1 cells[1][2] |
| SR9238 | LXR Inverse Agonist | LXRα / LXRβ | IC₅₀: 43 nM (LXRβ), 214 nM (LXRα)[3] | Suppresses basal expression in HepG2 cells |
| T0901317 | LXR Agonist | LXRα / LXRβ | - | Induces expression in various cell lines, including cardiomyocytes and cancer cells |
| GW3965 | LXR Agonist | LXRα / LXRβ | EC₅₀: 30 nM (LXRβ), 190 nM (LXRα) | Induces expression of ABCA1 and reduces LDLR in glioblastoma cells |
Table 2: In Vivo Effects of LXR Modulators
| Compound | Animal Model | Key In Vivo Effects | Impact on Hepatic Steatosis | Impact on Plasma Lipids |
| This compound | Diet-Induced Obese (DIO) Mice (NAFLD model) | Induced expression of lipogenic genes (Fasn, Srebp1c); promiscuous activity on other nuclear receptors | No significant effect | No significant effect on triglycerides |
| SR9238 | DIO Mice (NAFLD/NASH model) | Suppressed hepatic lipogenesis and inflammation | Significantly reduced | Suppressed plasma cholesterol |
| T0901317 | Various mouse models | Attenuates cardiac hypertrophy; can induce hyperlipidemia | Can induce hepatic steatosis as a side effect | Increases triglycerides and HDL cholesterol |
| GW3965 | Atherosclerosis mouse models (apoE-/-, LDLR-/-) | Inhibits development of atherosclerotic lesions; reduces angiotensin II pressor response | Can induce hepatic steatosis | Transient increase in triglycerides |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the comparative pharmacology of these compounds.
Detailed Experimental Protocols
Cell-Based LXR Luciferase Reporter Gene Assay
This assay measures the ability of a compound to modulate the transcriptional activity of LXR.
-
Cell Lines: HEK293T or HepG2 cells are commonly used.
-
Materials:
-
Expression plasmids for full-length LXRα or LXRβ.
-
A luciferase reporter plasmid containing multiple copies of an LXRE upstream of a minimal promoter (e.g., pGL3-LXREx3-tk-luc).
-
A control plasmid for transfection normalization (e.g., a β-galactosidase or Renilla luciferase vector).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Luciferase Assay System.
-
Luminometer.
-
-
Protocol:
-
Seed cells in 24- or 96-well plates to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with the LXR expression plasmid, the LXRE-luciferase reporter, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 12-24 hours, replace the medium with fresh medium containing the test compound (e.g., this compound, SR9238, T0901317) at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase and control reporter activity using a luminometer.
-
Normalize the luciferase activity to the control reporter activity. For antagonists/inverse agonists, data is often presented as a percentage of the activity of the vehicle control. For agonists, data is presented as fold activation over the vehicle control.
-
Quantitative PCR (qPCR) for LXR Target Gene Expression
This method quantifies changes in the mRNA levels of LXR target genes following compound treatment.
-
Cell Lines: HepG2 (hepatic) or PMA-differentiated THP-1 (macrophage) cells.
-
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers specific for target genes (e.g., FASN, SREBP1C, ABCA1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound or vehicle control for 24 hours.
-
Harvest cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from 1 µg of total RNA.
-
Set up qPCR reactions in triplicate for each target and housekeeping gene using cDNA, primers, and qPCR master mix.
-
Run the qPCR program on a thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
-
In Vivo Non-Alcoholic Fatty Liver Disease (NAFLD) Mouse Model Study
This protocol outlines a general procedure to evaluate the efficacy of LXR modulators in a relevant disease model.
-
Animal Model: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and hepatic steatosis.
-
Materials:
-
Test compound (this compound, SR9238, etc.) formulated in a suitable vehicle (e.g., DMSO/Cremophor/saline).
-
Standard laboratory equipment for animal handling, dosing, and sample collection.
-
-
Protocol:
-
Induce NAFLD in mice as described above.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound 30 mg/kg, SR9238 30 mg/kg).
-
Administer the compound daily via intraperitoneal (i.p.) injection or oral gavage for a specified period (e.g., 28 days).
-
Monitor body weight, food intake, and relevant metabolic parameters throughout the study.
-
At the end of the treatment period, euthanize the animals and collect blood and liver tissue.
-
Analyze plasma for triglycerides, cholesterol, and liver enzymes (ALT, AST).
-
Analyze a portion of the liver for triglyceride content and histology (H&E and Oil Red O staining).
-
Use the remaining liver tissue for gene expression analysis via qPCR as described in the protocol above.
-
Conclusion
The comparison between the in vitro and in vivo effects of this compound highlights a critical consideration in drug development: the potential for promiscuous activity that may not be apparent in targeted, cell-based assays.
-
In Vitro, this compound acts as a potent LXR antagonist/inverse agonist, consistently suppressing the expression of LXR target genes.
-
In Vivo, this compound exhibits a paradoxical effect in a mouse model of NAFLD, inducing the very lipogenic genes it suppresses in vitro. This is attributed to its off-target activity on other nuclear receptors.
In contrast, the LXR inverse agonist SR9238 demonstrates a more consistent profile, with its in vitro suppression of lipogenic genes translating to a beneficial reduction of hepatic steatosis and inflammation in vivo. LXR agonists like T0901317 and GW3965 , while effective at inducing cholesterol efflux pathways, often lead to hyperlipidemia and hepatic steatosis as on-target effects of LXR activation.
This guide underscores the importance of comprehensive in vivo characterization to validate the therapeutic potential of compounds identified through in vitro screening. For researchers studying LXR biology, this compound may serve as a useful tool in cell-based systems, but its in vivo effects are complex and should be interpreted with caution. SR9238 represents a more reliable tool for studying the systemic effects of LXR-mediated transcriptional repression.
References
GSK2033 as a Negative Control for LXR Activation: A Comparative Guide
For researchers investigating the intricate roles of Liver X Receptors (LXRs) in metabolism and disease, the selection of appropriate chemical tools is paramount. GSK2033 has been widely utilized as a negative control for LXR activation due to its established antagonist and inverse agonist properties. However, a nuanced understanding of its broader pharmacological profile is crucial for accurate data interpretation. This guide provides a comprehensive comparison of this compound with alternative LXR modulators, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their study designs.
This compound: An In Vitro Profile of an LXR Antagonist/Inverse Agonist
This compound is a potent antagonist of both LXRα and LXRβ isoforms. In cell-based reporter assays, it effectively suppresses the basal transcriptional activity of LXRs and antagonizes the effects of LXR agonists.[1] This is achieved through the recruitment of corepressor proteins to the LXR transcription complex, a hallmark of inverse agonism.[2]
Key In Vitro Activity of this compound:
| Parameter | LXRα | LXRβ | Reference |
| pIC50 (Antagonist Activity) | 7.0 | 7.4 | [1] |
| IC50 (Basal Transcription Suppression) | 17 nM | 9 nM | [1] |
| IC50 (ABCA1 Reporter Suppression) | 52 nM | 10 nM | [1] |
This potent in vitro activity against LXR has led to the widespread use of this compound as a tool to probe the necessity of LXR activation in various biological processes.
The Caveat: Off-Target Effects and In Vivo Discrepancies
A critical consideration when using this compound is its significant off-target activity. Studies have revealed that this compound is promiscuous, interacting with a range of other nuclear receptors. This lack of selectivity can lead to confounding effects and misinterpretation of experimental results, particularly in complex in vivo systems.
Documented Off-Target Activities of this compound:
| Nuclear Receptor | Effect | Reference |
| RORγ, FXR, VDR, PXR, CAR, ERα, ERβ, GR, ERRβ, ERRγ | Activation | |
| ERRα, PR | Suppression |
This promiscuity is the likely cause for the observed discrepancies between the in vitro and in vivo effects of this compound. For instance, while this compound suppresses the expression of lipogenic genes like Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c) in cultured liver cells, it has been shown to paradoxically induce these same genes in a mouse model of non-alcoholic fatty liver disease (NAFLD). This highlights the importance of using more selective compounds for in vivo validation of LXR-dependent pathways.
Comparative Analysis: Superior Alternatives for LXR Inhibition
Given the limitations of this compound, researchers should consider more selective alternatives for LXR inhibition, particularly for in vivo studies. SR9238 and SR9243 have emerged as potent and selective LXR inverse agonists.
Comparative Overview of LXR Inverse Agonists:
| Compound | LXRα IC50 | LXRβ IC50 | Selectivity Profile | In Vivo Effects | Reference |
| This compound | 17 nM | 9 nM | Promiscuous; activates multiple other nuclear receptors. | Paradoxical induction of lipogenic genes in NAFLD mice. | |
| SR9238 | 214 nM | 43 nM | Highly selective for LXRs over a panel of other nuclear receptors. | Suppresses lipogenesis and reduces hepatic steatosis in NAFLD mice. | |
| SR9243 | ~560 nM | ~59 nM | Highly selective for LXRs. | Suppresses tumor growth and lipogenesis without significant toxicity. |
For studies requiring LXR activation, the agonist T0901317 is a widely used tool. However, it is also known to have off-target effects, notably activating the Farnesoid X Receptor (FXR).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: LXR Signaling Pathway Modulation.
References
Assessing the Reproducibility of GSK2033 Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility of studies involving chemical probes is paramount. This guide provides a comprehensive comparison of the reported activities of GSK2033, a compound initially identified as a Liver X Receptor (LXR) antagonist. We delve into its intended mechanism of action, well-documented off-target effects, and provide clarity on its distinctness from specific inhibitors of the necroptosis pathway.
This compound has been a tool in studying the role of LXRs in metabolic diseases. However, a critical assessment of the existing literature reveals a significant challenge to the reproducibility of its effects, particularly when translating from in vitro to in vivo models. This guide aims to equip researchers with the necessary data and protocols to critically evaluate and design experiments involving this compound.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's activity on its primary targets, LXRα and LXRβ, as well as its off-target effects on other nuclear receptors. This comparative data is crucial for interpreting experimental outcomes and understanding the compound's polypharmacology.
Table 1: On-Target Activity of this compound as an LXR Antagonist
| Target | Assay Type | Metric | Value (nM) | Reference |
| LXRα | Luciferase Reporter | IC₅₀ | 17 | [1] |
| LXRβ | Luciferase Reporter | IC₅₀ | 9 | [1] |
| LXRα | ABCA1 Reporter | IC₅₀ | 52 | [1] |
| LXRβ | ABCA1 Reporter | IC₅₀ | 10 | [2] |
| LXRα | Full-Length Receptor | IC₅₀ | 310 | [3] |
| LXRβ | Full-Length Receptor | IC₅₀ | 83 | |
| LXRα | GAL4-LXRα | pIC₅₀ | 7.0 | |
| LXRβ | GAL4-LXRβ | pIC₅₀ | 7.4 |
Table 2: Documented Off-Target Activities of this compound on Other Nuclear Receptors
| Receptor Family | Activated Receptors | Repressed Receptors | Reference |
| Nuclear Receptors | RORγ, FXR, VDR, PXR, CAR, ERα, ERβ, GR, ERRβ, ERRγ | ERRα, PR |
Table 3: Comparison of this compound with Specific RIPK3 Inhibitors
It is important to note that while initial searches may have linked this compound with necroptosis, detailed investigation reveals that specific inhibitors for RIPK3, such as GSK'843, are distinct molecules. This table clarifies the different targets and activities.
| Compound | Primary Target(s) | Reported IC₅₀ (nM) | Key Pathway |
| This compound | LXRα, LXRβ | 9 - 310 | Lipid metabolism, inflammation |
| GSK'843 | RIPK3 | 6.5 (kinase activity), 8.6 (binding) | Necroptosis |
Experimental Protocols
To aid in the critical assessment and design of future studies, detailed methodologies for key experiments are provided below.
Luciferase Reporter Assays for LXR Antagonism
These assays are fundamental for determining the in vitro potency of LXR antagonists.
-
Cell Line: HEK293 cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector for full-length LXRα or LXRβ.
-
A reporter plasmid containing a luciferase gene driven by a promoter with LXR response elements (LXREs), such as a DR4 element or the ABCA1 promoter.
-
A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.
-
-
Procedure:
-
Cotransfect HEK293 cells with the LXR expression vector, the luciferase reporter plasmid, and the control plasmid.
-
After 24 hours, treat the cells with a dose range of this compound.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the IC₅₀ value by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
This method is used to assess the effect of this compound on the transcription of endogenous LXR target genes.
-
Cell Line: HepG2 cells, a human liver cancer cell line that endogenously expresses LXRs and their target genes.
-
Procedure:
-
Culture HepG2 cells to a suitable confluency.
-
Treat the cells with this compound (e.g., at 10 µM) for 24 hours.
-
Isolate total RNA from the cells using a suitable kit (e.g., Qiagen RNeasy kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green chemistry with primers specific for LXR target genes (e.g., FASN, SREBP1c) and a housekeeping gene for normalization (e.g., cyclophilin B).
-
Analyze the data using the ddCt method to determine the relative fold change in gene expression.
-
In Vivo Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
In vivo studies are crucial for evaluating the physiological effects of a compound but can also reveal discrepancies with in vitro results.
-
Animal Model: C57BL/6J mice on a high-fat diet (60% kcal from fat) are a common model for inducing NAFLD.
-
Procedure:
-
Administer this compound (e.g., 30 mg/kg) or vehicle control to the mice daily via intraperitoneal (i.p.) injection for a specified period (e.g., 28 days).
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect liver and plasma samples.
-
Analyze the expression of lipogenic and inflammatory genes in the liver tissue by qPCR.
-
Measure hepatic and plasma triglyceride levels.
-
Visualizing the Pathways and Experimental Logic
To further clarify the mechanisms and the challenges in reproducibility, the following diagrams are provided.
Caption: LXR signaling pathway and the antagonistic action of this compound.
Caption: Workflow for assessing compound specificity and reproducibility.
Conclusion
The case of this compound serves as a critical reminder of the importance of rigorous chemical probe validation. While in vitro assays demonstrate its potent antagonism of LXRα and LXRβ, in vivo studies have yielded contradictory results, largely attributable to its promiscuous activity on a wide range of other nuclear receptors. This lack of specificity significantly complicates the interpretation of experimental data and undermines the reproducibility of studies aiming to elucidate the physiological roles of LXRs using this compound.
Researchers should exercise caution when using this compound and are encouraged to perform comprehensive control experiments to account for its off-target effects. For studies focused on the necroptosis pathway, it is essential to use specific and validated RIPK3 inhibitors, as this compound does not directly and potently target this kinase. By presenting this comparative data and detailed protocols, we hope to foster a more critical and reproducible approach to the use of chemical probes in biomedical research.
References
Safety Operating Guide
Navigating the Safe Disposal of GSK2033: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of GSK2033, a potent Liver X Receptor (LXR) antagonist. In the absence of a specific Safety Data Sheet (SDS) for every research compound, a cautious approach, treating the substance as potentially hazardous, is the recommended standard.
Key Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 591.66 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Storage (Solid) | Store at +4°C | --INVALID-LINK-- |
| Storage (in Solvent) | -20°C for up to 1 year, -80°C for up to 2 years | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
Experimental Protocols: Proper Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of laboratory chemical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of a specific SDS, this compound should be treated as a hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing paper, and any other solid materials that have come into contact with the compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, such as those prepared in Dimethyl Sulfoxide (DMSO), should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[1] Given that DMSO is a common solvent for this compound, it is crucial to follow specific disposal protocols for this solvent.[2] DMSO and its solutions should be disposed of as organic solvent waste.[1]
-
2. Waste Container Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste accumulation should also be clearly visible.
-
Container Integrity: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Storage Location: Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory, away from general laboratory traffic and incompatible materials.
3. Disposal of Empty Containers:
-
Triple Rinsing: To render an "empty" container non-hazardous, it should be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
Defacing Labels: After triple rinsing, the original label on the container should be defaced or removed before disposal in the appropriate laboratory glass or plastic recycling stream, or as regular trash if recycling is not available.
4. Arranging for Waste Pickup:
-
Contact EHS: Once the hazardous waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Provide Information: Be prepared to provide the EHS office with all necessary information about the waste, as indicated on the hazardous waste label.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and minimizing environmental impact. Always prioritize safety and consult with your institution's EHS professionals for guidance on specific disposal queries.
References
Essential Safety and Operational Guide for Handling GSK2033
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with GSK2033. The following procedures are based on established laboratory safety protocols for handling research compounds with undefined toxicological profiles.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. The outer glove should be changed immediately upon contamination. This provides a barrier against direct skin contact. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Protects eyes from splashes of this compound solutions or airborne particles of the solid compound. A face shield offers broader protection. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powdered form of this compound or when there is a risk of aerosol generation. This minimizes the risk of inhalation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to ensure safety and experimental integrity.
2.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log: Record the arrival date, quantity, and assigned storage location in the laboratory's chemical inventory.
-
Store: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Based on supplier recommendations, it can be stored at -20°C for up to one year or at -80°C for up to two years[1].
2.2. Preparation of Stock Solutions
All procedures involving the handling of solid this compound or the preparation of stock solutions should be performed in a certified chemical fume hood.
-
Don PPE: Before starting, put on all required personal protective equipment as detailed in the table above.
-
Weighing: Use an analytical balance inside the fume hood to weigh the desired amount of this compound powder.
-
Solubilization: this compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution[2]. Carefully add the appropriate volume of solvent to the this compound powder. Gently mix to ensure complete dissolution.
-
Labeling: Clearly label the container with the compound name (this compound), concentration, solvent, preparation date, and the name of the researcher.
-
Storage of Stock Solution: Store the stock solution as recommended, typically at -20°C or -80°C in a tightly sealed container[1].
2.3. Use in Experiments
-
In Vitro Studies: When treating cells, such as HepG2 cells, with this compound, perform all liquid handling steps within a biological safety cabinet to maintain sterility and prevent exposure[1][3].
-
In Vivo Studies: For animal studies, such as those involving mice, prepare the dosing solution in a fume hood. Administer the compound using appropriate animal handling techniques and safety precautions to prevent needle-stick injuries and animal exposure.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed hazardous waste container. Dispose of through the institution's hazardous waste management program. |
| Liquid this compound Waste | Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a designated, sealed hazardous waste container. Do not pour down the drain. |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves, tubes) that have come into contact with this compound should be collected in a designated hazardous waste bag and disposed of according to institutional guidelines. |
| Sharps | Needles and syringes used for injections must be disposed of in a designated sharps container. |
Experimental Protocols
4.1. In Vitro Gene Expression Analysis in HepG2 Cells
-
Cell Culture: Maintain HepG2 cells in minimal essential medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Treatment: Treat the HepG2 cells with the desired concentration of this compound for 24 hours.
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit (e.g., Qiagen RNeasy kit).
-
qPCR: Perform quantitative real-time PCR (qPCR) to assess the expression of target genes, such as FASN and SREBP1.
4.2. In Vivo Study in a Mouse Model of Non-alcoholic Fatty Liver Disease (NAFLD)
-
Animal Model: Use 21-week-old male C57BL/6J mice fed a high-fat diet.
-
Drug Administration: Administer this compound at a dose of 30 mg/kg daily via intraperitoneal (i.p.) injection for 28 days.
-
Monitoring: Monitor body weight and food intake daily.
-
Tissue Collection: At the end of the treatment period, collect plasma and liver tissue for analysis.
-
Analysis: Analyze gene expression in the liver via qPCR and measure plasma and hepatic triglyceride levels.
Visual Diagrams
Caption: A workflow for the safe handling of this compound.
Caption: this compound acts as an LXR antagonist.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
